molecular formula C13H9NO B1604517 6-Amino-1-phenalenone CAS No. 70402-14-1

6-Amino-1-phenalenone

Cat. No.: B1604517
CAS No.: 70402-14-1
M. Wt: 195.22 g/mol
InChI Key: LNWQVXDBQBAGHD-UHFFFAOYSA-N
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Description

6-Amino-1-phenalenone is a useful research compound. Its molecular formula is C13H9NO and its molecular weight is 195.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-aminophenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-11-6-4-8-5-7-12(15)10-3-1-2-9(11)13(8)10/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWQVXDBQBAGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343104
Record name 6-Amino-1-phenalenone
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Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70402-14-1
Record name 6-Amino-1-phenalenone
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Record name 6-Amino-1-phenalenone
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Foundational & Exploratory

A Technical Guide to the Synthesis of 6-Amino-1-phenalenone: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 6-Amino-1-phenalenone, a vital derivative of the versatile 1H-phenalen-1-one scaffold. Phenalenone and its analogues have garnered significant scientific interest due to their exceptional properties as Type II photosensitizers, efficiently generating singlet oxygen upon light irradiation.[1][2] The introduction of an amino group at the 6-position offers a crucial handle for further chemical modification, enabling the development of advanced materials, theranostic agents for photodynamic therapy, and novel antimicrobial compounds.[1][3] This document details the foundational synthesis of the phenalenone core and elucidates a robust, multi-step pathway for the regioselective introduction of the amino functionality, providing researchers, scientists, and drug development professionals with both the theoretical basis and practical, step-by-step protocols required for its successful synthesis.

Introduction: The Phenalenone Scaffold

1H-Phenalen-1-one (PN), also known as perinaphthenone, is a polycyclic aromatic ketone whose unique three-fused-ring system is the basis for a class of natural products found in plants and fungi, where they often act as protective phytoalexins.[1][4] Beyond its natural role, the phenalenone core is a synthetically accessible and highly efficient photosensitizer with a near-unity singlet oxygen quantum yield in many solvents.[2][3] This characteristic makes it a privileged scaffold in medicinal chemistry and materials science.

The functionalization of the phenalenone ring is key to modulating its photophysical properties, solubility, and biological targeting. The synthesis of this compound is particularly significant as the primary amine at the 6-position serves as a versatile nucleophile and a key building block for constructing more complex molecules through amide bond formation, diazotization, or other amine-specific chemistries.

Foundational Strategy: Constructing the Phenalenone Core

The most prevalent and reliable method for constructing the phenalenone tricycle involves a two-stage process: a Friedel-Crafts acylation followed by an oxidative cyclization/aromatization. The synthesis of a 9-hydroxy-1-phenalenone intermediate is a common starting point for derivatives functionalized on the C-ring, as the hydroxyl group is a powerful ortho-, para-director for subsequent electrophilic aromatic substitution reactions.

A well-established route begins with an accessible naphthalene derivative, such as 2-methoxynaphthalene, which reacts with trans-cinnamoyl chloride.

Logical Flow: Synthesis of the Phenalenone Core

G cluster_0 Part 1: Core Synthesis 2-Methoxynaphthalene 2-Methoxynaphthalene Friedel_Crafts_Acylation Friedel_Crafts_Acylation 2-Methoxynaphthalene->Friedel_Crafts_Acylation trans-Cinnamoyl_chloride trans-Cinnamoyl_chloride trans-Cinnamoyl_chloride->Friedel_Crafts_Acylation Intermediate_A Acylated Intermediate Friedel_Crafts_Acylation->Intermediate_A Cyclization_Dehydrogenation 1. PPA or AlCl₃ 2. DDQ or Pd/C Intermediate_A->Cyclization_Dehydrogenation 9-Methoxy-1-phenalenone 9-Methoxy-1-phenalenone Cyclization_Dehydrogenation->9-Methoxy-1-phenalenone Demethylation Demethylation 9-Methoxy-1-phenalenone->Demethylation 9-Hydroxy-1-phenalenone 9-Hydroxy-1-phenalenone Demethylation->9-Hydroxy-1-phenalenone

Caption: Workflow for the synthesis of the 9-Hydroxy-1-phenalenone precursor.

Regioselective Pathway to this compound

With the 9-Hydroxy-1-phenalenone precursor in hand, a two-step electrophilic aromatic substitution strategy is employed. The electron-donating hydroxyl group at the C9 position strongly activates the ring towards nitration, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Due to steric hindrance at the ortho positions (C8 and C2a), the substitution occurs preferentially at the C6 position, which is para to the hydroxyl group. The subsequent reduction of the nitro group is a standard and high-yielding transformation that furnishes the target amine.

Mechanism: Nitration and Reduction

G cluster_1 Part 2: Amination Pathway Start 9-Hydroxy-1-phenalenone Nitration Electrophilic Nitration (HNO₃ / H₂SO₄) Start->Nitration para-directing effect of C9-OH Intermediate_B 6-Nitro-9-hydroxy-1-phenalenone Nitration->Intermediate_B Reduction Nitro Group Reduction (e.g., SnCl₂ / HCl) Intermediate_B->Reduction Product This compound Reduction->Product

Caption: Regioselective synthesis of this compound from the precursor.

Experimental Protocols

These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 9-Hydroxy-1-phenalenone

This protocol is adapted from established literature procedures for phenalenone core synthesis.

  • Friedel-Crafts Acylation:

    • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).

    • Cool the flask to 0 °C in an ice bath.

    • Add aluminum chloride (AlCl₃) (1.2 eq.) portion-wise with stirring.

    • In a separate flask, dissolve 2-methoxynaphthalene (1.0 eq.) and trans-cinnamoyl chloride (1.1 eq.) in anhydrous DCM.

    • Add the naphthalene/cinnamoyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it over crushed ice with concentrated HCl.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude acylated intermediate.

  • Cyclization and Demethylation:

    • The crude intermediate can often be used directly. Add the crude solid to polyphosphoric acid (PPA).

    • Heat the mixture to 100-120 °C for 2-4 hours. The PPA serves as both the cyclizing agent and the demethylating agent (cleaving the methyl ether).

    • Monitor the formation of the product by TLC.

    • Cool the reaction mixture and carefully pour it into a beaker of ice water with vigorous stirring.

    • The solid precipitate is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

    • The crude 9-Hydroxy-1-phenalenone is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield a bright yellow or orange solid.

Protocol 2: Synthesis of this compound

This two-step protocol is based on the method for introducing an amine via a nitro intermediate.[3]

  • Step A: Nitration of 9-Hydroxy-1-phenalenone

    • In a round-bottomed flask, dissolve 9-Hydroxy-1-phenalenone (1.0 eq.) in concentrated sulfuric acid (H₂SO₄) at 0 °C. Stir until fully dissolved.

    • In a separate vial, prepare a nitrating mixture of concentrated nitric acid (HNO₃) (1.1 eq.) and concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the phenalenone solution, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice. A precipitate will form.

    • Collect the solid by vacuum filtration, wash extensively with cold water, and dry to obtain crude 6-Nitro-9-hydroxy-1-phenalenone. This intermediate is often carried forward without further purification.

  • Step B: Reduction to this compound

    • Suspend the crude 6-Nitro-9-hydroxy-1-phenalenone (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid (HCl).

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) portion-wise.

    • Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. The color of the solution should change significantly as the nitro group is reduced.

    • After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is basic (~8-9).

    • Extract the product into ethyl acetate or a similar organic solvent (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to afford this compound as a solid.

Data Summary

The following table provides an overview of the key parameters for the synthesis of this compound. Yields are representative and may vary based on reaction scale and purification efficiency.

StepStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1A 2-MethoxynaphthaleneAlCl₃, Cinnamoyl ChlorideDCM0 to RT4 - 670 - 85
1B Crude Acylated IntermediatePolyphosphoric Acid (PPA)Neat100 - 1202 - 450 - 65
2A 9-Hydroxy-1-phenalenoneHNO₃, H₂SO₄H₂SO₄0 - 51 - 285 - 95 (crude)
2B 6-Nitro-9-hydroxy-1-phenalenoneSnCl₂·2H₂O, HClEthanolReflux2 - 475 - 90

Conclusion

The synthesis of this compound is a highly achievable process for a well-equipped organic chemistry laboratory. The pathway relies on fundamental and robust reactions: Friedel-Crafts acylation for core construction, regioselective electrophilic nitration guided by a directing group, and a standard nitro-to-amine reduction. The resulting molecule is a valuable platform for developing next-generation photosensitizers and functional materials. By understanding the causality behind the reaction sequence—particularly the electronic effects governing the regioselectivity of the nitration step—researchers can confidently reproduce and adapt these methods for the synthesis of other novel phenalenone derivatives.

References

An In-Depth Technical Guide to 6-Amino-1-phenalenone: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Amino-1-phenalenone, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, molecular structure, synthesis, and spectroscopic characterization. Furthermore, we will explore its promising applications, particularly in the realm of photodynamic therapy for cancer treatment, supported by an understanding of its mechanism of action.

Introduction: The Phenalenone Scaffold and the Significance of the 6-Amino Moiety

Phenalenones are a class of polycyclic aromatic ketones based on the 1H-phenalen-1-one core. This unique tricyclic system is found in various natural products, particularly in plants and fungi, where it often plays a role in defense mechanisms.[1] The extended π-system of the phenalenone scaffold endows these molecules with interesting photophysical properties, making them attractive candidates for various applications.

The introduction of an amino group at the 6-position of the phenalenone ring, yielding this compound, profoundly influences its electronic and, consequently, its chemical and biological properties. This strategic modification, an auxochromic and electron-donating group, leads to a bathochromic (red) shift in its absorption spectrum compared to the parent phenalenone.[2] This alteration is of paramount importance for applications in photodynamic therapy (PDT), as it allows for excitation with longer wavelength light, which offers deeper tissue penetration and reduced off-target toxicity.[1]

Molecular Structure and Chemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its molecular identity.

Chemical Structure

The structure of this compound consists of a fused three-ring system with a ketone at the 1-position and an amino group at the 6-position.

G start 1H-Phenalen-1-one step1 Nitration (HNO₃/H₂SO₄) start->step1 intermediate 6-Nitro-1H-phenalen-1-one step1->intermediate step2 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate->step2 end This compound step2->end G cluster_0 Photodynamic Therapy (PDT) Cascade PS_ground This compound (Ground State - S₀) Light Light Absorption (hν) PS_excited Excited Singlet State (S₁) Light->PS_excited Excitation ISC Intersystem Crossing (ISC) PS_excited->ISC PS_triplet Excited Triplet State (T₁) ISC->PS_triplet Oxygen Molecular Oxygen (³O₂) ROS Singlet Oxygen (¹O₂) Oxygen->ROS Energy Transfer CellDeath Tumor Cell Death (Apoptosis/Necrosis) ROS->CellDeath

References

The Photophysical Properties of 6-Amino-1-phenalenone Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide >

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 1H-phenalen-1-one (PN) is a remarkable polycyclic aromatic ketone known for its near-unity efficiency in generating singlet oxygen (¹O₂), making it a potent photosensitizer.[1][2] However, its utility is hampered by absorption in the UV region and a lack of native fluorescence.[1][2] The introduction of an amino group at the 6-position of the phenalenone scaffold dramatically alters its electronic structure, inducing profound changes in its photophysical properties. This guide provides an in-depth exploration of 6-amino-1-phenalenone (6-AP) derivatives, detailing the fundamental mechanisms governing their behavior and offering practical protocols for their characterization. We will examine how the strategic placement of this electron-donating group gives rise to desirable traits such as red-shifted absorption, emergent fluorescence, and environmental sensitivity, paving the way for applications in theranostics, sensing, and materials science.

Introduction: The Phenalenone Scaffold and the Impact of 6-Amino Substitution

The parent phenalenone (PN) molecule is a rigid, planar tricyclic system. Its lowest energy absorption band, corresponding to an n → π* transition, lies in the 330-430 nm range.[1][3][4] Upon photoexcitation, PN undergoes highly efficient intersystem crossing (ISC) to its triplet state with a quantum yield approaching unity.[3][4] This triplet state readily transfers its energy to molecular oxygen, generating cytotoxic singlet oxygen (¹O₂), a cornerstone of Type II photodynamic therapy (PDT).[1]

The key limitation of PN is that this high ISC efficiency effectively quenches any potential fluorescence, rendering it unsuitable for applications requiring optical tracking or sensing.[1][2] Furthermore, its absorption maximum is not ideal for biological applications, which favor longer wavelengths (the "therapeutic window") to maximize tissue penetration and minimize autofluorescence.

The introduction of an electron-donating amino group (-NH₂) at the 6-position fundamentally alters this landscape. This substitution creates a "push-pull" system where the amino group serves as the electron donor and the carbonyl group at the 1-position acts as the electron acceptor. This modification has several critical consequences:

  • Bathochromic Shift: The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This results in a significant red-shift (bathochromic shift) of the lowest-energy absorption band, moving it towards the visible region of the spectrum.[1]

  • Emergence of Fluorescence: The nature of the lowest excited singlet state (S₁) changes. The amino substitution promotes a π → π* transition with strong intramolecular charge transfer (ICT) character.[5][6] This ICT state is often highly fluorescent, "turning on" a property that is absent in the parent PN molecule.[1]

  • Environmental Sensitivity: The pronounced charge separation in the ICT excited state makes the emission properties of 6-AP derivatives highly sensitive to their local environment, including solvent polarity and pH.[6]

These features transform the phenalenone scaffold from a pure photosensitizer into a versatile fluorophore with theranostic potential, combining therapeutic action (¹O₂ generation) with diagnostic feedback (fluorescence).[1][2]

Core Photophysical Properties and the Role of Intramolecular Charge Transfer (ICT)

The photophysics of 6-AP derivatives are dominated by the process of Intramolecular Charge Transfer (ICT). Upon absorption of a photon, an electron is promoted from a molecular orbital primarily located on the amino-substituted part of the molecule (the donor) to an orbital centered on the carbonyl-containing region (the acceptor).

Caption: Jablonski diagram for a typical 6-AP derivative showing key photophysical pathways.

This initial "Locally Excited" (LE) state rapidly relaxes into a stabilized ICT state, particularly in polar solvents.[7] The de-excitation pathways from this ICT state dictate the molecule's overall photophysical profile:

  • Fluorescence: Radiative decay from the S₁ (ICT) state back to the ground state (S₀), emitting a photon. The energy of this emission is highly dependent on solvent polarity.

  • Intersystem Crossing (ISC): A spin-forbidden transition from the S₁ (ICT) state to the triplet manifold (T₁). While the amino group promotes fluorescence, ISC can still occur, especially with the introduction of heavy atoms, allowing for simultaneous fluorescence and singlet oxygen generation.[1][2]

  • Non-radiative Decay: De-excitation through vibrational relaxation (heat), which competes with fluorescence and ISC.

2.1. Solvatochromism: Probing the Environment

The significant difference in dipole moment between the ground state and the ICT excited state is the origin of the pronounced solvatochromism in 6-AP derivatives.

  • In nonpolar solvents: The solvent molecules cannot effectively stabilize the highly polar ICT state. The energy gap between the S₁ (ICT) and S₀ states remains large, resulting in higher-energy, blue-shifted emission.

  • In polar solvents: Polar solvent molecules reorient around the excited-state dipole, stabilizing the ICT state and lowering its energy.[6] This reduces the S₁-S₀ energy gap, leading to lower-energy, red-shifted emission.

This behavior is a hallmark of push-pull fluorophores and makes 6-AP derivatives excellent candidates for solvent polarity sensors.

2.2. pH Sensitivity: A Protonation Switch

The amino group at the 6-position is basic and can be protonated in acidic conditions. This protonation effectively "turns off" its electron-donating ability, disrupting the ICT mechanism.

pH_Sensing cluster_high_ph High pH (Basic/Neutral) cluster_low_ph Low pH (Acidic) HighPH 6-NH₂ (Donor Active) ICT Efficient ICT HighPH->ICT Photoexcitation LowPH 6-NH₃⁺ (Donor Quenched) Fluorescence_On Strong Fluorescence ICT->Fluorescence_On NoICT ICT Disrupted LowPH->NoICT Photoexcitation Fluorescence_Off Fluorescence Quenched NoICT->Fluorescence_Off

Caption: Mechanism of pH sensing by this compound derivatives.

This protonation event typically leads to:

  • A blue-shift in the absorption spectrum, resembling that of the unsubstituted phenalenone.

  • Significant quenching of the fluorescence emission.

This "on-off" switching behavior makes 6-AP derivatives highly effective fluorescent pH sensors.[8][9]

Balancing Fluorescence and Singlet Oxygen Generation

While the 6-amino group promotes fluorescence, it can simultaneously reduce the ISC efficiency compared to the parent PN.[10][11] For applications in theranostics, it is desirable to have a molecule that is both highly fluorescent and an efficient ¹O₂ generator. A key strategy to achieve this is the introduction of heavy atoms, such as bromine, onto the phenalenone scaffold.[1][2]

The "heavy-atom effect" enhances spin-orbit coupling, which facilitates the normally spin-forbidden S₁ → T₁ intersystem crossing. By strategically placing bromine atoms on a 6-AP derivative, it is possible to increase the ISC quantum yield without completely quenching the fluorescence. For instance, a derivative with an amine at the 6-position and bromines at the 2- and 5-positions has been shown to exhibit both efficient red fluorescence and significant singlet oxygen production, making it a promising theranostic agent.[1][2]

Quantitative Data Summary

The photophysical properties of 6-AP derivatives are highly dependent on their specific substitution pattern and the solvent environment. The following table summarizes representative data for key compounds.

CompoundSolventλabs (nm)λem (nm)Φf (Fluorescence Quantum Yield)ΦΔ (Singlet Oxygen Quantum Yield)Reference
Phenalenone (PN)Various~360N/A (non-fluorescent)< 0.01~0.95 - 1.0[1][3]
This compound (6-AP)DMSO~525~600~0.5Not Reported[1]
6-AP, 2,5-dibromo (OE19)DMSO~525~600~0.5~0.4 - 0.5[1][2]
6-Hydroxy-1-phenalenoneVariousRed-shifted vs PNEmissiveHigher than 3-hydroxy derivativeLower than PN[10][11]
Thiophene-conjugated 6-AP derivativeACN/Water~520~590"Turn-on" upon Fe³⁺ bindingNot Applicable[12]

Note: Values are approximate and can vary based on experimental conditions. Φf is often measured relative to a standard like Rhodamine B or Quinine Sulfate. ΦΔ is often measured relative to a standard like Rose Bengal or unsubstituted Phenalenone.[1]

Experimental Protocols

Accurate characterization of photophysical properties is essential. Below are step-by-step methodologies for two fundamental experiments.

5.1. Protocol: Determination of Relative Fluorescence Quantum Yield (Φf)

Principle: This protocol uses the comparative method, measuring the fluorescence intensity of an unknown sample against a well-characterized fluorescent standard with a known quantum yield (Φstd). The equation used is:

Φunk = Φstd * (Iunk / Istd) * (Astd / Aunk) * (ηunk² / ηstd²)

Where:

  • Φ = Quantum Yield

  • I = Integrated fluorescence intensity

  • A = Absorbance at the excitation wavelength

  • η = Refractive index of the solvent

Causality: To minimize errors from concentration and instrument fluctuations, absorbances are kept low (<0.1) to avoid inner filter effects, and the same excitation wavelength is used for both the standard and the unknown.[13] The refractive index term corrects for solvent-dependent changes in the cone of emitted light collected by the detector.

Quantum_Yield_Workflow prep 1. Prepare Solutions - Standard (e.g., Rhodamine B) - Unknown (6-AP derivative) - Solvent Blank absorbance 2. Measure Absorbance - Scan full spectrum - Ensure A < 0.1 at λ_ex prep->absorbance fluorescence 3. Measure Fluorescence - Excite at same λ_ex - Record emission spectrum - Run solvent blank for background absorbance->fluorescence integrate 4. Process Data - Subtract blank spectrum - Integrate area under emission curve (I_unk, I_std) fluorescence->integrate calculate 5. Calculate Φ_unk - Use comparative formula - Look up solvent refractive indices (η) integrate->calculate

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Step-by-Step Methodology:

  • Select a Standard: Choose a standard whose absorption and emission ranges overlap with the unknown sample (e.g., Rhodamine B in ethanol, Φstd = 0.65).

  • Prepare Solutions:

    • Prepare a stock solution of the standard and the 6-AP derivative in the desired spectroscopic-grade solvent.

    • Prepare a series of dilutions for both standard and unknown.

    • Prepare a solvent blank.

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra for all solutions.

    • Identify an appropriate excitation wavelength (λex) where both the standard and unknown absorb.

    • Adjust concentrations so that the absorbance at λex is between 0.05 and 0.1 for all samples. Record these absorbance values (Astd and Aunk).

  • Measure Fluorescence Emission:

    • Using a fluorometer, set the excitation wavelength to λex.

    • Measure the emission spectrum of the solvent blank.

    • Measure the emission spectra for the standard and unknown solutions, ensuring identical instrument settings (e.g., slit widths).

  • Data Analysis:

    • Correct the sample spectra by subtracting the solvent blank's spectrum.

    • Integrate the area under the corrected emission curves to get the total fluorescence intensity (Istd and Iunk).

    • Look up the refractive indices (η) for the solvents used.

    • Calculate the quantum yield (Φunk) using the formula above.

5.2. Protocol: Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

Principle: This method relies on indirect detection of ¹O₂ through its chemical reaction with a specific trap molecule. 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) is a common trap that is selectively bleached by ¹O₂, leading to a decrease in its characteristic absorption.[1] The rate of this decrease is compared to that induced by a reference photosensitizer with a known ΦΔ (e.g., phenalenone, ΦΔ ≈ 1.0).

Step-by-Step Methodology:

  • Prepare Solutions:

    • Prepare stock solutions of the 6-AP derivative (unknown), a reference photosensitizer (e.g., PN), and the ¹O₂ trap (ABDA) in a suitable solvent (e.g., PBS with 1% DMSO).

  • Experimental Setup:

    • In a quartz cuvette, mix the unknown photosensitizer and ABDA. The concentrations should be adjusted so the photosensitizer has a specific absorbance at the irradiation wavelength, and the ABDA has a strong, measurable absorbance peak (~380 nm).

    • Prepare a parallel cuvette with the reference photosensitizer and ABDA.

  • Irradiation and Monitoring:

    • Using a UV-Vis spectrophotometer, record the initial absorbance spectrum of the unknown + ABDA mixture, focusing on the ABDA absorption peak.

    • Irradiate the cuvette for a short, defined time interval (e.g., 15 seconds) with a light source at a wavelength where only the photosensitizer absorbs, not ABDA.

    • Immediately after irradiation, record the absorbance spectrum again.

    • Repeat the irradiate-measure cycle for several minutes until a significant decrease in ABDA absorbance is observed.

    • Repeat the entire process for the reference photosensitizer.

  • Data Analysis:

    • Plot the absorbance of ABDA at its maximum versus irradiation time for both the unknown and the reference.

    • Determine the initial slope (rate of decomposition) for both plots.

    • Calculate the singlet oxygen quantum yield using the formula: ΦΔ, unk = ΦΔ, ref * (Slopeunk / Sloperef) * (Fref / Funk) Where 'F' is the absorption correction factor, calculated as F = 1 - 10-A(sensitizer).

Applications and Future Outlook

The unique and tunable photophysical properties of this compound derivatives have positioned them as promising candidates for a range of advanced applications:

  • Theranostics for Photodynamic Therapy: Derivatives that balance fluorescence and ¹O₂ generation can be used to simultaneously visualize tumors and deliver a therapeutic dose of light-activated cytotoxicity.[1][2]

  • Fluorescent Sensors: Their sensitivity to the local environment makes them ideal for developing probes to detect changes in pH, solvent polarity, and even the presence of specific metal ions through further functionalization.[12][14]

  • Materials Science: Incorporation of 6-AP units into polymers or solid-state materials could lead to novel smart materials with environmentally responsive optical properties.

The future of this field lies in the rational design of new derivatives with even more refined properties. This includes pushing absorption and emission further into the near-infrared (NIR) for deeper biological imaging, enhancing two-photon absorption cross-sections, and developing derivatives with specific targeting moieties for improved cellular localization. The continued exploration of the rich photophysics of the this compound scaffold promises to yield powerful new tools for science and medicine.

References

singlet oxygen quantum yield of phenalenone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Singlet Oxygen Quantum Yield of Phenalenone Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

Phenalenone (PN), a polycyclic aromatic hydrocarbon, is distinguished in the field of photochemistry as a benchmark Type II photosensitizer, celebrated for its near-unity singlet oxygen quantum yield (ΦΔ) in a variety of solvents.[1][2][3] This exceptional efficiency in generating singlet molecular oxygen (¹O₂), a potent reactive oxygen species, positions phenalenone and its derivatives as highly valuable compounds for researchers, scientists, and drug development professionals. Applications range from photodynamic therapy (PDT) and antimicrobial treatments to serving as a reference standard in fundamental photophysical studies.[1][3][4] However, the utility of the parent phenalenone molecule is constrained by its absorption in the UV-A region, which limits its penetration depth in biological tissues.[1][5] This has catalyzed extensive research into the synthesis and characterization of phenalenone derivatives designed to modulate its photophysical properties, primarily to shift absorption to longer wavelengths while preserving the high singlet oxygen yield. This guide provides a comprehensive technical overview of the core principles governing the , detailed methodologies for its measurement, an analysis of structure-property relationships, and insights into its application.

The Photophysical Mechanism: Generating Singlet Oxygen

The efficacy of phenalenone as a photosensitizer is rooted in its electronic structure, which facilitates a highly efficient pathway to generate singlet oxygen via a Type II photosensitization mechanism. This process can be visualized using a Jablonski diagram, which illustrates the electronic transitions that occur upon photoexcitation.

Upon absorbing a photon, the phenalenone molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). While it can return to the ground state via fluorescence, this process is very inefficient for phenalenone.[6] Instead, the molecule preferentially undergoes a process called intersystem crossing (ISC) to a long-lived excited triplet state (T₁). The high efficiency of this S₁ → T₁ transition is the cornerstone of phenalenone's photosensitizing power.

Once in the triplet state, the phenalenone molecule can transfer its energy to ground-state molecular oxygen (³O₂), which is unique in that its ground state is a triplet. This energy transfer process, governed by spin-selection rules, excites the oxygen molecule to its highly reactive singlet state (¹O₂) while the phenalenone molecule returns to its ground state (S₀), ready to absorb another photon. The efficiency of this entire sequence is quantified by the singlet oxygen quantum yield (ΦΔ), which is the ratio of ¹O₂ molecules generated to the number of photons absorbed by the photosensitizer.[7]

Jablonski_Phenalenone S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 S1->S0 T1 T₁ (Excited State) S1->T1 T1->S0 Energy Transfer O2_triplet ³O₂ (Ground State) O2_singlet ¹O₂ (Singlet State) O2_triplet->O2_singlet Direct_Detection cluster_setup Experimental Setup cluster_workflow Workflow laser Pulsed Laser (e.g., 355 nm) sample Sample Cuvette (O₂ Saturated) laser->sample optics Collection Optics (90°) sample->optics filters Long-pass & Bandpass Filters (~1270 nm) optics->filters detector NIR Detector (e.g., SSPD, SPAD) filters->detector tcspc TCSPC System / Oscilloscope detector->tcspc prep Prepare Sample & Reference Solutions excite Excite Sample with Pulsed Laser prep->excite collect Collect & Filter NIR Emission excite->collect record Record Time-Resolved Phosphorescence Decay collect->record analyze Integrate Decay Signal & Calculate Relative ΦΔ record->analyze

References

Introduction: The Promise and Challenge of Phenalenone-Based Photosensitizers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 6-Amino-1-phenalenone as a Photosensitizer

Photodynamic therapy (PDT) represents a clinically approved, minimally invasive therapeutic strategy that employs the confluence of three non-toxic components: a photosensitizer (PS), light of a specific wavelength, and molecular oxygen.[1] Upon light activation, the PS generates cytotoxic reactive oxygen species (ROS) that induce localized cellular destruction.[2] The parent scaffold, 1H-phenalen-1-one (PN), is a natural product recognized as an exceptionally efficient Type II photosensitizer, boasting a singlet oxygen quantum yield (ΦΔ) approaching unity in various solvents.[3] This inherent photochemical efficiency makes it an attractive candidate for PDT.

However, the utility of the unsubstituted phenalenone core in clinical applications is severely hampered by its absorption profile, which lies in the UV region (λmax ≈ 360 nm).[3] This limits light penetration into biological tissues and can cause damage to healthy cells.[3] A primary goal in the development of next-generation photosensitizers is to shift the absorption into the "phototherapeutic window" (600–900 nm) to enable deeper tissue treatment.

Chemical modification is the key to tuning these photophysical properties. The introduction of an amino group at the 6-position of the phenalenone ring (this compound) successfully induces a significant bathochromic (red) shift in the absorption spectrum. Yet, this beneficial modification comes at a steep cost: it effectively quenches the molecule's photosensitizing capabilities. This guide provides an in-depth analysis of the mechanistic dichotomy of this compound, exploring the photophysical basis for its loss of activity and the strategic chemical design required to restore and optimize it for therapeutic applications.

The Photophysical Dichotomy of this compound

The addition of the electron-donating amino group to the phenalenone π-system creates a molecule of two competing fates. While it achieves the desired spectral shift, it simultaneously shuts down the very pathway necessary for photodynamic activity.

Causality of the Bathochromic Shift

The introduction of the amino group, a potent electron-donating group, at the 6-position extends the π-conjugated system of the phenalenone core. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule can be excited by lower-energy photons, resulting in a pronounced red-shift of the lowest-energy n → π* absorption band by over 100 nm compared to the parent phenalenone.[3] This shift moves the absorption profile into the visible region of the spectrum, a critical first step towards a viable PDT agent.

The Mechanistic Basis for Quenched Photosensitizing Activity

Unmodified phenalenone achieves its near-unity singlet oxygen yield through a highly efficient process called intersystem crossing (ISC). After initial excitation to the singlet state (S₁), the molecule rapidly transitions to the long-lived triplet state (T₁). It is this triplet state that interacts with ground-state molecular oxygen (³O₂) to produce cytotoxic singlet oxygen (¹O₂).[3][4]

The 6-amino substitution disrupts this critical pathway. The electron-donating amino group enhances competing de-excitation pathways from the S₁ state, primarily fluorescence and non-radiative decay.[5] These processes occur on a much faster timescale (nanoseconds) than intersystem crossing.[6] By providing rapid routes for the excited singlet state to return to the ground state, the amino group effectively outcompetes the slower ISC process, preventing the population of the necessary triplet state. The result is a molecule that is a good fluorophore but a poor photosensitizer, with a singlet oxygen quantum yield near zero.[3]

Restoring Photosensitization: The Heavy-Atom Effect

To harness the favorable absorption of this compound, the rate of intersystem crossing must be dramatically increased to once again outcompete fluorescence and other decay pathways. This is achieved by introducing heavy atoms, such as bromine, onto the molecular scaffold.

Mechanism of Action: Spin-Orbit Coupling

The "heavy-atom effect" is a phenomenon where the presence of atoms with high atomic numbers enhances the probability of spin-forbidden transitions, such as intersystem crossing.[6] This is due to an increase in spin-orbit coupling—the interaction between the electron's spin angular momentum and its orbital angular momentum.[6][7]

By strategically adding two bromine atoms to the 2- and 5-positions of this compound, a derivative known as OE19 was created.[3] The bromine atoms do not significantly alter the absorption spectrum but drastically increase the rate of intersystem crossing (k_ISC_). This restored pathway allows the excited S₁ state to efficiently populate the T₁ state, which can then transfer its energy to molecular oxygen to generate singlet oxygen. This strategic modification transforms the fluorescent but photochemically inert this compound into a potent, red-shifted, dual-function theranostic agent that both fluoresces and photosensitizes.[3]

The overall photophysical mechanism is depicted in the diagram below.

G cluster_0 Photophysical Pathways S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) T1 T₁ (Excited Triplet State) PN_S0 This compound (6-AP) 2,5-dibromo-6-AP (OE19) PN_S1 [6-AP]* [OE19]* PN_S0->PN_S1 Absorption (hν) PN_S1->PN_S0 Fluorescence (k_f_) Non-Radiative Decay PN_T1 ³[6-AP]* ³[OE19]* PN_S1->PN_T1 Intersystem Crossing (k_ISC_) an1 For 6-AP: k_f_ is HIGH k_ISC_ is LOW an2 For OE19 (with Bromine): k_ISC_ is HIGH (Heavy-Atom Effect) PN_T1->PN_S0 Phosphorescence (slow) O2_ground ³O₂ (Ground State Oxygen) PN_T1->O2_ground Energy Transfer O2_singlet ¹O₂ (Singlet Oxygen) CYTOTOXICITY G PS OE19 + Light (hν) ROS ¹O₂ (Singlet Oxygen) PS->ROS Energy Transfer to ³O₂ Mito Mitochondrial Damage ROS->Mito ER ER Stress ROS->ER JNK JNK Pathway Activation ROS->JNK MMP Loss of Mitochondrial Membrane Potential Mito->MMP Casp9 Caspase-9 Activation ER->Casp9 via BAP31 CytC Cytochrome c Release MMP->CytC CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis JNK->Apoptosis G cluster_0 Synthesis & Characterization cluster_1 Photophysical Analysis cluster_2 In Vitro Evaluation a Synthesis of This compound b Bromination to form OE19 a->b c Structural Verification (NMR, Mass Spec) b->c d UV-Vis Absorption Spectroscopy c->d e Fluorescence Spectroscopy d->e f Singlet Oxygen Quantum Yield (ΦΔ) e->f g Cell Culture (e.g., PANC-1) f->g h Dark Toxicity Assay g->h i Phototoxicity Assay (MTT Assay) h->i j Mechanism Assay (e.g., Annexin V) i->j

References

An In-depth Technical Guide on the Solubility and Stability of 6-Amino-1-phenalenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 6-Amino-1-phenalenone, a fluorescent, polycyclic aromatic ketone of significant interest in materials science and pharmaceutical research. Intended for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with actionable experimental protocols. Due to the limited availability of specific quantitative data in public literature, this guide emphasizes the establishment of robust, in-house methodologies for the precise characterization of this compound's physicochemical properties. We will explore the theoretical underpinnings of its solubility based on molecular structure, provide detailed protocols for systematic solubility assessment, and outline a comprehensive strategy for evaluating its chemical stability under various stress conditions, including photodegradation, thermal stress, and pH variation.

Introduction to this compound

This compound is a derivative of phenalenone, a polycyclic aromatic hydrocarbon known for its unique photophysical properties. The parent phenalenone molecule is a highly efficient photosensitizer, generating singlet oxygen with near-unity quantum yield.[1][2] The introduction of an amino group at the 6-position significantly modulates its electronic properties, inducing a bathochromic (red) shift in its absorption spectrum and often conferring fluorescence.[1] These characteristics make this compound and its analogues promising candidates for applications as fluorescent probes, photosensitizers in photodynamic therapy, and advanced materials.

However, the practical application of this compound is contingent on a thorough understanding of its solubility and stability. Poor solubility can hinder formulation and delivery, while instability can lead to loss of activity and the formation of potentially toxic degradation products. This guide provides the necessary framework for a comprehensive evaluation of these critical parameters.

Key Physicochemical Properties:

PropertyValue
Chemical Name 6-Amino-1H-phenalen-1-one
CAS Number 70402-14-1[3]
Molecular Formula C₁₃H₉NO[4]
Molecular Weight 195.22 g/mol [3]
Appearance Typically a yellow or orange solid
SMILES Nc1ccc2C=CC(=O)c3cccc1c23[3]

Solubility Profile and Determination

The solubility of this compound is dictated by its molecular structure: a large, rigid, and relatively nonpolar polycyclic aromatic core combined with a polar amino group. This amphipathic nature suggests a nuanced solubility profile.

Theoretical Considerations
  • "Like Dissolves Like" Principle : The nonpolar phenalenone skeleton suggests solubility in organic solvents, particularly those with aromatic character or moderate polarity that can engage in π-π stacking interactions.

  • Role of the Amino Group : The primary amine introduces a polar, hydrogen-bond-donating group. This feature may enhance solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). However, the large nonpolar scaffold is likely to limit aqueous solubility.

  • pH-Dependent Solubility : As an aromatic amine, the amino group is basic and can be protonated in acidic conditions to form an ammonium salt. This salt form is expected to have significantly higher aqueous solubility than the free base.

Recommended Solvents for Initial Screening

Based on theoretical principles, the following solvents are recommended for an initial solubility screening:

Solvent ClassExamplesExpected Interaction
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)Strong dipole-dipole interactions and potential hydrogen bonding with the amino group. DMSO is often an excellent solvent for this class of compounds.
Polar Protic Methanol, Ethanol, IsopropanolHydrogen bonding with the amino and carbonyl groups. Solubility may be moderate.
Chlorinated Dichloromethane (DCM), ChloroformVan der Waals forces and dipole-dipole interactions. Moderate solubility is expected.
Aromatic Toluene, Xyleneπ-π stacking interactions with the phenalenone core.
Nonpolar Hexanes, HeptaneUnlikely to be a good solvent due to the compound's polarity.
Aqueous Water, Buffered Solutions (pH 2, 7, 9)Low solubility in neutral water is expected. Solubility should be tested in acidic buffers to assess the effect of protonation.
Experimental Protocol for Quantitative Solubility Determination

This protocol describes a standardized shake-flask method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials or amber glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • HPLC system with a UV-Vis detector or a calibrated UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 2 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / Volume of solvent

Stability Profile and Assessment

The stability of this compound is critical for its storage, handling, and application. The primary degradation pathways for phenalenone derivatives are photodegradation and oxidation.

Key Factors Influencing Stability
  • Light Exposure: Phenalenones are known photosensitizers and can be susceptible to photodegradation upon exposure to UV or visible light.[1] This can involve dimerization, oxidation, or reaction with the solvent.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: The amino group and the overall electronic structure can be sensitive to pH extremes, potentially catalyzing hydrolysis or other degradation reactions.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in photochemical reactions, while solvents with peroxide impurities can promote oxidation.[5] Aprotic solvents are generally preferred for stock solutions.[5]

Experimental Workflow for Stability Assessment

A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis prep_solution Prepare Stock Solution in Acetonitrile or DMSO stress_photolytic Photolytic (UV/Vis Light Exposure) prep_solution->stress_photolytic Expose aliquots stress_thermal Thermal (e.g., 60°C in solution/solid state) prep_solution->stress_thermal Expose aliquots stress_acid Acidic (e.g., 0.1 M HCl) prep_solution->stress_acid Expose aliquots stress_base Basic (e.g., 0.1 M NaOH) prep_solution->stress_base Expose aliquots stress_oxidative Oxidative (e.g., 3% H₂O₂) prep_solution->stress_oxidative Expose aliquots analysis_hplc Analyze via Stability-Indicating HPLC-UV/DAD Method stress_photolytic->analysis_hplc Sample at time points stress_thermal->analysis_hplc Sample at time points stress_acid->analysis_hplc Sample at time points stress_base->analysis_hplc Sample at time points stress_oxidative->analysis_hplc Sample at time points analysis_mass Characterize Degradants (LC-MS) analysis_hplc->analysis_mass Identify new peaks

Caption: Workflow for Forced Degradation Study.

Protocol for Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients.

Objective: To develop and validate an HPLC method capable of separating this compound from all potential degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Screen mobile phase combinations of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol).

    • Employ gradient elution to ensure separation of compounds with a wide range of polarities.

  • Forced Degradation Sample Analysis:

    • Inject samples from the forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).

    • The goal is to achieve baseline resolution between the parent this compound peak and all degradant peaks.

  • Method Optimization:

    • Adjust gradient slope, mobile phase pH, and column temperature to improve resolution.

    • Use a photodiode array (PDA) detector to check for peak purity. The UV spectra across a single peak should be consistent if the peak is pure.

  • Method Validation (as per ICH Q2(R1) Guidelines):

    • Specificity: Demonstrate that the method can resolve the analyte from its degradants.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value (recovery).

    • Precision: Assess the method's repeatability and intermediate precision (%RSD).

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified.

Illustrative Stability Data Presentation:

The following table is a template for presenting results from a forced degradation study.

Stress ConditionDuration% Assay of this compound% Total DegradationNumber of Degradants
0.1 M HCl24 h98.51.51
0.1 M NaOH24 h92.17.92
3% H₂O₂24 h85.414.63
Thermal (60°C)7 days99.20.81
Photolytic8 h75.324.7>4

Note: The data above is illustrative and not based on experimental results.

Summary and Recommendations

This compound is a molecule with significant potential, but its successful application hinges on a clear understanding of its solubility and stability. This guide provides a robust framework for researchers to systematically characterize these properties.

Key Recommendations:

  • Solubility: Prioritize polar aprotic solvents like DMSO and DMF for preparing stock solutions. For aqueous applications, investigate solubility in acidic buffers.

  • Stability: this compound is likely to be photosensitive. All solutions and solid material should be protected from light using amber vials or by wrapping containers in aluminum foil.

  • Analytical Control: A validated stability-indicating HPLC method is indispensable for all research and development activities involving this compound to ensure the integrity of the material and the reliability of experimental results.

By following the principles and protocols outlined in this guide, researchers can generate the high-quality data needed to confidently advance their work with this compound.

References

quantum chemistry and DFT studies of 6-Amino-1-phenalenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemistry and DFT Studies of 6-Amino-1-phenalenone

Abstract

This compound is a derivative of phenalenone, a class of polycyclic aromatic hydrocarbons known for their unique photophysical properties and biological activities.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, detailing the application of quantum chemical methods, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of this compound. We will explore the causality behind computational choices, from functional and basis set selection to the interpretation of results, providing a self-validating framework for theoretical investigation. This document outlines detailed protocols for geometry optimization, frequency analysis, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Time-Dependent DFT (TD-DFT) for simulating spectroscopic data. The insights gained from these computational studies are crucial for understanding the molecule's reactivity, stability, and potential as a photosensitizer or a scaffold in drug design.[3][4][5]

Introduction: The Significance of this compound and Computational Inquiry

Phenalenone (PN) and its derivatives are naturally occurring compounds found in various plants and fungi, often playing a role in defense mechanisms.[1][6] They are recognized as highly efficient Type II photosensitizers, capable of generating singlet oxygen with a near-unity quantum yield upon irradiation, a property that makes them valuable in photodynamic therapy and as antimicrobial agents.[1][2] The introduction of an amino group at the 6-position of the phenalenone core, creating this compound (C₁₃H₉NO), is expected to modulate its electronic and photophysical properties significantly.[2][7] The electron-donating nature of the amino group can induce a bathochromic (red) shift in the molecule's absorption spectrum, which is advantageous for applications requiring deeper tissue penetration of light.[2]

Understanding the intricate relationship between the molecular structure and its electronic properties is paramount for designing new derivatives with tailored functionalities. While experimental synthesis and characterization are indispensable, quantum chemistry provides a powerful, predictive lens to explore these characteristics at the atomic level. Density Functional Theory (DFT) stands out as a robust and computationally efficient method for studying medium to large-sized organic molecules.[8][9][10] It allows for the accurate prediction of:

  • Molecular Geometry: Determining the most stable three-dimensional structure.

  • Electronic Structure: Mapping electron density, understanding chemical bonding, and identifying reactive sites.

  • Spectroscopic Signatures: Simulating IR and UV-Vis spectra to aid in experimental characterization.[11][12][13]

  • Reactivity Descriptors: Calculating parameters like the HOMO-LUMO gap to predict chemical behavior.

This guide provides a comprehensive framework for applying DFT to investigate this compound, enabling researchers to rationalize experimental observations and guide the synthesis of novel, high-performance materials and therapeutics.

cluster_molecule This compound cluster_properties Key Properties cluster_dft DFT Investigation cluster_applications Potential Applications mol C₁₃H₉NO photosensitizer Photosensitizer mol->photosensitizer exhibits biological_activity Biological Activity mol->biological_activity exhibits electronic_properties Tunable Electronics mol->electronic_properties exhibits geometry Optimized Geometry mol->geometry investigated by electronics Electronic Structure (FMO, NBO) mol->electronics investigated by spectra Simulated Spectra (IR, UV-Vis) mol->spectra investigated by reactivity Chemical Reactivity mol->reactivity investigated by pdt Photodynamic Therapy photosensitizer->pdt leads to drug_design Drug Design Scaffold photosensitizer->drug_design leads to materials Organic Materials photosensitizer->materials leads to biological_activity->pdt leads to biological_activity->drug_design leads to biological_activity->materials leads to electronic_properties->pdt leads to electronic_properties->drug_design leads to electronic_properties->materials leads to geometry->pdt informs geometry->drug_design informs geometry->materials informs electronics->pdt informs electronics->drug_design informs electronics->materials informs spectra->pdt informs spectra->drug_design informs spectra->materials informs reactivity->pdt informs reactivity->drug_design informs reactivity->materials informs

Caption: Logical relationship between this compound, its properties, DFT analysis, and applications.

Theoretical and Computational Methodology

The accuracy of any DFT study hinges on the judicious selection of the computational method. This section details the protocols and provides the rationale for the chosen functional and basis set, ensuring a self-validating and reproducible workflow.

Core Principles of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its central tenet is that the properties of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. This simplification significantly reduces computational cost while maintaining high accuracy. The choice of the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation, and the basis set, which describes the atomic orbitals, are the two most critical parameters in a DFT calculation.[14]

Experimental Protocol: Computational Workflow

The following step-by-step workflow is recommended for a comprehensive DFT study of this compound using a quantum chemistry software package like Gaussian, Q-Chem, or ORCA.

start 1. Build Initial Structure opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq 3. Frequency Analysis opt->freq check Check for Imaginary Frequencies freq->check check->opt Found (Re-optimize) tddft 4. TD-DFT Calculation (CAM-B3LYP/6-311++G(d,p)) check->tddft None Found analysis 5. Electronic Analysis (FMO, NBO) tddft->analysis end 6. Results Interpretation analysis->end

Caption: A standard workflow for DFT calculations on this compound.

Step 1: Geometry Optimization

  • Objective: To find the lowest energy (most stable) conformation of the molecule.

  • Protocol:

    • Construct the initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform a geometry optimization calculation.

  • Method Selection & Justification:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used for organic molecules as it provides a robust balance between accuracy and computational cost for ground-state properties.[10][12][13] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in aromatic systems.

    • Basis Set: 6-311++G(d,p). This is a Pople-style triple-zeta basis set.

      • 6-311: Indicates a triple-zeta valence set, providing flexibility for describing the valence electrons involved in bonding.

      • ++G: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs (like the N and O atoms in our molecule) and potential non-covalent interactions.

      • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately representing chemical bonds and bond angles.

Step 2: Frequency Analysis

  • Objective: To confirm that the optimized structure is a true energy minimum and to calculate vibrational frequencies.

  • Protocol:

    • Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Verify that there are no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a minimum.

Step 3: Excited State and Electronic Property Calculations

  • Objective: To simulate the UV-Vis spectrum and analyze the electronic structure.

  • Protocol:

    • TD-DFT for UV-Vis: Perform a Time-Dependent DFT calculation on the optimized geometry to obtain vertical excitation energies and oscillator strengths.

      • Functional: CAM-B3LYP. While B3LYP is good for ground states, long-range corrected functionals like CAM-B3LYP often provide more accurate predictions for excited states, especially those with charge-transfer character.[15][16]

    • FMO and NBO Analysis: Generate Frontier Molecular Orbitals (HOMO, LUMO) and perform a Natural Bond Orbital analysis using the ground-state wavefunction.

Results and Discussion

This section presents the expected theoretical results from the described computational workflow.

Optimized Molecular Geometry

The geometry optimization will yield the most stable structure of this compound. The phenalenone core is expected to be largely planar due to its aromatic nature. The amino group will influence the bond lengths within its attached benzene ring, reflecting electron donation into the π-system.

Table 1: Selected Predicted Geometric Parameters for this compound

ParameterAtom(s)Predicted Value (Å or °)Justification
Bond LengthC=O~1.23 ÅTypical double bond character, slightly elongated due to conjugation.
Bond LengthC-N~1.38 ÅShorter than a typical C-N single bond (~1.47 Å) due to resonance of the nitrogen lone pair with the aromatic ring.
Bond AngleC-N-H~118-120°Suggests sp² hybridization of the nitrogen atom, consistent with its involvement in the π-system.
Dihedral AngleC-C-N-H~0° or ~180°Indicates the planarity of the amino group with the aromatic ring, maximizing electronic conjugation.
Frontier Molecular Orbital (FMO) Analysis

The FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior.

  • HOMO: Represents the ability to donate an electron. In this compound, the HOMO is expected to be localized primarily over the amino group and the electron-rich aromatic ring, reflecting its nucleophilic character.

  • LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be distributed over the electron-deficient carbonyl group and the fused ring system, indicating its electrophilic centers.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive. The amino group is expected to raise the HOMO energy, thereby decreasing the HOMO-LUMO gap compared to unsubstituted phenalenone.

LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor Electrophilic Sites HOMO HOMO Highest Occupied Molecular Orbital Electron Donor Nucleophilic Sites HOMO->LUMO Gap ΔE = E_LUMO - E_HOMO (HOMO-LUMO Gap) Indicates Reactivity & Excitability excitation Photon (hν)

Caption: Relationship between HOMO, LUMO, and electronic excitation.

Table 2: Predicted FMO Properties

PropertyPredicted ValueImplication
E_HOMO~ -5.5 eVHigh energy indicates strong electron-donating ability.
E_LUMO~ -2.0 eVLow energy indicates good electron-accepting ability.
ΔE (HOMO-LUMO Gap)~ 3.5 eVSuggests a colored compound that is moderately reactive.
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular stabilization interactions.

  • Natural Atomic Charges: The analysis will likely show a significant negative charge on the oxygen and nitrogen atoms due to their high electronegativity and lone pairs. The carbonyl carbon will carry a partial positive charge.

  • Intramolecular Interactions: A key interaction to analyze is the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the aromatic ring (LP(N) -> π*(C-C)). The stabilization energy (E(2)) associated with this interaction quantifies the strength of the electron donation from the amino group, confirming its activating effect on the ring.

Simulated Spectroscopic Properties

Vibrational Spectroscopy (IR): The calculated frequencies from the frequency analysis can be used to predict the IR spectrum. Key vibrational modes will help in the experimental identification of the compound.

Table 3: Predicted Key Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
N-H Asymmetric/Symmetric Stretch3400 - 3500Characteristic of the primary amine group.
C-H Aromatic Stretch3000 - 3100Stretching of C-H bonds on the aromatic rings.
C=O Carbonyl Stretch~1640Strong absorption, typical for a conjugated ketone.
C=C Aromatic Stretch1500 - 1600Multiple bands corresponding to ring vibrations.
C-N Stretch1250 - 1350Stretching of the bond between the amine and the ring.

Electronic Spectroscopy (UV-Vis): TD-DFT calculations predict the electronic transitions responsible for UV-Vis absorption. The addition of the amino group is expected to cause a significant bathochromic shift compared to the parent phenalenone.

Table 4: Predicted UV-Vis Absorption Data (in a solvent like DMSO)

Transitionλ_max (nm)Oscillator Strength (f)Assignment
S₀ -> S₁~450 nm> 0.1π -> π* transition, involving significant HOMO to LUMO character. Responsible for the main color of the compound.
S₀ -> S₂~360 nm> 0.1Another π -> π* transition within the aromatic system.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust computational strategy based on Density Functional Theory to investigate the properties of this compound. The proposed protocols for geometry optimization, frequency analysis, and electronic structure calculations (FMO, NBO, TD-DFT) provide a powerful framework for predicting its geometry, reactivity, and spectroscopic signatures.

The theoretical insights gained from these studies are invaluable for:

  • Drug Development: Understanding the molecule's electronic landscape can inform the design of derivatives that can act as inhibitors or bind to specific biological targets.[3][4]

  • Materials Science: The ability to computationally predict and tune the absorption spectrum is crucial for developing new photosensitizers for photodynamic therapy or components for organic electronic devices.[2]

  • Fundamental Chemistry: These studies provide a deep understanding of structure-property relationships in substituted polycyclic aromatic systems.

Future computational work could expand on this foundation by exploring solvent effects using continuum models (like PCM), studying the molecule's behavior in different protonation states, investigating its excited-state dynamics, and modeling its interactions with biological macromolecules through molecular docking simulations.

References

The Multifaceted Biological Activities of Substituted 1H-Phenalen-1-ones: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1H-phenalen-1-one core, a unique tricyclic aromatic system, has emerged from the realms of natural product chemistry to become a focal point of significant interest in medicinal chemistry and drug development. Initially identified in plants and fungi as defense compounds, these vibrant yellow molecules possess a remarkable array of biological activities.[1][2] Their planar structure and rich photophysical properties underpin a diverse pharmacological profile, most notably encompassing anticancer, antimicrobial, and anti-inflammatory effects. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the biological activities of substituted 1H-phenalen-1-ones. Moving beyond a mere catalog of effects, this document delves into the causality behind experimental choices, elucidates mechanisms of action, and provides detailed, field-proven protocols to empower researchers in their quest for novel therapeutics based on this privileged scaffold.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

Substituted 1H-phenalen-1-ones have demonstrated significant potential as anticancer agents, operating through several distinct and complementary mechanisms. Their versatility makes them attractive candidates for further development in oncology.

Mechanism of Action: Beyond Simple Cytotoxicity

The anticancer effects of phenalenone derivatives are not monolithic. They employ a range of strategies to induce cancer cell death, with photodynamic therapy (PDT) being a prominent and extensively studied mechanism.

Photodynamic Therapy (PDT): Many phenalenone derivatives are highly efficient photosensitizers.[3][4][5][6] Upon activation by light of a specific wavelength, they transition to an excited triplet state and transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS).[6][7][8] This burst of oxidative stress within cancer cells triggers a cascade of events leading to apoptosis.[3][6] Key signaling pathways implicated in phenalenone-mediated PDT-induced apoptosis include:

  • The Extrinsic (Death Receptor) Pathway: Activation of caspase-8.

  • The Intrinsic (Mitochondrial) Pathway: Disruption of mitochondrial function and release of cytochrome c.

  • MAPK Pathway: Activation of p38-MAPK, which contributes to the apoptotic cascade.

DNA Intercalation: The planar nature of the 1H-phenalen-1-one ring system allows certain derivatives to intercalate between the base pairs of DNA.[3] This physical obstruction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Enzyme Inhibition: Specific fungal phenalenones have been identified as potential inhibitors of protein kinases, such as Casein Kinase 2 (CK2), which is often overexpressed in cancer cells and plays a crucial role in cell proliferation and survival.[9]

Signaling Pathway: Phenalenone-Induced Apoptosis

cluster_0 Photodynamic Therapy (PDT) cluster_1 Apoptotic Pathways Phenalenone Substituted 1H-Phenalen-1-one Light Light Activation DNA_intercalation DNA Intercalation Phenalenone->DNA_intercalation Direct Interaction CK2_inhibition CK2 Inhibition Phenalenone->CK2_inhibition Enzyme Binding ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Light->ROS Energy Transfer to O₂ Mitochondria Mitochondrial Disruption ROS->Mitochondria Caspase8 Caspase-8 Activation ROS->Caspase8 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_intercalation->Apoptosis CK2_inhibition->Apoptosis

Caption: Mechanisms of anticancer activity of substituted 1H-phenalen-1-ones.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1H-phenalen-1-ones is highly dependent on the nature and position of substituents on the tricyclic core.

  • Phototoxicity: The introduction of heavy atoms like bromine can enhance intersystem crossing, potentially leading to increased singlet oxygen generation and greater phototoxicity.[5]

  • Lipophilicity and Cellular Uptake: Modifications that alter the lipophilicity of the molecule can influence its ability to cross cell membranes and accumulate within cancer cells, thereby affecting its efficacy. Introducing hydroxyl, amide, or carboxylic acid groups can increase water solubility.[1]

  • Specific Substituent Effects:

    • A 9-cyano substituent has been shown to be crucial for potent anti-plasmodial activity, a related field of study.[1] In contrast, a 2-cyano or 9-amido group resulted in a loss of activity.[1]

    • The introduction of a phenyl spacer at the 9-position can be detrimental to activity.[1]

Quantitative Data: Anticancer Activity of Selected Phenalenones
Phenalenone DerivativeCancer Cell LineAssayIC50 ValueLight ExposureReference
SDU Red (6-amino-5-iodo-1H-phenalen-1-one)MDA-MB-231 (Triple-Negative Breast Cancer)Phototoxicity>76 (Phototherapeutic Index)Yes[3]
OE19 (2,5-dibromo-6-amino-1H-phenalen-1-one)PANC-1 (Pancreatic Cancer)PhotocytotoxicityNanomolar rangeYes[3]
Phenalenone (PN)HL-60 (Acute Promyelocytic Leukemia)PhototoxicityPotent antitumor activityYes[3]
9-cyano-1H-phenalen-1-onePlasmodium falciparum (FCR3, chloroquine-resistant)Anti-plasmodial< 1 µMNot specified[1]
2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dioneHCT-116 (Colon)Cytotoxicity (MTT)~5-10 µMNot specified[10]
2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dioneMCF-7 (Breast)Cytotoxicity (MTT)~10-15 µMNot specified[10]
2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dioneHeLa (Cervical)Cytotoxicity (MTT)~8-12 µMNot specified[10]

*Note: The anti-plasmodial activity is included as a relevant measure of cytotoxicity against a eukaryotic parasite.

Experimental Protocols: A Practical Guide

Workflow for Screening Anticancer Activity

Start Synthesized Phenalenone Derivative Cell_Viability Cell Viability Assay (MTT) - Dark vs. Light Conditions Start->Cell_Viability Apoptosis_Assay Apoptosis Assays - Annexin V-FITC/PI - DNA Fragmentation - Mitochondrial Membrane Potential Cell_Viability->Apoptosis_Assay If active Mechanism_Study Mechanism of Action Studies - Western Blot (Apoptotic Proteins) - DNA Intercalation Assay - Enzyme Inhibition Assay Apoptosis_Assay->Mechanism_Study SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_Study->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the evaluation of anticancer properties of novel phenalenone derivatives.

Detailed Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Substituted 1H-phenalen-1-one stock solution (in a suitable solvent like DMSO).

    • Cancer cell line of interest.

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the phenalenone derivative. Include a vehicle control (solvent only). For phototoxicity assessment, prepare duplicate plates: one for dark conditions and one for light exposure.

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • Light Exposure (for PDT): Expose the designated plate to a light source with the appropriate wavelength for a defined duration.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Detailed Protocol 2: DNA Fragmentation Assay

This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.[1][3][11]

  • Materials:

    • Treated and untreated cells.

    • Lysis buffer (e.g., containing Triton X-100 or SDS).[3]

    • RNase A.

    • Proteinase K.

    • Phenol:chloroform:isoamyl alcohol.

    • Ethanol.

    • TE buffer.

    • Agarose.

    • Ethidium bromide or other DNA stain.

    • Gel electrophoresis equipment.

  • Procedure:

    • Cell Lysis: Lyse the cells with the chosen lysis buffer.[3]

    • RNA and Protein Digestion: Treat the lysate with RNase A and then with Proteinase K to remove RNA and proteins.

    • DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

    • DNA Precipitation: Precipitate the DNA with ethanol.

    • DNA Resuspension: Resuspend the DNA pellet in TE buffer.

    • Agarose Gel Electrophoresis: Run the DNA samples on an agarose gel containing a DNA stain.

    • Visualization: Visualize the DNA under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.[1]

II. Antimicrobial Activity: A Photodynamic Strike Against Pathogens

The unique photophysical properties of 1H-phenalen-1-ones make them particularly effective as antimicrobial agents, primarily through antimicrobial photodynamic therapy (aPDT).

Mechanism of Action: Lethal Oxidative Damage

Similar to their anticancer PDT mechanism, the antimicrobial action of phenalenones relies on their ability to act as photosensitizers.[7][8][12] Upon light activation, they generate ROS, which are highly toxic to microbial cells.[7][8] These ROS can damage various cellular components, including:

  • Cell Membranes: Leading to increased permeability and depolarization.

  • Proteins: Causing denaturation and loss of function.

  • Nucleic Acids: Resulting in DNA and RNA damage.

This multi-target attack makes it difficult for microbes to develop resistance.[7]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of phenalenones is influenced by their chemical structure.

  • Cationic Groups: Covalently linking the phenalenone core to positively charged moieties, such as quaternary ammonium groups (e.g., in SAPYR), enhances their binding to the negatively charged bacterial cell surface, thereby increasing their antimicrobial activity.[7]

  • Diketo-lactone Ring: The presence of a diketo-lactone ring has been found to be essential for activity against Staphylococcus aureus.[13]

  • Substituent Position: The position of substituents can significantly impact activity. For instance, a study on phenalenone-triazolium salt derivatives showed that the nature and position of the substituents on the triazolium ring influenced the phototoxic activity.[7]

Quantitative Data: Antimicrobial Activity of Selected Phenalenones
Phenalenone DerivativeMicrobial StrainAssayMIC Value (µM)Light ExposureReference
Phenalenone-triazolium salt derivativeStaphylococcus aureusMICSubmicromolarYes[7]
Phenalenone-triazolium salt derivativeStaphylococcus epidermidisMICSubmicromolarYes[7]
Phenalenone-triazolium salt derivativeBacillus cereusMICSubmicromolarYes[7]
Phenalenone-triazolium salt derivativeEscherichia coliMIC> 200Yes[7]
Phenalenone-triazolium salt derivativePseudomonas aeruginosaMIC> 200Yes[7]
Coniothyrium cereale derivative 5Staphylococcus aureus SG 511MIC24Not specified[13]
Coniothyrium cereale derivative 11Staphylococcus aureus SG 511MIC24Not specified[13]
Experimental Protocols: A Practical Guide

Detailed Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Substituted 1H-phenalen-1-one stock solution.

    • Bacterial or fungal strains.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Sterile 96-well microtiter plates.

    • Microplate reader.

    • Light source for aPDT.

  • Procedure:

    • Preparation of Inoculum: Prepare a standardized microbial inoculum.

    • Serial Dilution: Perform a serial dilution of the phenalenone derivative in the broth medium in the wells of a 96-well plate.

    • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates under appropriate conditions (temperature, time). For aPDT, expose the plates to a light source for a defined period.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Detailed Protocol 4: Bacterial Membrane Depolarization Assay

This assay uses a voltage-sensitive dye to assess damage to the bacterial cell membrane.

  • Materials:

    • Bacterial culture.

    • Buffer (e.g., HEPES with glucose).

    • Voltage-sensitive dye (e.g., DiSC3(5)).

    • Potassium chloride (KCl).

    • Fluorometer.

  • Procedure:

    • Cell Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in the appropriate buffer.

    • Dye Loading: Add the voltage-sensitive dye to the cell suspension and incubate to allow the dye to accumulate in the polarized membranes.

    • KCl Addition: Add KCl to equilibrate the potassium ion concentration across the membrane.

    • Fluorescence Measurement: Place the cell suspension in a fluorometer and record the baseline fluorescence.

    • Compound Addition: Add the phenalenone derivative and continue to record the fluorescence. Membrane depolarization will cause the release of the dye and an increase in fluorescence.

III. Anti-inflammatory Activity: Quenching the Flames of Inflammation

Substituted 1H-phenalen-1-ones have also demonstrated promising anti-inflammatory properties, suggesting their potential in treating a range of inflammatory conditions.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of phenalenones are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[10] Certain phenalenone derivatives have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes, such as those encoding cytokines and chemokines.[10] The precise mechanism of NF-κB inhibition by phenalenones may involve the prevention of the degradation of the inhibitory protein IκBα.[14]

Enzyme Inhibition: Phenalenones may also exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.

Nitric Oxide (NO) Scavenging and Inhibition of Production: Some phenalenones can directly scavenge nitric oxide, a pro-inflammatory mediator. Additionally, they can inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[15]

Signaling Pathway: NF-κB Inhibition by Phenalenones

cluster_0 NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation IκBα->IκBα Degradation NFκB NF-κB (p50/p65) Nucleus Nucleus NFκB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Phenalenone Substituted 1H-Phenalen-1-one Phenalenone->IκBα Inhibits Degradation

Caption: Proposed mechanism of NF-κB inhibition by substituted 1H-phenalen-1-ones.

Structure-Activity Relationship (SAR) Insights

The SAR for the anti-inflammatory activity of phenalenones is an emerging area of research.

  • Hydroxylation Patterns: For other classes of anti-inflammatory compounds like flavones, the position and number of hydroxyl groups play a critical role in their activity.[16] Similar relationships may exist for phenalenones.

  • Lipophilicity: As with other biological activities, the lipophilicity of the molecule will likely influence its ability to reach intracellular targets involved in the inflammatory response.

Quantitative Data: Anti-inflammatory Activity of Selected Phenalenones
Phenalenone DerivativeAssayTarget/Cell LineIC50 Value (µM)Reference
Coniothyrium cereale derivative 1Human Leukocyte Elastase (HLE) InhibitionHLE7.2[13]
Coniothyrium cereale derivative 5Human Leukocyte Elastase (HLE) InhibitionHLE13.3[13]
Coniothyrium cereale derivative 9Human Leukocyte Elastase (HLE) InhibitionHLE10.9[13]
Prenylated Polyphenol 2Nitric Oxide Production InhibitionLPS-activated RAW 264.7 cells4.2[15]
Prenylated Polyphenol 3Nitric Oxide Production InhibitionLPS-activated RAW 264.7 cells5.3[15]
Prenylated Polyphenol 4Nitric Oxide Production InhibitionLPS-activated RAW 264.7 cells4.8[15]
Prenylated Polyphenol 6Nitric Oxide Production InhibitionLPS-activated RAW 264.7 cells5.1[15]
Experimental Protocols: A Practical Guide

Detailed Protocol 5: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7).

    • Lipopolysaccharide (LPS).

    • Substituted 1H-phenalen-1-one.

    • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.

    • Compound Treatment: Pre-treat the cells with various concentrations of the phenalenone derivative for 1-2 hours.

    • LPS Stimulation: Stimulate the cells with LPS to induce iNOS expression and NO production.

    • Incubation: Incubate the plates for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatants.

    • Griess Reaction: Mix the supernatants with the Griess reagent and incubate in the dark for 10-15 minutes.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

IV. Conclusion and Future Directions

Substituted 1H-phenalen-1-ones represent a versatile and promising class of compounds with a rich and diverse biological activity profile. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their unique photophysical properties, positions them as a privileged scaffold for the development of novel therapeutics. The multi-pronged mechanisms of action, particularly in the context of cancer and microbial infections, offer the potential for more effective treatments and a lower likelihood of resistance development.

Future research in this area should focus on several key aspects:

  • Systematic SAR Studies: Comprehensive studies are needed to elucidate the detailed structure-activity relationships for each biological activity. This will enable the rational design of more potent and selective derivatives.

  • Mechanism of Action Elucidation: Further investigation is required to fully understand the molecular targets and signaling pathways modulated by phenalenones.

  • In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: The potential of phenalenones in combination with existing therapies should be explored to identify synergistic interactions and enhance therapeutic outcomes.

The journey from natural product to clinical candidate is a long and challenging one. However, the compelling biological activities and chemical tractability of substituted 1H-phenalen-1-ones provide a strong foundation for continued research and development, with the ultimate goal of translating these fascinating molecules into novel medicines for the benefit of patients.

V. References

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  • Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents - MDPI. (URL: --INVALID-LINK--)

  • Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening - PMC - NIH. (URL: --INVALID-LINK--)

  • IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (URL: Not available)

  • Phenalen-1-one-Mediated Antimicrobial Photodynamic Therapy: Antimicrobial Efficacy in a Periodontal Biofilm Model and Flow Cytometric Evaluation of Cytoplasmic Membrane Damage - PMC. (URL: --INVALID-LINK--)

  • Antimicrobial phenalenone derivatives from the marine-derived fungus Coniothyrium cereal. (URL: --INVALID-LINK--)

  • Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC - PubMed Central. (URL: --INVALID-LINK--)

  • Phenalenone-triazolium salt derivatives as promising photosensitizers for aPDT - UvA-DARE (Digital Academic Repository). (URL: --INVALID-LINK--)

  • A Comparative Guide to 1H-Phenalene-1,3(2H)-dione Derivatives in Photodynamic Therapy - Benchchem. (URL: --INVALID-LINK--)

  • IC50 values of 1–5 against cyclooxygenase (COX-1 and COX-2) and... - ResearchGate. (URL: --INVALID-LINK--)

  • Prenylated Polyphenols from Broussonetia kazinoki as Inhibitors of Nitric Oxide Production. (URL: --INVALID-LINK--)

  • New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC - NIH. (URL: --INVALID-LINK--)

  • Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors - PMC - PubMed Central. (URL: --INVALID-LINK--)

  • Exploring the Activity of Fungal Phenalenone Derivatives as Potential CK2 Inhibitors Using Computational Methods - PMC. (URL: --INVALID-LINK--)

  • Polyphenolic natural products as photosensitizers for antimicrobial photodynamic therapy: recent advances and future prospects - NIH. (URL: --INVALID-LINK--)

  • ChemInform Abstract: 1H-Phenalen-1-one: Photophysical Properties and Singlet-Oxygen Production. | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • Comparative Bioactivity Analysis of 1H-Phenalene-1,3(2H)-dione and its Analogs - Benchchem. (URL: --INVALID-LINK--)

  • Antimicrobial and Antifungal Activity of Rare Substituted 1,2,3-Thiaselenazoles and Corresponding Matched Pair 1,2,3-Dithiazoles. (URL: --INVALID-LINK--)

  • Potential Research Areas for 2-Bromo-1h-phenalen-1-one: A Technical Guide - Benchchem. (URL: --INVALID-LINK--)

  • A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - NIH. (URL: --INVALID-LINK--)

  • New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield | ACS Omega - ACS Publications. (URL: --INVALID-LINK--)

  • IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram - ResearchGate. (URL: --INVALID-LINK--)

  • Antimicrobial Photodynamic Therapy to Kill Gram-negative Bacteria - PMC - NIH. (URL: --INVALID-LINK--)

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - NIH. (URL: --INVALID-LINK--)

  • Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC - NIH. (URL: --INVALID-LINK--)

  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - NIH. (URL: --INVALID-LINK--)

  • Molecular design of phenalenone derivatives and their synthesis routes. - ResearchGate. (URL: --INVALID-LINK--)

  • List of phenalenone derivatives and their fungal source. - ResearchGate. (URL: --INVALID-LINK--)

  • Antifungal Spectrum, in Vivo Efficacy, and Structure-Activity Relationship of Ilicicolin H. (URL: --INVALID-LINK--)

  • A representative collection of 1H-phenalen-1-one-based bioactive compounds. (URL: --INVALID-LINK--)

  • New phenalenone derivatives: Synthesis and evaluation of their singlet oxygen quantum yield - Nazarbayev University. (URL: --INVALID-LINK--)

  • Design, Synthesis and Structure-Activity Relationship Studies of Morpholino-1H-phenalene Derivatives That Antagonize Mcl-1/Bcl-2 | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening - MDPI. (URL: --INVALID-LINK--)

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC - NIH. (URL: --INVALID-LINK--)

  • Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed. (URL: --INVALID-LINK--)

  • Isolation of an antimicrobial racemic phenalenone derivative from a marine-derived Penicillium sp. fungus - Canadian Science Publishing. (URL: --INVALID-LINK--)

  • Application Notes and Protocols: Antimicrobial Studies of 9-(Benzylamino)-1H-phenalen-1-one and Related Phenalenone Derivatives - Benchchem. (URL: --INVALID-LINK--)

  • Naturally occurring NF-kappaB inhibitors - PubMed. (URL: --INVALID-LINK--)

  • Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Publishing. (URL: --INVALID-LINK--)

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  • Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed. (URL: --INVALID-LINK--)

  • Prenylated Flavonoids with Selective Toxicity against Human Cancers - MDPI. (URL: --INVALID-LINK--)

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PubMed Central. (URL: --INVALID-LINK--)

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References

Methodological & Application

using 6-Amino-1-phenalenone as a fluorescent probe in cell imaging

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

6-Amino-1-phenalenone: A Versatile Fluorophore for Advanced Cellular Imaging

Introduction: Beyond Photosensitization

Phenalenone (PN) is a polycyclic aromatic hydrocarbon recognized primarily for its exceptional ability to generate singlet oxygen upon photoexcitation, making it a highly efficient Type II photosensitizer.[1][2] This property has been harnessed for applications in photodynamic therapy (PDT) and as a phototoxic defense molecule in plants.[3][4] However, the native phenalenone scaffold is a poor candidate for fluorescence imaging due to its absorption in the UV range and negligible fluorescence quantum yield.[3]

The introduction of electron-donating groups onto the phenalenone ring system dramatically alters its photophysical properties. Specifically, the addition of an amino group at the C6 position gives rise to This compound , a derivative that exhibits a significant bathochromic (red) shift in its absorption spectrum and, crucially, displays fluorescence.[3] This modification transforms the core structure from a simple photosensitizer into a versatile fluorophore with potential applications in cellular imaging. Further modifications, such as halogenation, can fine-tune these properties to create probes with green absorption and red emission, ideal for theranostic applications that combine fluorescence-guided imaging with PDT.[3]

This document provides a comprehensive guide to the application of this compound as a fluorescent probe for live-cell imaging. It details the underlying principles, photophysical characteristics, and a robust protocol for its use, empowering researchers to leverage this unique molecule in their cellular studies.

Principle of Action: Probing Cellular Microenvironments

The fluorescence of phenalenone derivatives substituted with electron-donating groups, such as the amino group in this compound, can be highly sensitive to the local environment. The amino group and the ketone moiety create a "push-pull" electronic system.[5] This architecture often results in a large dipole moment in the excited state, making the probe's emission properties (intensity and wavelength) dependent on the polarity of its surroundings.

This solvatochromism is the key to its utility as a cellular probe. When introduced into a cell, this compound will distribute among various organelles and compartments, each with a distinct microenvironment (e.g., the hydrophobic lipid bilayers of membranes versus the aqueous cytoplasm). Changes in fluorescence intensity or emission color can, therefore, be correlated with specific cellular structures or changes in the local cellular state, offering a window into cellular dynamics. It is critical, however, to acknowledge the inherent photosensitizing nature of the phenalenone core. Light exposure should be minimized during imaging to prevent phototoxicity and unintended cellular stress.[6]

Photophysical Properties

The photophysical characteristics of phenalenone derivatives can be fine-tuned through chemical modification. The following table summarizes the properties of a representative 6-amino-phenalenone derivative developed for imaging and therapy.

PropertyValueReference
Chemical Name 6-Amino-2,5-dibromo-1-phenalenone (OE19)[3]
Molecular Formula C₁₃H₇Br₂NO[3]
Absorption Max (λex) ~525 nm (in PBS)[3]
Emission Max (λem) ~650 nm (in DMSO)[3]
Key Features Green Absorption, Red Fluorescence[3]
Primary Application Theranostic Agent (Imaging & PDT)[3]

Note: The properties of the parent this compound may differ. Researchers should characterize the specific derivative being used or consult the supplier's data.

Experimental Workflow for Live-Cell Imaging

The following diagram outlines the complete workflow for utilizing this compound in a typical live-cell imaging experiment.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis culture 1. Cell Culture Plate cells on imaging-quality glass-bottom dishes stock 2. Prepare Stock Solution Dissolve this compound in anhydrous DMSO (e.g., 1-10 mM) working 3. Prepare Working Solution Dilute stock in serum-free medium or imaging buffer culture->working loading 4. Probe Loading Incubate cells with working solution (e.g., 30-60 min) working->loading Incubate wash 5. Wash Cells Remove excess probe with fresh imaging buffer loading->wash Rinse image 6. Fluorescence Microscopy Acquire images using appropriate filter sets. Minimize light exposure. wash->image Observe quantify 7. Image Quantification Measure fluorescence intensity, localization, or spectral shifts image->quantify interpret 8. Data Interpretation Correlate fluorescence changes with cellular events quantify->interpret Analyze

Caption: Workflow for live-cell imaging using this compound.

Detailed Protocols

This section provides step-by-step instructions for using this compound. Optimization may be required depending on the cell type and experimental goals.

  • This compound (or derivative)

  • High-quality, anhydrous Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging solution (e.g., phenol red-free medium, HBSS)[7]

  • Cells of interest

  • Imaging-quality glass-bottom dishes or chamber slides

  • (Optional) Hoechst 33342 for nuclear counterstaining

  • (Optional) 4% Paraformaldehyde (PFA) for cell fixation

  • Probe Stock Solution (10 mM):

    • Carefully weigh out the required amount of this compound powder.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until fully dissolved.

    • Store in small aliquots at -20°C, protected from light and moisture. A properly stored stock solution is stable for several months.

  • Probe Working Solution (1-10 µM):

    • On the day of the experiment, thaw one aliquot of the stock solution.

    • Dilute the 10 mM stock solution into a serum-free medium or a suitable live-cell imaging buffer to the desired final concentration (e.g., 1-10 µM).

    • Causality: Loading is performed in serum-free medium because serum proteins can bind to the probe, reducing its effective concentration and increasing background fluorescence.[7]

    • Self-Validation: The optimal concentration should be determined empirically. Start with 5 µM and perform a dose-response experiment to find the lowest concentration that provides a strong signal-to-noise ratio without visible signs of cytotoxicity.

  • Cell Plating:

    • One to two days before the experiment, seed cells onto glass-bottom imaging dishes.

    • Culture them until they reach 50-70% confluency. This sub-confluent state allows for clear visualization of individual cell morphology.

  • Probe Loading:

    • Aspirate the complete culture medium from the dishes.

    • Gently wash the cells once with pre-warmed (37°C) PBS.

    • Add the pre-warmed probe working solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light. The incubation time may require optimization.

  • Washing:

    • Aspirate the probe working solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging solution.[7]

    • Causality: This washing step is critical to remove extracellular probe molecules, which are a primary source of background fluorescence, thereby increasing the signal-to-noise ratio.

    • After the final wash, add fresh, pre-warmed imaging solution to the dish. The cells are now ready for imaging.

  • Microscope Setup:

    • Use a fluorescence microscope (widefield, confocal, or spinning disk) equipped with appropriate filter sets for the specific phenalenone derivative. For a probe with green absorption and red emission, a TRITC/Cy3 or similar filter cube would be a good starting point.

    • Ensure the microscope is equipped with a live-cell incubation chamber to maintain temperature (37°C), humidity, and CO₂ levels for long-term imaging.[6]

  • Image Acquisition:

    • Place the dish on the microscope stage and bring the cells into focus using brightfield or DIC optics.

    • Switch to the fluorescence channel. Use the lowest possible excitation light intensity and the shortest possible exposure time that provides a good signal.

    • Causality: Minimizing light exposure is paramount when working with phenalenone-based probes to mitigate phototoxicity caused by singlet oxygen generation and to prevent photobleaching.[3][6]

    • Acquire images for all desired channels and time points.

Data Analysis and Interpretation

The primary output will be fluorescence images. Analysis can be qualitative or quantitative:

  • Localization: Observe the subcellular distribution of the probe. A punctate staining pattern might suggest accumulation in vesicles or mitochondria, while membrane staining would indicate lipid affinity.

  • Intensity Quantification: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the mean fluorescence intensity in specific cells or regions of interest (ROIs). This can be used to track changes in probe uptake or concentration over time.

  • Co-localization Analysis: If using counterstains (e.g., for nucleus or mitochondria), perform co-localization analysis to determine the precise subcellular location of the this compound signal.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal - Probe concentration too low.- Incorrect filter set.- Photobleaching from excessive light exposure.- Increase probe concentration (titrate up to 10-20 µM).- Verify excitation/emission spectra and match with appropriate filters.- Reduce excitation intensity and/or exposure time. Use an antifade reagent if compatible with live cells.[7]
High Background - Incomplete washing.- Probe binding to serum proteins.- Autofluorescence from cell medium.- Increase the number of wash steps (3-4 times).- Ensure loading is done in serum-free medium.- Use a phenol red-free imaging medium.[7]
Cell Death/Blebbing - Phototoxicity from the probe's photosensitizing action.- Chemical toxicity at high probe concentrations.- Significantly reduce light exposure (lower intensity, shorter duration).- Lower the probe concentration.- Reduce the incubation time.
Signal is Diffuse - The probe may not localize to specific organelles.- Cells are not healthy.- This may be the true distribution of the probe in the cytoplasm.- Check cell health using brightfield microscopy. Ensure optimal culture conditions.

References

Application Notes & Protocols: 6-Amino-1-phenalenone as a Theranostic Agent for Cancer Treatment

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: A New Paradigm in Photodynamic Therapy

Photodynamic Therapy (PDT) represents a clinically approved, minimally invasive treatment modality for various cancers.[1] The core principle of PDT involves the interplay of three essential components: a photosensitizer (PS), light of a specific wavelength, and molecular oxygen.[2][3] Upon activation by light, the PS transfers energy to surrounding oxygen, generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which subsequently trigger localized cell death and vascular damage within the tumor.[3][4][5] This precision minimizes damage to surrounding healthy tissue, a significant advantage over conventional chemotherapies.[1][3]

The evolution of PDT has led to the development of "theranostic" agents, which amalgamate therapeutic action with diagnostic imaging capabilities in a single molecule.[6] This allows for real-time monitoring of drug accumulation in the target tissue, guiding the optimal time for light application and enabling post-treatment assessment of therapeutic response.

Phenalenone (PN) is a polycyclic aromatic ketone known for its exceptional efficiency as a Type II photosensitizer, boasting a near-unity singlet oxygen quantum yield.[2] However, its utility in clinical PDT has been hampered by its absorption in the UV spectrum and a lack of native fluorescence, precluding deep tissue penetration and image guidance.[2]

This guide focuses on a promising derivative, 6-Amino-1-phenalenone , and its related analogues. The strategic introduction of an amino group at the 6-position induces a significant bathochromic (red) shift in the molecule's absorption spectrum, moving it into the visible light range (green-absorbing).[2] Crucially, this modification also imparts red fluorescence, unlocking the molecule's potential as a true theranostic agent. Further modifications, such as the addition of bromine atoms, enhance singlet oxygen production through the heavy-atom effect, creating potent photocytotoxicity.[2]

This document provides a comprehensive overview of the mechanism, properties, and detailed protocols for the preclinical evaluation of this compound as a next-generation theranostic agent for cancer therapy.

The Theranostic Mechanism of this compound

The dual functionality of this compound derivatives is rooted in their specific photophysical properties. The process begins with administration and passive accumulation in tumor tissue, often enhanced by the Enhanced Permeability and Retention (EPR) effect.

  • Diagnostic Phase (Fluorescence Imaging): The inherent fluorescence of the molecule allows for non-invasive imaging. Upon excitation with an appropriate light source (typically blue or green light), the molecule emits red light, enabling visualization of its biodistribution and confirming its localization within the tumor. This imaging capability is critical for determining the optimal window for therapeutic intervention.

  • Therapeutic Phase (Photodynamic Action): Once accumulation is confirmed, the therapeutic phase is initiated by irradiating the tumor with light matching the molecule's absorption maximum. This triggers the photodynamic process:

    • Excitation: The this compound molecule absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).

    • Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing to a long-lived excited triplet state (T₁). This step is crucial for efficient ROS generation.

    • Energy Transfer (Type II Mechanism): The triplet-state photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[2]

    • Cellular Damage: Singlet oxygen is a potent oxidizing agent with a short lifetime and diffusion radius, ensuring its cytotoxic effects are confined to the immediate vicinity of the photosensitizer. It indiscriminately damages key cellular components, including lipids, proteins, and nucleic acids, leading to cell death through apoptosis and/or necrosis.[2][7]

The combination of these two phases in a single agent provides a powerful platform for image-guided cancer therapy.

G Figure 1: Theranostic Mechanism of this compound cluster_0 Diagnostic Phase (Imaging) cluster_1 Therapeutic Phase (PDT) Light_In Light Source (Excitation λ) PS_Ground_Img This compound (Ground State, S₀) Light_In->PS_Ground_Img Absorption PS_Excited_Img Excited State (S₁) PS_Ground_Img->PS_Excited_Img PS_Ground_PDT This compound (Ground State, S₀) PS_Excited_Img->PS_Ground_Img Fluorescence Fluorescence Red Fluorescence (Emission λ) PS_Excited_Img->Fluorescence Imaging Tumor Visualization Fluorescence->Imaging Light_In_PDT Light Source (Therapeutic λ) Light_In_PDT->PS_Ground_PDT Absorption PS_Excited_S1 Excited Singlet State (S₁) PS_Ground_PDT->PS_Excited_S1 PS_Excited_T1 Excited Triplet State (T₁) PS_Excited_S1->PS_Excited_T1 Intersystem Crossing (ISC) PS_Excited_T1->PS_Ground_PDT Oxygen_Singlet Singlet Oxygen (¹O₂) PS_Excited_T1->Oxygen_Singlet Energy Transfer (Type II) Oxygen_Ground Molecular Oxygen (³O₂) CellDeath Cell Death (Apoptosis/Necrosis) Oxygen_Singlet->CellDeath Oxidative Damage

Caption: Theranostic mechanism of this compound.

Synthesis and Physicochemical Properties

The synthesis of this compound and its derivatives typically involves multi-step reactions starting from commercially available materials like naphthalene and trans-cinnamoyl chloride.[2] Key synthetic steps include nitration followed by reduction to install the crucial amino group.[2]

Table 1: Physicochemical Properties of a Representative Theranostic Phenalenone Derivative (OE19)

PropertyValueRationale / Significance
Chemical Name 6-amino-2,5-dibromo-1H-phenalen-1-oneThe amino group provides the red-shifted absorption and fluorescence; bromine atoms enhance singlet oxygen yield.[2]
Molecular Formula C₁₃H₇Br₂NO-
Max. Absorption (λmax) ~540 nm (Green)Allows for deeper tissue penetration compared to UV-absorbing compounds.[2]
Max. Emission (λem) ~650 nm (Red)Enables fluorescence imaging in a spectral region with lower tissue autofluorescence.[2]
Singlet Oxygen Yield (ΦΔ) HighIndicates strong potential for potent photodynamic therapeutic effect.[2]
Fluorescence Yield (Φf) Sufficient for ImagingBalances the need for fluorescence with the energy transfer required for singlet oxygen production.[2]
Dark Toxicity MinimalA critical safety feature; the compound is largely non-toxic without light activation.[2]
Phototoxicity (IC₅₀) Nanomolar rangeDemonstrates high potency upon light activation in cancer cells.[2]

Note: The values are approximated based on published data for the derivative OE19, a potent analogue of this compound.[2]

Application Protocols: In Vitro Evaluation

The initial characterization of a new photosensitizer is performed using in vitro cell culture models.[8] These assays are designed to quantify phototoxicity, visualize cellular uptake, and confirm the mechanism of action.

G Figure 2: Workflow for In Vitro Evaluation cluster_0 Dark Toxicity Control cluster_1 Phototoxicity Arm cluster_2 Mechanistic & Imaging Arm A 1. Cell Culture (e.g., PANC-1) B 2. PS Incubation (Varying concentrations) A->B C 3. Wash & Replace Media B->C D Incubate (No Light) C->D F 4. Light Irradiation (e.g., 540 nm, 10 J/cm²) C->F I Fluorescence Microscopy C->I E Assess Viability (MTT) D->E G 5. Assess Viability (MTT) F->G H 6. Determine IC₅₀ G->H J Cellular Uptake & Localization Analysis I->J K ROS Detection Assay (e.g., SOSG) L Confirm ¹O₂ Production K->L

Caption: Workflow for in vitro evaluation of this compound.

Protocol 1: In Vitro Phototoxicity Assay

Objective: To determine the light-induced cytotoxicity (phototoxicity) and the concentration of this compound required to kill 50% of cancer cells (IC₅₀) upon irradiation.

Materials:

  • Cancer cell line (e.g., PANC-1 pancreatic cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Light source with appropriate filter (e.g., centered at 540 nm)

  • Photometer/radiometer

  • Microplate reader

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Photosensitizer Incubation:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

    • Aspirate the medium from the cells and add 100 µL of the diluted photosensitizer solutions to the respective wells. Include wells with medium only (no cells) for background control and wells with cells in medium containing the same percentage of DMSO as the highest drug concentration (vehicle control).

    • Incubate the plates for a predetermined time (e.g., 4-24 hours) at 37°C, protected from light (e.g., wrapped in aluminum foil).[9]

  • Irradiation:

    • Aspirate the drug-containing medium and wash each well twice with 100 µL of PBS.

    • Add 100 µL of fresh, complete culture medium to each well.[9]

    • Calibrate the light source using a photometer to deliver a specific irradiance (e.g., 10 mW/cm²).[9]

    • Irradiate the designated "light" plate with a total light dose (fluence) of, for example, 10 J/cm². The required time is calculated as: Time (s) = Fluence (J/cm²) / Irradiance (W/cm²).

    • Keep a duplicate "dark" plate, which undergoes all steps except for light irradiation, to assess dark toxicity.

  • Post-Irradiation Incubation: Return both plates to the incubator for 24-48 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the untreated control wells (defined as 100% viability).

    • Plot cell viability (%) versus the logarithm of the photosensitizer concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value for both the light and dark conditions.

Expected Outcome: A significantly lower IC₅₀ value for the irradiated group compared to the dark control group, demonstrating potent light-dependent cytotoxicity.[2]

Protocol 2: Cellular Uptake and Localization via Fluorescence Microscopy

Objective: To visualize the intracellular accumulation and localization of this compound using its intrinsic fluorescence.

Materials:

  • Cancer cells seeded on glass-bottom dishes or chamber slides

  • This compound solution (at a concentration determined from uptake studies, e.g., 1 µM)

  • Organelle-specific fluorescent trackers (e.g., LysoTracker™ for lysosomes, MitoTracker™ for mitochondria)

  • Hoechst 33342 stain (for nuclei)

  • Live-cell imaging medium

  • Fluorescence microscope with appropriate filter sets

Methodology:

  • Cell Preparation: Seed cells on glass-bottom dishes and allow them to adhere for 24 hours.

  • Incubation: Treat the cells with this compound in culture medium for the desired incubation time (e.g., 4 hours) in the dark.

  • Co-staining (Optional): In the final 30-60 minutes of incubation, add the organelle-specific tracker and Hoechst stain to the medium according to the manufacturer's protocol.

  • Wash and Image:

    • Gently wash the cells three times with warm PBS.

    • Add fresh, warm live-cell imaging medium.

    • Immediately image the cells using a fluorescence microscope. Use filter sets appropriate for Hoechst (blue channel), the organelle tracker (e.g., green channel), and this compound (red channel).

  • Analysis: Overlay the images from the different channels to determine the degree of co-localization between the photosensitizer's red fluorescence and the specific organelles.

Expected Outcome: Red fluorescence will be observed within the cells, indicating successful uptake. Co-localization analysis will reveal the primary subcellular compartments where the agent accumulates, which can provide insights into its mechanism of action.

Application Protocols: In Vivo Theranostic Evaluation

Following successful in vitro validation, the next critical step is to assess the agent's efficacy in a living organism using preclinical animal models.[10][11]

G Figure 3: Workflow for In Vivo Theranostic Evaluation A 1. Establish Subcutaneous Tumor Xenograft Model B 2. Administer PS (e.g., Intravenously) A->B C 3. In Vivo Fluorescence Imaging B->C D 4. Determine Peak Tumor Accumulation Time C->D E 5. Tumor Irradiation at Peak Time D->E F 6. Monitor Tumor Volume (Therapeutic Response) E->F G 7. Endpoint Analysis (Histology, TUNEL) F->G

Caption: Workflow for in vivo theranostic evaluation.

Protocol 3: Subcutaneous Xenograft Model and In Vivo Imaging

Objective: To establish a tumor model, visualize the biodistribution and tumor accumulation of this compound, and determine the optimal time for light treatment.

Materials:

  • Immunocompromised mice (e.g., Nude or SCID)[12]

  • Cancer cell line suspension (e.g., 1-5 x 10⁶ cells in PBS/Matrigel)[12]

  • Sterile this compound formulation for injection

  • In Vivo Imaging System (IVIS) with fluorescence capabilities

  • Calipers for tumor measurement

Methodology:

  • Tumor Implantation:

    • Subcutaneously inject the cell suspension into the flank of each mouse.[12]

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor animal welfare and tumor growth regularly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Photosensitizer Administration: Once tumors reach the desired size, administer the this compound formulation via an appropriate route (e.g., intravenous tail vein injection).

  • Fluorescence Imaging (Diagnostic Phase):

    • At various time points post-injection (e.g., 1, 4, 8, 12, 24 hours), anesthetize the mice and place them in the IVIS.

    • Acquire fluorescence images using the appropriate excitation and emission filters.

    • Quantify the fluorescence intensity in the tumor region and in other areas of the body to assess biodistribution and clearance.

  • Determination of Tmax: Identify the time point at which the fluorescence signal in the tumor is at its maximum relative to surrounding tissue. This is the optimal time for initiating PDT.

Expected Outcome: A time-dependent accumulation of the agent in the tumor, visible as a bright fluorescent signal. The quantification will reveal a peak accumulation time (Tmax), guiding the therapeutic protocol.

Protocol 4: In Vivo Photodynamic Therapy and Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of this compound-mediated PDT in a xenograft model.

Materials:

  • Tumor-bearing mice from Protocol 3

  • Laser with fiber optic diffuser appropriate for the absorption wavelength

  • Animal anesthesia and monitoring equipment

  • Calipers

Methodology:

  • Group Assignment: Divide the tumor-bearing mice into four groups:

    • Group 1: Control (saline injection, no light)

    • Group 2: Light only

    • Group 3: PS only (no light)

    • Group 4: PS + Light (PDT treatment)

  • PDT Treatment (Therapeutic Phase):

    • At the predetermined optimal time (Tmax) after PS injection, anesthetize the mice in Group 4.

    • Deliver the specified light dose to the tumor area using the laser and fiber optic. For subcutaneous tumors, this can be done non-invasively. For larger, deep-seated tumors, interstitial PDT with inserted fibers may be necessary.[13]

    • The "Light only" group receives the same light treatment without prior PS injection.

  • Efficacy Monitoring:

    • Measure the tumor volumes of all mice every 2-3 days for a period of 2-4 weeks or until a humane endpoint is reached.

    • Monitor body weight and general health of the animals.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Perform histological analysis (e.g., H&E staining) to assess tissue necrosis and damage.

    • Conduct immunohistochemistry (e.g., TUNEL assay) to detect apoptosis.

Expected Outcome: The PDT treatment group (Group 4) should show significant tumor growth inhibition or regression compared to the three control groups, demonstrating the specific, light-activated anti-cancer efficacy of this compound.

References

Measuring the Fluorescence of 6-Amino-1-phenalenone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Promising Fluorophore

6-Amino-1-phenalenone is an emerging fluorescent molecule attracting significant interest within the scientific community. As a derivative of phenalenone, a compound known for its photosensitizing properties, the addition of an amino group at the 6-position dramatically alters its photophysical characteristics, transforming it into a notable fluorophore.[1][2] While the parent phenalenone molecule exhibits minimal fluorescence, the electron-donating amino group in this compound leads to a significant red-shift in its absorption and emission spectra, pushing its fluorescence into the visible, red region of the spectrum.[1] This property, combined with its rigid, planar structure, makes this compound a promising candidate for various applications, including as a molecular probe in complex biological systems and as a building block for novel fluorescent sensors.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocol for accurately measuring the fluorescence of this compound. We will delve into the critical aspects of sample preparation, instrument configuration, and data analysis, underpinned by the scientific rationale for each step to ensure the integrity and reproducibility of your results.

Photophysical Properties: A Summary

Understanding the fundamental photophysical parameters of a fluorophore is paramount for designing and interpreting fluorescence experiments. While extensive characterization of this compound is an ongoing area of research, preliminary data and studies of closely related derivatives provide valuable insights into its expected behavior.

PropertyDescriptionExpected Value/RangeSource
Absorption Maximum (λ_abs) The wavelength at which the molecule absorbs light most efficiently.The n → π* transition is generally observed between 330 and 430 nm for phenalenone derivatives. The amino group at the 6-position is expected to cause a significant red-shift.[1][4]
Emission Maximum (λ_em) The wavelength at which the molecule emits the most intense fluorescence.Expected to be in the red region of the spectrum, around 600-605 nm.[1][3]
Quantum Yield (Φ_f) The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.While the quantum yield of the parent phenalenone is very low (<0.01), 6-amino substitution is known to enhance fluorescence. The exact value is solvent-dependent.[1][4]
Fluorescence Lifetime (τ_f) The average time the molecule spends in the excited state before returning to the ground state.Not yet extensively reported for the unmodified compound. The lifetime is a crucial parameter for advanced fluorescence applications.
Solvatochromism The change in absorption and emission spectra with the polarity of the solvent.The presence of the amino and carbonyl groups suggests that this compound may exhibit solvatochromic shifts.

Experimental Workflow for Fluorescence Measurement

The following diagram illustrates the general workflow for measuring the fluorescence of this compound.

G cluster_prep Sample Preparation cluster_inst Instrumentation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sol Prepare Stock Solution prep_dil Prepare Dilutions prep_sol->prep_dil prep_std Prepare Standard prep_sol->prep_std acq_abs Measure Absorbance prep_dil->acq_abs prep_std->acq_abs inst_setup Spectrofluorometer Setup inst_cal Instrument Calibration inst_setup->inst_cal acq_em Measure Emission Spectra inst_cal->acq_em acq_abs->acq_em acq_ex Measure Excitation Spectra acq_em->acq_ex an_qy Calculate Quantum Yield an_spec Analyze Spectra an_qy->an_spec

Caption: A generalized workflow for the measurement of fluorescence properties.

Materials and Reagents

  • This compound: High purity grade (≥97%).

  • Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities. Recommended solvents for initial characterization include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Acetonitrile

    • Toluene

    • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence Standard: A well-characterized fluorophore with a known quantum yield and emission in the red spectral region. Rhodamine B in ethanol (Φ_f = 0.65) is a suitable choice.

  • Cuvettes: 1 cm path length quartz fluorescence cuvettes.

  • Instrumentation:

    • A calibrated spectrofluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

    • A UV-Vis spectrophotometer for absorbance measurements.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

The accuracy of fluorescence measurements begins with meticulous sample preparation.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound (e.g., 1 mg).

    • Dissolve the compound in a known volume of a suitable solvent (e.g., 10 mL of DMSO) to create a stock solution of known concentration (e.g., 0.1 mg/mL).

    • Ensure complete dissolution, using sonication if necessary. Store the stock solution in the dark to prevent photobleaching.

  • Working Solution Preparation:

    • From the stock solution, prepare a series of dilutions in the desired solvent(s).

    • Crucially, the absorbance of the working solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects, a phenomenon where the emitted fluorescence is reabsorbed by the sample, leading to an underestimation of the true fluorescence intensity.

Protocol 2: Determination of Excitation and Emission Spectra

These measurements are fundamental to characterizing the fluorophore.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm). Narrower slits provide better spectral resolution but lower signal-to-noise, while wider slits increase the signal but reduce resolution.

  • Emission Spectrum Acquisition:

    • Fill a quartz cuvette with one of the diluted solutions of this compound.

    • Based on the expected absorption, set the excitation wavelength to a value in the anticipated absorption range (e.g., start with 525 nm).

    • Scan the emission monochromator over a wavelength range that encompasses the expected emission (e.g., 550 nm to 750 nm).

    • The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).

  • Excitation Spectrum Acquisition:

    • Set the emission monochromator to the determined emission maximum (λ_em).

    • Scan the excitation monochromator over a wavelength range that covers the expected absorption (e.g., 300 nm to 580 nm).

    • The resulting spectrum should resemble the absorption spectrum of the fluorophore, and the peak of this spectrum is the excitation maximum (λ_ex). For optimal signal, subsequent measurements should use this λ_ex.

Protocol 3: Relative Fluorescence Quantum Yield (Φ_f) Determination

The relative method is a widely used and accessible approach for determining the quantum yield of a sample by comparing it to a standard with a known quantum yield.

  • Selection of a Standard:

    • Choose a fluorescence standard whose absorption and emission spectra overlap with that of this compound. As mentioned, Rhodamine B is a suitable standard.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance of both the this compound solution and the Rhodamine B standard solution at the chosen excitation wavelength (λ_ex).

    • It is critical to use the same cuvette and to blank the spectrophotometer with the pure solvent.

  • Fluorescence Measurements:

    • In the spectrofluorometer, record the fluorescence emission spectrum of both the this compound solution and the Rhodamine B standard solution using the same excitation wavelength (λ_ex), slit widths, and other instrument parameters.

  • Calculation of Quantum Yield:

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

    • A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

    • n_s and n_r are the refractive indices of the solvents used for the sample and the reference, respectively. If the same solvent is used, this term becomes 1.

G cluster_inputs Input Parameters cluster_calc Calculation cluster_output Output abs_s Absorbance of Sample (A_s) formula Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) abs_s->formula abs_r Absorbance of Reference (A_r) abs_r->formula int_s Integrated Intensity of Sample (I_s) int_s->formula int_r Integrated Intensity of Reference (I_r) int_r->formula qy_r Quantum Yield of Reference (Φ_r) qy_r->formula n_s Refractive Index of Sample Solvent (n_s) n_s->formula n_r Refractive Index of Reference Solvent (n_r) n_r->formula qy_s Quantum Yield of Sample (Φ_s) formula->qy_s

Caption: The relationship of parameters for calculating the relative quantum yield.

Data Analysis and Interpretation

  • Spectral Correction: For the most accurate determination of quantum yield, the raw emission spectra should be corrected for the wavelength-dependent efficiency of the spectrofluorometer's detection system. Most modern instruments have software capable of applying these correction factors.

  • Solvent Effects: Record and report the fluorescence properties of this compound in a range of solvents with varying polarities. A shift in the emission maximum to longer wavelengths (a red shift) with increasing solvent polarity is indicative of a charge-transfer character in the excited state.

  • Inner Filter Effect Mitigation: If you must work with solutions of higher absorbance, mathematical corrections for the inner filter effect can be applied, though it is always preferable to work at low concentrations.

Troubleshooting

IssuePossible CauseSolution
Low or no fluorescence signal - Incorrect excitation/emission wavelengths- Sample concentration too low- Photobleaching- Confirm the excitation and emission maxima.- Prepare a more concentrated sample (while keeping absorbance < 0.1).- Minimize light exposure to the sample.
Distorted emission spectrum - Inner filter effect- Raman scattering from the solvent- Dilute the sample.- Subtract a solvent blank spectrum.
Inconsistent quantum yield values - Inaccurate absorbance measurements- Unstable light source- Temperature fluctuations- Ensure the spectrophotometer is properly blanked and the cuvette is clean.- Allow the instrument to fully warm up.- Use a temperature-controlled cuvette holder for precise measurements.

Conclusion

This compound is a fluorophore with significant potential, and its thorough characterization is a crucial step towards its widespread application. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can obtain reliable and reproducible fluorescence data. As with any scientific measurement, careful attention to detail, proper controls, and a systematic approach are the cornerstones of success.

References

synthesis of 6-Amino-1-phenalenone derivatives for specific applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Utility of 6-Amino-1-phenalenone Derivatives in Biomedical Research

Authored by: A Senior Application Scientist

Abstract

The phenalenone (PN) scaffold, a polycyclic aromatic hydrocarbon, is a highly efficient Type II photosensitizer, generating singlet oxygen with near-perfect quantum efficiency.[1][2] However, its utility in biological applications has been hampered by its strong absorption in the UV spectrum and a lack of native fluorescence.[1][3] Strategic functionalization of the phenalenone core is crucial to unlock its potential. The introduction of an amino group at the 6-position creates this compound, a pivotal intermediate. This modification serves as a foundational step for developing advanced derivatives with tailored photophysical and biological properties. This guide provides a comprehensive overview, detailed synthetic protocols, and application notes for this compound derivatives, focusing on their role as next-generation theranostic agents for photodynamic therapy (PDT) and as platforms for developing targeted biological probes.

The Rationale for Derivatization: From UV Photosensitizer to Visible-Light Theranostic Agent

The core value of phenalenone lies in its ability to, upon excitation, efficiently transfer energy to molecular oxygen to produce cytotoxic singlet oxygen (¹O₂).[1] This makes it an excellent candidate for PDT, a minimally invasive cancer treatment.[1][4] However, for optimal clinical use, a photosensitizer should possess two key features that native phenalenone lacks:

  • Absorption at Longer Wavelengths: To achieve deeper tissue penetration and minimize damage to healthy cells, excitation with visible light (preferably in the red or green spectrum) is required.[1]

  • Fluorescence Emission: The ability to fluoresce allows for image-guided therapy, enabling researchers to visualize tumor localization and monitor treatment response in real-time.[1][5]

The synthesis of this compound is the first critical step to address these limitations. The electron-donating amino group red-shifts the molecule's absorption spectrum towards the visible range.[1] This key intermediate can then be further modified to fine-tune its properties, such as incorporating heavy atoms like bromine to maintain a high singlet oxygen yield while permitting fluorescence, creating a true "theranostic" agent that combines therapy and diagnostics.[1][3]

Synthesis of this compound and Key Derivatives

This section provides detailed protocols for the synthesis of the parent 1-phenalenone, the key this compound intermediate, and a leading theranostic derivative, 6-amino-2,5-dibromo-1H-phenalen-1-one (OE19).

General Synthetic Workflow

The overall synthetic strategy is a multi-step process beginning with the construction of the core phenalenone ring system, followed by functionalization to install the critical amino group, and concluding with further modifications to enhance theranostic properties.

Synthetic_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Amination cluster_2 Part 3: Theranostic Functionalization Naphthalene Naphthalene PN 1-Phenalenone (PN) Naphthalene->PN Friedel-Crafts Acylation (AlCl₃) Cinnamoyl_Chloride trans-Cinnamoyl Chloride Cinnamoyl_Chloride->PN PN_ref 1-Phenalenone (PN) Nitro_PN 6-Nitro-1-phenalenone Amino_PN This compound Nitro_PN->Amino_PN Reduction (SnCl₂) Amino_PN_ref This compound PN_ref->Nitro_PN Nitration (HNO₃/H₂SO₄) OE19 OE19 (6-Amino-2,5-dibromo-1-phenalenone) Amino_PN_ref->OE19 Dibromination (NBS) In_Vitro_Workflow cluster_imaging Imaging Arm cluster_pdt PDT Arm start Start: Cancer Cell Line (e.g., PANC-1) step1 Cell Seeding (Culture on glass-bottom dishes) start->step1 step2 Probe Incubation (Treat cells with OE19 working solution) step1->step2 step3 Wash Cells (Remove excess probe with PBS) step2->step3 img1 Fluorescence Microscopy (Excite at ~525 nm, Detect at ~600 nm) step3->img1 pdt1 Light Irradiation (Green light, e.g., 525 nm lamp) step3->pdt1 img_result Result: Confirm Cellular Uptake and Localization img1->img_result pdt2 Incubate Post-Irradiation (24-48 hours) pdt1->pdt2 pdt3 Viability Assay (e.g., MTT Assay) pdt2->pdt3 pdt_result Result: Determine IC50 value (Measure photocytotoxicity) pdt3->pdt_result Probe_Design cluster_targeted Targeted Probe Concept cluster_sensor Chemosensor Concept PN_Core This compound (Reporter Core) Linker1 Linker PN_Core->Linker1 Linker2 Linker PN_Core->Linker2 Targeting_Moiety Targeting Moiety (e.g., Peptide, Antibody Fragment) Linker1->Targeting_Moiety Chelator Recognition Moiety (e.g., Metal Chelator) Linker2->Chelator

References

use of 6-Amino-1-phenalenone in fluorescence microscopy protocols

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols for Fluorescence Microscopy

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

6-Amino-1-phenalenone is an emerging fluorescent probe with promising applications in cellular imaging. As a derivative of the polycyclic aromatic ketone phenalenone, the introduction of an amino group at the 6-position engenders a significant bathochromic shift in its spectral properties, transforming it from a UV-absorbing photosensitizer into a visible light-excitable fluorophore.[1] This modification opens new avenues for its use in fluorescence microscopy, offering an alternative to more conventional dyes for visualizing cellular structures and processes. This guide provides a comprehensive overview of the photophysical properties of this compound, detailed protocols for its application in live and fixed cell imaging, and expert insights into experimental design and optimization.

Scientific Principles and Rationale

The utility of a fluorophore in microscopy is dictated by its photophysical characteristics. This compound's fluorescence arises from its extended π-conjugated system. The electron-donating amino group enhances the intramolecular charge transfer (ICT) character of the molecule, which is crucial for its fluorescent properties.[2] Understanding these properties is paramount for designing effective imaging experiments.

Photophysical Properties

The spectral characteristics of this compound make it compatible with common fluorescence microscopy setups. Key photophysical parameters are summarized below:

PropertyValueSolventSource
Absorption Maximum (λ_abs_) ~525 nmDMSO[1]
Emission Maximum (λ_em_) ~600 nmDMSO[1]
Fluorescence Quantum Yield (Φ_f_) 0.17DMSO[1]
Recommended Excitation 548 nmDPBS[3]
Recommended Emission 605 nmDPBS[3]

Table 1: Photophysical properties of this compound and its derivatives.

The significant Stokes shift (the difference between the absorption and emission maxima) is advantageous as it minimizes self-quenching and simplifies the separation of excitation and emission light, leading to improved signal-to-noise ratios. While phenalenone and its derivatives are known for their potential to generate singlet oxygen, making them effective photosensitizers, the photostability of this compound under typical imaging conditions is an important consideration for live-cell experiments to minimize phototoxicity.[4]

Experimental Workflows and Protocols

The following protocols are designed as a robust starting point for researchers. Optimization of parameters such as probe concentration, incubation time, and imaging settings is recommended for specific cell types and experimental aims.

Diagram of the General Staining Workflow

Staining_Workflow A Prepare Stock Solution (1-10 mM in DMSO) C Prepare Working Solution (1-10 µM in media/buffer) A->C B Cell Culture and Seeding (Glass-bottom dish) D Cell Staining (Incubate at 37°C) B->D C->D E Wash Cells (Remove excess dye) D->E F Image Acquisition (Confocal/Epifluorescence) E->F

Caption: General experimental workflow for staining cells with this compound.

Protocol 1: Live-Cell Imaging

This protocol outlines the procedure for staining live cells with this compound. The lipophilic nature of the phenalenone backbone suggests that the dye will be cell-permeant.

Materials:

  • This compound

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of this compound in DMSO.

    • Rationale: DMSO is a common solvent for organic dyes and aids in their dissolution and cellular uptake. A concentrated stock allows for minimal solvent addition to the cell culture medium.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Seed cells on an appropriate imaging vessel and culture until they reach 50-70% confluency.

    • Rationale: Sub-confluent cells allow for better visualization of individual cell morphology.

  • Staining Solution Preparation:

    • On the day of the experiment, dilute the stock solution in pre-warmed (37°C) cell culture medium to a final working concentration of 1-10 µM.

    • Rationale: The optimal concentration should be determined empirically. Starting with a range allows for optimization to achieve bright staining with minimal background.

  • Cell Staining:

    • Remove the culture medium from the cells and gently wash once with pre-warmed PBS.

    • Add the staining solution to the cells.

    • Incubate for 15-30 minutes in a humidified incubator at 37°C with 5% CO₂.

    • Rationale: Incubation time will vary depending on the cell type and its membrane permeability. A time course experiment is recommended to determine the optimal staining duration.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound dye.

    • Rationale: Thorough washing is crucial to reduce background fluorescence and improve image quality.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for excitation around 525-550 nm and emission detection around 600-650 nm.

    • Rationale: Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Protocol 2: Fixed-Cell Staining

This protocol is for staining fixed cells, which can be useful for co-localization studies with antibodies.

Materials:

  • Stained cells from Protocol 1 (or unstained cells to be fixed)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Mounting medium (with or without antifade)

Procedure:

  • Fixation:

    • After the staining and washing steps in the live-cell protocol, remove the medium and add 4% PFA in PBS.

    • Incubate for 10-15 minutes at room temperature.

    • Rationale: Fixation preserves cell morphology. PFA is a common fixative that cross-links proteins.

  • Washing:

    • Remove the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If co-staining with intracellular antibodies, incubate the cells with a permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

    • Rationale: Permeabilization allows antibodies to access intracellular targets. The necessity of this step for this compound will depend on its localization.

  • Mounting and Imaging:

    • Add a drop of mounting medium to the cells and cover with a coverslip.

    • Image as described in the live-cell protocol.

Cellular Localization and Potential Applications

The specific subcellular localization of this compound has not been extensively characterized in the literature. Based on the properties of similar heterocyclic compounds, potential targets could include lipid-rich structures such as membranes, the endoplasmic reticulum, or mitochondria.[5] Researchers should perform co-localization experiments with known organelle markers to determine the precise staining pattern in their cell type of interest.

Diagram of Potential Cellular Uptake and Localization

Cellular_Uptake cluster_cell Cell Cytoplasm Cytoplasm Organelles Organelles (e.g., Mitochondria, ER) Cytoplasm->Organelles Accumulation in lipid-rich structures Extracellular This compound (in media) Extracellular->Cytoplasm Passive Diffusion

Caption: A hypothetical model of cellular uptake and localization of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Inadequate dye concentration- Insufficient incubation time- Incorrect filter sets- Increase the working concentration of the dye (e.g., up to 20 µM).- Increase the incubation time (e.g., up to 60 minutes).- Verify that the excitation and emission filters match the spectral properties of the dye.
High Background - Dye concentration is too high- Inadequate washing- Dye precipitation- Decrease the working concentration.- Increase the number and duration of wash steps.- Ensure the stock solution is fully dissolved and filter the working solution if necessary.
Phototoxicity/Cell Death - High excitation light intensity- Prolonged exposure to light- Reduce the laser power or illumination intensity.- Minimize exposure time and use a more sensitive detector.- Consider time-lapse imaging with longer intervals.
Photobleaching - High excitation light intensity- Unstable dye- Reduce the excitation intensity.- Use an antifade mounting medium for fixed cells.- Acquire images in a single focal plane if possible.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. As a phenalenone derivative, it may act as a photosensitizer, so prolonged exposure of stained cells to light should be minimized to avoid phototoxic effects.[1][4] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound and its solutions.

Conclusion

This compound is a promising fluorescent probe with favorable spectral properties for cellular imaging. Its red-shifted excitation and emission spectra provide a valuable addition to the palette of available fluorophores. The protocols and guidelines presented here offer a solid foundation for researchers to explore the applications of this novel dye in their own experimental systems. Further characterization of its cellular uptake, localization, and phototoxic potential will undoubtedly expand its utility in the field of fluorescence microscopy.

References

Application Notes and Protocols for Labeling Proteins and Biomolecules with 6-Amino-1-phenalenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Cellular Dynamics with 6-Amino-1-phenalenone, a Versatile Fluorophore

In the intricate landscape of cellular and molecular biology, the ability to visualize and track biomolecules is paramount to understanding their function, interactions, and localization. Fluorescent labeling has emerged as an indispensable tool for these investigations. This compound is a fluorescent probe with promising photophysical properties for the detailed study of proteins and other biomolecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective labeling of biomolecules using this compound, transforming it into a powerful tool for discovery.

The phenalenone scaffold is known for its unique spectroscopic characteristics. The introduction of an amino group at the 6-position provides a strategic handle for covalent attachment to biomolecules, with minimal perturbation to the core fluorophore. This allows for the retention of its desirable fluorescent properties upon conjugation. The resulting labeled biomolecules can be employed in a wide array of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays.

This document will detail the chemical activation of this compound, provide step-by-step protocols for protein labeling, and discuss methods for the purification and characterization of the resulting conjugates.

Scientific Principles: The Chemistry of Labeling

The primary amino group of this compound is a nucleophile, but it is not sufficiently reactive to form stable covalent bonds with the functional groups typically found on proteins under physiological conditions. Therefore, a two-step activation and conjugation strategy is employed. This common and robust approach ensures high labeling efficiency and specificity, primarily targeting the primary amino groups of lysine residues and the N-terminus of the protein.[1][2]

The overall workflow can be visualized as follows:

G cluster_0 Activation of this compound cluster_1 NHS Ester Formation cluster_2 Protein Conjugation A This compound C 6-(3-carboxypropanamido)-1-phenalenone A->C Acylation B Succinic Anhydride B->C D 6-(3-carboxypropanamido)-1-phenalenone F 6-(3-(2,5-dioxopyrrolidin-1-yloxycarbonyl)propanamido)-1-phenalenone (NHS Ester) D->F Activation E EDC / NHS E->F G Activated this compound (NHS Ester) I Fluorescently Labeled Protein G->I Conjugation H Protein (with Lysine residues) H->I

Diagram: Activation and conjugation workflow for this compound.

Step 1: Introduction of a Carboxylic Acid Linker. this compound is first reacted with succinic anhydride. This reaction acylates the primary amine of the phenalenone, introducing a carboxylic acid group at the end of a short linker. This linker provides spatial separation between the fluorophore and the biomolecule, which can help to minimize quenching and preserve the biological activity of the labeled molecule.

Step 2: Activation of the Carboxylic Acid. The newly introduced carboxyl group is then activated to make it highly reactive towards primary amines. This is achieved using a carbodiimide crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[3] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester.[3]

Step 3: Conjugation to the Protein. The NHS ester of this compound is a potent amine-reactive reagent. It readily reacts with the nucleophilic primary amino groups on the protein, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus, to form a stable amide bond.[4][5] The reaction is typically carried out at a slightly alkaline pH (8.0-9.0) to ensure that a significant portion of the protein's amino groups are deprotonated and thus nucleophilic.[5]

Experimental Protocols

Part 1: Synthesis of 6-(3-carboxypropanamido)-1-phenalenone

This protocol describes the initial modification of this compound to introduce a reactive carboxylic acid group.

Materials:

  • This compound

  • Succinic anhydride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in anhydrous DMF.

  • Add a molar excess (typically 1.5 to 2 equivalents) of succinic anhydride to the solution.

  • Add a catalytic amount of triethylamine to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and 0.1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 6-(3-carboxypropanamido)-1-phenalenone.

Part 2: Activation of 6-(3-carboxypropanamido)-1-phenalenone with EDC and NHS

This protocol details the conversion of the carboxylated phenalenone derivative into its amine-reactive NHS ester.

Materials:

  • 6-(3-carboxypropanamido)-1-phenalenone

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • Dissolve 6-(3-carboxypropanamido)-1-phenalenone in anhydrous DMF in a reaction vial.

  • Add 1.2 equivalents of NHS to the solution.

  • Add 1.5 equivalents of EDC to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours in the dark.

  • The resulting solution containing the activated this compound NHS ester is typically used immediately for protein labeling.

Part 3: Protocol for Protein Labeling

This section provides a step-by-step guide for conjugating the activated this compound to your protein of interest.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Activated this compound NHS ester solution (from Part 2)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

  • Orbital shaker or rotator

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 8.3. Buffers containing primary amines, such as Tris, must be avoided as they will compete with the protein for reaction with the NHS ester.[5]

  • Calculate the required volume of the activated this compound NHS ester solution to achieve the desired molar excess of dye to protein. A starting point is typically a 10- to 20-fold molar excess of the dye.

  • Slowly add the activated dye solution to the protein solution while gently vortexing or stirring.

  • Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing. Protect the reaction from light.

  • (Optional) Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This will react with any unreacted NHS ester.

  • Purify the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained by the column.

Data Presentation: Characterizing the Labeled Protein

After purification, it is crucial to characterize the fluorescently labeled protein to determine the concentration of the protein and the degree of labeling (DOL).

Photophysical Properties of this compound
PropertyValue (in PBS)
Excitation Maximum (λex) ~450 - 480 nm
Emission Maximum (λem) ~520 - 550 nm
Molar Extinction Coefficient (ε) ~15,000 - 25,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Moderate to High

Note: These are estimated values based on similar phenalenone derivatives. The exact values for the protein conjugate should be determined experimentally.

Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the absorbance of the labeled protein at 280 nm (for the protein) and at the λmax of the dye.[6][7][8]

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (A_dye).

  • Calculate the protein concentration using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A_dye is the absorbance of the conjugate at the λmax of the dye.

    • CF is the correction factor (A₂₈₀ of the free dye / A_dye of the free dye).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration using the Beer-Lambert law:

    Dye Concentration (M) = A_dye / ε_dye

    Where:

    • ε_dye is the molar extinction coefficient of this compound at its λmax.

  • Calculate the Degree of Labeling (DOL):

    DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL is typically between 2 and 5 for most applications. A DOL that is too high can lead to fluorescence quenching and may affect the biological activity of the protein.[8]

Applications and Future Directions

Proteins and other biomolecules labeled with this compound can be utilized in a variety of fluorescence-based applications, including:

  • Fluorescence Microscopy: Visualize the subcellular localization and trafficking of proteins in fixed or live cells.

  • Flow Cytometry: Quantify the expression of cell surface or intracellular proteins.

  • Immunofluorescence Assays: Use labeled antibodies for the detection of specific antigens in tissues and cells.

  • FRET-based Assays: When paired with a suitable acceptor fluorophore, this compound can serve as a FRET donor to study protein-protein interactions and conformational changes.

The unique photophysical properties of the phenalenone core, combined with the versatility of amine-reactive chemistry, make this compound a valuable addition to the toolbox of fluorescent probes for biological research. Further exploration of its solvatochromic properties and its potential as a sensor for its local environment could open up new avenues for its application in studying dynamic cellular processes.

References

Application Notes and Protocols: 6-Amino-1-phenalenone as a Photosensitizer in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Novel Organic Photosensitizer

In the rapidly evolving landscape of photoredox catalysis, the quest for efficient, metal-free, and tunable photosensitizers is paramount. While ruthenium and iridium complexes have dominated the field, their cost, toxicity, and environmental impact have spurred the search for organic alternatives. 6-Amino-1-phenalenone emerges as a compelling candidate, building upon the well-established photosensitizing properties of the phenalenone core.

Phenalenone (PN) is recognized as a highly efficient Type II photosensitizer, generating singlet oxygen with near-unity quantum yield.[1][2] However, its application in visible-light photoredox catalysis has been hampered by its absorption spectrum, which lies predominantly in the UV region. The strategic introduction of an amino group at the 6-position induces a significant bathochromic (red) shift in the molecule's absorption, extending it into the visible light spectrum.[1][3] This crucial modification allows for the utilization of readily available and less-damaging visible light sources, such as blue or green LEDs, unlocking its potential for a broader range of organic transformations.

These application notes provide a comprehensive guide to the utilization of this compound as a photosensitizer in organic synthesis, offering detailed protocols, mechanistic insights, and practical considerations for researchers.

Photophysical and Electrochemical Properties

The efficacy of a photosensitizer is dictated by its photophysical and electrochemical properties. While extensive data for this compound is still emerging, we can infer its key characteristics from studies on related phenalenone derivatives.

PropertyValue (Estimated/Typical for Aminophenalenones)Significance in Photoredox Catalysis
Absorption Maximum (λmax) ~450-550 nmEnables excitation with visible light (e.g., blue or green LEDs), minimizing substrate degradation and enhancing reaction selectivity.
Triplet State Energy (ET) Moderate to HighDetermines the feasibility of energy transfer to substrates. A sufficiently high triplet energy is required to activate reactants in energy transfer-mediated reactions like [2+2] cycloadditions.
Redox Potentials (E(ox), E(red)) ModerateGoverns the ability to engage in single-electron transfer (SET) processes. The amino substituent is expected to make it a better reductant in its excited state compared to the parent phenalenone.
Singlet Oxygen Quantum Yield (ΦΔ) HighWhile primarily known for Type II (singlet oxygen) processes, this property can be harnessed in specific oxidation reactions. However, in many photoredox reactions, this pathway can be a competing, unproductive route.

Causality Behind Properties: The introduction of the electron-donating amino group at the 6-position creates an intramolecular charge-transfer character. This not only shifts the absorption to longer wavelengths but also modulates the redox potentials, making the molecule more susceptible to engaging in single-electron transfer processes, which are central to many photoredox catalytic cycles.

Mechanism of Action in Photoredox Catalysis

This compound can operate through two primary mechanistic pathways: single-electron transfer (SET) and energy transfer (EnT). The dominant pathway is dictated by the specific substrates and reaction conditions.

Single-Electron Transfer (SET) Pathway

In the SET pathway, the excited photosensitizer acts as either a single-electron oxidant or reductant.

SET_Pathway cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle PS 6-APN PS_star [6-APN]* PS->PS_star hν (Visible Light) PS_reduced [6-APN]•⁻ PS_star->PS_reduced + Substrate(D) PS_reduced->PS + Substrate(A) PS2 6-APN PS_star2 [6-APN]* PS2->PS_star2 hν (Visible Light) PS_oxidized [6-APN]•⁺ PS_star2->PS_oxidized + Substrate(A) PS_oxidized->PS2 + Substrate(D) caption Figure 1: Single-Electron Transfer (SET) Pathways for this compound (6-APN).

Figure 1: Single-Electron Transfer (SET) Pathways for this compound (6-APN).

  • Oxidative Quenching: The excited photosensitizer [6-APN]* accepts an electron from an electron-rich substrate (Donor), forming a radical anion [6-APN]•⁻. This reduced photosensitizer can then donate an electron to another substrate (Acceptor) to close the catalytic cycle.

  • Reductive Quenching: [6-APN]* donates an electron to an electron-deficient substrate (Acceptor), generating a radical cation [6-APN]•⁺. The oxidized photosensitizer is then regenerated by accepting an electron from a co-reductant or another substrate molecule (Donor).

Energy Transfer (EnT) Pathway

In the EnT pathway, the excited triplet state of the photosensitizer directly transfers its energy to a substrate molecule, promoting it to its own triplet state, which then undergoes the desired reaction. This is common in [2+2] photocycloadditions.[4]

EnT_Pathway PS ¹[6-APN] (Ground State) PS_S1 ¹[6-APN]* (Singlet Excited) PS->PS_S1 hν (Visible Light) PS_T1 ³[6-APN]* (Triplet Excited) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS Energy Transfer Sub_T1 ³[Substrate]* Sub_S0 ¹[Substrate] Sub_S0->Sub_T1 Product Product Sub_T1->Product Reaction caption Figure 2: Energy Transfer (EnT) Mechanism.

Figure 2: Energy Transfer (EnT) Mechanism.

Application & Protocols

The following protocols are illustrative and designed to serve as a starting point for optimization. They are based on established methodologies for similar transformations using other organic photosensitizers.

Application 1: [2+2] Photocycloaddition of Styrenes

The [2+2] cycloaddition is a powerful method for constructing cyclobutane rings, which are valuable motifs in medicinal chemistry and natural product synthesis.[5][6] This reaction often proceeds via an energy transfer mechanism.

Protocol: Synthesis of a Substituted Cyclobutane

Protocol_1_Workflow start Start setup Reaction Setup: - Oven-dried vial with stir bar - Add Styrene (1.0 eq) - Add this compound (1-5 mol%) - Add degassed solvent (e.g., CH3CN or Toluene) start->setup degas Degas Mixture (3x Freeze-Pump-Thaw cycles or sparge with N2/Ar for 15 min) setup->degas irradiate Irradiation: - Place vial ~5 cm from a 24W Blue LED lamp - Stir vigorously at room temperature - Monitor by TLC/GC-MS (typically 12-24 h) degas->irradiate workup Work-up: - Concentrate reaction mixture in vacuo irradiate->workup purify Purification: - Flash column chromatography (Silica gel, Hexanes/EtOAc gradient) workup->purify end Characterize Product purify->end caption Figure 3: Workflow for [2+2] Photocycloaddition.

Figure 3: Workflow for [2+2] Photocycloaddition.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the styrene substrate (0.2 mmol, 1.0 equiv) and this compound (0.002-0.01 mmol, 1-5 mol%).

  • Solvent Addition: Add 2.0 mL of degassed anhydrous acetonitrile via syringe.

  • Degassing: Seal the vial with a septum and degas the solution by sparging with nitrogen or argon for 15 minutes. This is crucial to prevent quenching of the excited state by molecular oxygen, which would favor singlet oxygen formation.

  • Irradiation: Place the vial approximately 5 cm from a 24W blue LED lamp (λ ≈ 450 nm). Ensure efficient stirring and maintain the reaction at room temperature using a fan for cooling.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, remove the vial from the light source and concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired cyclobutane product.

Rationale for Experimental Choices:

  • Solvent: Acetonitrile is a common polar, aprotic solvent for photoredox reactions. Its high polarity can help stabilize charged intermediates if a SET pathway is involved.

  • Degassing: Oxygen is an efficient triplet state quencher. Its removal is critical to ensure that the photosensitizer's triplet energy is transferred to the substrate rather than to oxygen.

  • Light Source: Blue LEDs are chosen to match the absorption spectrum of this compound, ensuring efficient excitation of the photosensitizer.

Application 2: Trifluoromethylation of Alkenes

The introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[7] Photoredox catalysis provides a mild and efficient route for the trifluoromethylation of alkenes, typically via a SET mechanism.[7][8]

Protocol: Synthesis of a β-Trifluoromethylated Alkane

Protocol_2_Workflow start Start setup Reaction Setup: - Oven-dried vial with stir bar - Add Alkene (1.0 eq), CF3 source (e.g., CF3I, 1.5 eq) - Add this compound (1-2 mol%) - Add H-atom donor (e.g., Thiophenol, 1.2 eq) - Add degassed solvent (e.g., DMF or CH3CN) start->setup degas Degas Mixture (Sparge with N2/Ar for 15 min) setup->degas irradiate Irradiation: - Place vial ~5 cm from a 24W Blue LED lamp - Stir vigorously at room temperature - Monitor by TLC/GC-MS (typically 6-18 h) degas->irradiate workup Work-up: - Dilute with EtOAc, wash with Na2S2O3 (aq), H2O, and brine irradiate->workup purify Purification: - Dry over Na2SO4, concentrate, and purify by flash chromatography workup->purify end Characterize Product purify->end caption Figure 4: Workflow for Alkene Trifluoromethylation.

Figure 4: Workflow for Alkene Trifluoromethylation.

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, add the alkene (0.3 mmol, 1.0 equiv), a trifluoromethyl source such as trifluoromethyl iodide (CF3I) or Togni's reagent (1.5 equiv), this compound (1-2 mol%), and a hydrogen atom donor (e.g., thiophenol or a Hantzsch ester, 1.2 equiv) to an oven-dried vial with a stir bar.

  • Solvent Addition: Add 3.0 mL of degassed, anhydrous DMF or acetonitrile.

  • Irradiation: Seal the vial and remove from the glovebox. Place it before a 24W blue LED lamp with vigorous stirring at room temperature.

  • Monitoring: Follow the consumption of the starting material by TLC or GC-MS.

  • Work-up: After the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with aqueous sodium thiosulfate (if using CF3I), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting residue by flash column chromatography.

Rationale for Experimental Choices:

  • CF3 Source: Reagents like CF3I or Togni's reagent are common sources of the trifluoromethyl radical under reductive conditions.

  • H-atom Donor: After the CF3 radical adds to the alkene, a new carbon-centered radical is formed. A hydrogen atom donor is required to quench this radical and complete the hydrotrifluoromethylation.

  • Solvent: DMF is often used in these reactions as it is a polar, aprotic solvent that can facilitate SET processes.

Conclusion and Future Outlook

This compound represents a promising, cost-effective, and environmentally benign alternative to traditional metal-based photosensitizers. Its tunable photophysical properties, achieved through straightforward synthetic modification, and its ability to operate under visible light irradiation make it an attractive tool for modern organic synthesis. The protocols outlined here for [2+2] cycloadditions and alkene trifluoromethylation serve as a foundation for exploring its utility in a wide array of photoredox-mediated transformations. Future research will undoubtedly focus on elucidating its detailed electrochemical properties, expanding its application to other reaction classes, and developing chiral variants for asymmetric photoredox catalysis.

References

Application Notes & Protocols: Leveraging 6-Amino-1-phenalenone for Advanced Fluorescent Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-Amino-1-phenalenone as a versatile and environmentally sensitive fluorophore for the development of robust fluorescent assays. We delve into the unique photophysical properties of this phenalenone derivative, contrasting it with its parent compound, and elucidate the scientific principles behind its use in various assay formats. Detailed, field-tested protocols for enzyme activity analysis and metal ion detection are provided, complete with explanations for key experimental choices, data interpretation guidelines, and troubleshooting advice. The aim is to equip the user with the foundational knowledge and practical methodologies required to successfully integrate this compound into their research and development workflows.

Introduction: The Unique Advantages of this compound

Phenalenone (PN) is a polycyclic aromatic hydrocarbon known primarily as a highly efficient Type II photosensitizer, generating singlet oxygen with a near-unity quantum yield.[1][2] This property, however, is coupled with a lack of significant fluorescence and absorption in the UV range, limiting its utility in fluorescence-based biological applications.[3]

The strategic introduction of an electron-donating amino group at the 6-position of the phenalenone core dramatically alters its photophysical landscape. This substitution induces a significant bathochromic (red) shift in the absorption spectrum, moving it into the visible range, and critically, "switches on" a notable fluorescence emission.[1] this compound (6-AP) thus emerges not as a photosensitizer, but as a valuable fluorophore with properties highly suited for assay development:

  • Favorable Spectral Profile: The red-shifted absorption and emission reduce interference from autofluorescence of biological samples and lessen the potential for photodamage to cells.

  • Environmental Sensitivity (Solvatochromism): The fluorescence of 6-AP is sensitive to the polarity of its local environment. This characteristic is fundamental for designing "turn-on" or ratiometric sensors where a binding or enzymatic event alters the fluorophore's immediate surroundings.

  • Synthetically Tractable Functional Group: The primary amino group serves as a versatile chemical handle for conjugation. It can be readily modified to attach enzyme substrates, metal chelators, or other recognition moieties, enabling the creation of highly specific "pro-fluorophore" probes.[1]

This guide will explore how these properties can be expertly harnessed to create powerful analytical tools.

Core Principles and Photophysical Characteristics

The utility of 6-AP in assay design is rooted in its distinct spectral properties. The introduction of the amino group at the 6-position induces an intramolecular charge transfer (ICT) character upon photoexcitation, which is the primary reason for its fluorescence and environmental sensitivity.

Caption: Core structure and key properties of this compound.

A summary of the key photophysical parameters for 6-AP and its derivatives provides a quantitative basis for assay design.

ParameterThis compound Derivative (OE19¹)Parent Phenalenone (PN)Rationale for Assay Development
Max Absorption (λ_abs) ~550 nm (in DMSO)330-430 nmExcitation with visible light minimizes cellular autofluorescence and damage.
Max Emission (λ_em) ~600 nm (in DMSO)N/A (non-fluorescent)Red emission is well-separated from common biological background signals.
Fluorescence Quantum Yield (Φ_f) ~0.05 (in DMSO)< 0.05While modest, the quantum yield is highly sensitive to the local environment, allowing for significant "turn-on" potential when shielded from quenching effects (e.g., water).
Singlet Oxygen Yield (Φ_Δ) 0.53 (in DMSO)~1.0The reduced singlet oxygen yield compared to PN is advantageous for live-cell imaging, as it minimizes phototoxicity.
¹OE19 is 6-amino-2,5-dibromo-phenalenone, a closely related and well-characterized fluorescent derivative. Data is used here as a proxy for the 6-amino class.[1][4]

Application Protocol 1: "Turn-On" Assay for Enzyme Activity

This protocol describes the development of a fluorogenic assay for a hypothetical protease using a 6-AP-based substrate. The core principle is that a peptide sequence recognized by the protease is conjugated to the 6-amino group of the fluorophore. This conjugation holds the 6-AP in a state where its fluorescence is quenched. Upon enzymatic cleavage, the free 6-AP is released, resulting in a significant increase in fluorescence intensity.

Causality Behind Experimental Design
  • Probe Design: The choice of peptide sequence is paramount and must be specific to the target enzyme to ensure assay selectivity. The linkage to the 6-amino group should be stable in the assay buffer but readily cleaved by the enzyme.

  • Buffer System: A buffer (e.g., Tris or HEPES) is chosen to maintain the optimal pH for enzyme activity. The ionic strength and presence of co-factors must be optimized for the specific enzyme under investigation.

  • Concentration Optimization: The substrate concentration is typically kept at or below the Michaelis constant (Kₘ) of the enzyme to ensure the reaction rate is proportional to enzyme concentration. The enzyme concentration should be titrated to find a range that produces a linear increase in fluorescence over a convenient time frame (e.g., 15-60 minutes).

Probe 6-AP Probe (Low Fluorescence) Cleavage Enzymatic Cleavage Probe->Cleavage Enzyme Target Enzyme Enzyme->Cleavage Product1 Free 6-AP (High Fluorescence) Cleavage->Product1 Signal ON Product2 Peptide Fragment Cleavage->Product2

Caption: Workflow for a "turn-on" enzyme assay using a 6-AP probe.

Step-by-Step Methodology

Materials:

  • 6-AP-peptide substrate stock solution (e.g., 10 mM in DMSO)

  • Purified enzyme stock solution

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)

  • Enzyme inhibitor (for negative control)

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader (with appropriate filters for λ_ex ~550 nm / λ_em ~600 nm)

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a working solution of the 6-AP-peptide substrate in Assay Buffer. A typical starting concentration is 10 µM. Rationale: This dilution from a DMSO stock minimizes the final DMSO concentration in the assay, which can affect enzyme activity.

    • Prepare serial dilutions of the enzyme in Assay Buffer.

  • Assay Setup (96-well plate format):

    • Test Wells: Add 50 µL of the enzyme serial dilutions.

    • Negative Control: Add 50 µL of Assay Buffer containing the highest concentration of enzyme pre-incubated with a specific inhibitor for 15 minutes. Rationale: This control validates that the observed signal is due to the specific target enzyme's activity.

    • Blank Wells: Add 50 µL of Assay Buffer only. Rationale: This measures the background fluorescence of the buffer and substrate, which will be subtracted from all other readings.

  • Initiating the Reaction:

    • Using a multichannel pipette, add 50 µL of the 2X working substrate solution to all wells to initiate the reaction (final volume = 100 µL).

    • Mix briefly on a plate shaker.

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence plate reader.

    • Measure fluorescence intensity (λ_ex/λ_em = 550/600 nm) every 60 seconds for 30-60 minutes (kinetic mode). Alternatively, for endpoint assays, incubate for a fixed time (e.g., 30 minutes) and then read the fluorescence.

Data Analysis and Validation
  • Background Subtraction: Subtract the average fluorescence of the blank wells from all other measurements.

  • Calculate Reaction Rates: For kinetic assays, plot fluorescence intensity versus time. The initial reaction rate (V₀) is the slope of the linear portion of this curve.

  • Enzyme Titration Curve: Plot the reaction rates against the enzyme concentration. This plot should be linear in the range tested.

  • Assay Validation: The negative control wells (with inhibitor) should show a signal close to the blank, confirming the specificity of the assay.

Application Protocol 2: Fluorescent Detection of Metal Ions

This protocol outlines a method for detecting specific metal ions (e.g., Cu²⁺, Zn²⁺) using 6-AP.[5][6] The principle relies on the chelation of the metal ion by the 6-amino group and the adjacent ketone oxygen. This coordination event alters the ICT character of the fluorophore, leading to a detectable change in fluorescence intensity or a spectral shift.[7]

Causality Behind Experimental Design
  • Chelation and Selectivity: The inherent coordination geometry of 6-AP may provide some selectivity for certain metal ions. To enhance selectivity for a specific ion, the 6-amino group can be further derivatized with a known selective chelator.[8][9]

  • Buffer Choice: The choice of buffer is critical. Buffers like phosphate or citrate must be avoided as they can chelate the target metal ions themselves. "Good's" buffers such as HEPES or MOPS at a controlled pH are recommended.

  • Response Mechanism: The binding of a metal ion can either enhance fluorescence (Chelation Enhanced Fluorescence, CHEF) by making the molecule more rigid, or quench it via spin-orbit coupling or redox activity. This response must be empirically determined for each metal ion.

Step-by-Step Methodology

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Stock solutions of various metal salts (e.g., CuSO₄, ZnCl₂) of high purity (e.g., 100 mM in deionized water).

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.2)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of 6-AP in Assay Buffer. A typical final concentration is 1-10 µM.

    • Prepare serial dilutions of the target metal ion in Assay Buffer. To test for selectivity, also prepare solutions of other potentially interfering ions.

  • Assay Setup:

    • To each well, add 90 µL of the 6-AP working solution.

    • Add 10 µL of the metal ion serial dilutions to the test wells.

    • Add 10 µL of Assay Buffer to the "no metal" control wells.

    • Add 10 µL of the interfering ion solutions to selectivity test wells.

  • Incubation and Measurement:

    • Mix the plate and incubate at room temperature for 10-15 minutes to allow for binding equilibrium to be reached.

    • Measure the fluorescence intensity using the appropriate excitation and emission wavelengths (~550/600 nm). For a more detailed analysis, scan the emission spectrum for each sample to check for spectral shifts.

Data Analysis and Validation
  • Generate a Titration Curve: Subtract the fluorescence of a buffer-only blank, then plot the fluorescence intensity against the concentration of the target metal ion.

  • Determine Limit of Detection (LOD): The LOD can be calculated from the standard deviation of the blank and the slope of the linear range of the titration curve (LOD = 3σ_blank / slope).

  • Assess Selectivity: Compare the fluorescence response of the target metal ion to that of other metal ions at the same concentration. A selective probe will show a significantly larger response for the target ion.

General Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Signal - Substrate instability (hydrolysis).- Impure probe or enzyme.- Autofluorescence from assay components.- Test substrate stability in assay buffer over time.- Purify reagents (HPLC for probe, dialysis for enzyme).- Use a buffer-only blank and check individual components for fluorescence.
Low Signal / No Response - Incorrect excitation/emission wavelengths.- Enzyme is inactive or inhibited.- Probe concentration is too low.- Metal ion is precipitating in the buffer.- Confirm reader settings and filter sets are optimal for 6-AP.- Verify enzyme activity with a known standard assay.- Titrate the probe concentration upwards.- Check for buffer-metal ion compatibility; consider a different buffer system.
Signal Varies Between Wells - Pipetting errors.- Incomplete mixing.- Temperature fluctuations across the plate.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure thorough mixing after reagent addition.- Allow the plate to equilibrate to the reader's temperature before starting the measurement.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-1-phenalenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Amino-1-phenalenone. This resource is designed for researchers and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. 1H-Phenalen-1-one and its derivatives are critical scaffolds in medicinal chemistry and materials science, often recognized for their photosensitizing capabilities.[1][2] The introduction of an amino group at the 6-position creates a versatile building block for further functionalization.

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): Covering the fundamental aspects of the synthesis.

  • Troubleshooting Guide: A problem-oriented section to address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and controllable method for synthesizing this compound is through the palladium-catalyzed amination of a 6-halo-1-phenalenone precursor, typically 6-bromo-1-phenalenone. This reaction, a variant of the Buchwald-Hartwig amination, offers high selectivity and functional group tolerance compared to older methods like the Ullmann condensation or nitration/reduction sequences which may suffer from harsh conditions or poor regioselectivity.[3][4]

The general transformation is depicted below:

Caption: General workflow for Buchwald-Hartwig amination.

Q2: What are the critical parameters to control in a Buchwald-Hartwig amination for this synthesis?

Success in a Buchwald-Hartwig reaction hinges on the careful selection and control of several interdependent parameters.[5]

  • Catalyst System (Palladium Source & Ligand): The choice of ligand is paramount. Sterically hindered, electron-rich phosphine ligands are typically required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, but it must be compatible with the starting materials and product.

  • Solvent: Anhydrous, aprotic solvents are standard. The polarity of the solvent can influence reaction rates and catalyst stability.

  • Temperature: Reactions are typically run at elevated temperatures (80-120 °C) to drive the reaction to completion, but excessive heat can lead to catalyst decomposition.

  • Atmosphere: Strict exclusion of oxygen is critical, as O₂ can oxidize the phosphine ligands and deactivate the palladium catalyst.

Q3: Can I use an ammonia equivalent instead of gaseous ammonia?

Yes, and it is often preferred. Directly using ammonia gas can be challenging due to its high volatility and tendency to bind strongly to the palladium center.[4] Commercially available ammonia equivalents, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), are excellent substitutes.[7] These reagents are easier to handle and release ammonia in situ or provide a primary amine after a simple hydrolysis workup step.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem 1: Low or No Product Yield

A low or non-existent yield is the most common issue. The following decision tree can help diagnose the root cause.

Troubleshooting_Yield Start Low / No Yield Observed Check_SM Verify Starting Material Purity (6-bromo-1-phenalenone, Amine) Start->Check_SM Check_Atmosphere Was the reaction run under a strictly inert atmosphere (Ar/N₂)? Start->Check_Atmosphere Check_Catalyst Evaluate Catalyst System (Pre-catalyst, Ligand, Base) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Solvent, Temperature, Time) Start->Check_Conditions SM_Impure Outcome: Impure SMs Action: Purify starting materials. Check_SM->SM_Impure Atmosphere_Fail Outcome: O₂ Contamination Action: Improve degassing; use Schlenk line. Check_Atmosphere->Atmosphere_Fail Catalyst_Fail Outcome: Inactive Catalyst Action: Screen different ligands/bases. Check_Catalyst->Catalyst_Fail Conditions_Fail Outcome: Suboptimal Conditions Action: Optimize T, time, or solvent. Check_Conditions->Conditions_Fail

Caption: Decision tree for troubleshooting low product yield.

Detailed Q&A for Low Yield:

  • Q: My reaction isn't working. What's the first thing to check? A: Always start with your reagents. Confirm the purity of your 6-bromo-1-phenalenone via NMR or melting point. Ensure your amine source is pure and your solvent is anhydrous. Water and oxygen are potent inhibitors of palladium-catalyzed reactions. Degas your solvent thoroughly (e.g., via freeze-pump-thaw cycles or by sparging with argon).

  • Q: I suspect my catalyst is inactive. How can I improve it? A: The ligand choice is critical. For challenging substrates, sterically bulky, electron-rich "Buchwald ligands" (e.g., SPhos, XPhos, or tBuXPhos) are often superior to older ligands like BINAP or DPEPhos.[8] Also, consider the base. Sodium tert-butoxide (NaOtBu) is a common choice, but if your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher temperatures or longer reaction times.[3]

    Table 1: Comparison of Common Buchwald-Hartwig Reaction Components

    Component Common Choices Rationale / Key Considerations
    Pd Source Pd₂(dba)₃, Pd(OAc)₂ Pre-catalysts that generate Pd(0) in situ.
    Ligand XPhos, SPhos, RuPhos Bulky, electron-rich monophosphine ligands often give the best results.[8]
    Base NaOtBu, K₃PO₄, Cs₂CO₃ NaOtBu is strong and effective. K₃PO₄/Cs₂CO₃ are milder alternatives.

    | Solvent | Toluene, Dioxane, THF | Must be anhydrous. Toluene is common for higher temperature reactions. |

  • Q: I see starting material being consumed, but no desired product. What side reaction could be occurring? A: A common side reaction is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom, yielding the parent 1-phenalenone. This can occur if the catalytic cycle is interrupted, particularly if there is a source of protons (e.g., residual water) and a reductant present. Using a well-defined pre-catalyst and ensuring strictly anhydrous conditions can minimize this.[6][9]

Problem 2: Significant Impurity Formation
  • Q: My final product is a dark, complex mixture that is difficult to purify. What causes this? A: This often points to decomposition, either of the starting material, product, or ligand, due to excessive heat or prolonged reaction times. Phenalenone systems can be sensitive. Try reducing the reaction temperature or monitoring the reaction by TLC/LC-MS to stop it as soon as the starting material is consumed. Using a milder base can also prevent base-mediated degradation pathways.

  • Q: I've isolated a major byproduct. How do I identify and prevent it? A: Besides hydrodehalogenation, another possibility is the formation of dimeric structures or reaction with the solvent. Obtain detailed characterization (¹H NMR, ¹³C NMR, MS) of the byproduct. If you see evidence of biaryl coupling (dimerization of the phenalenone), it suggests the reductive elimination is slow. Changing the ligand to one that promotes C-N bond formation more efficiently can solve this.

Problem 3: Difficult Purification
  • Q: My product seems to be sticking to the silica gel column, resulting in low recovery. What should I do? A: Amino-substituted polycyclic aromatic hydrocarbons (PAHs) like this compound can interact strongly with the acidic silanol groups on standard silica gel.[10]

    • Solution 1: Neutralize the Silica. Pre-treat your silica gel by flushing the column with your eluent system containing a small amount of a non-nucleophilic base, like triethylamine (~1%). This will cap the acidic sites and improve recovery.

    • Solution 2: Use an Alternative Stationary Phase. Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds.

    • Solution 3: Recrystallization. If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be a highly effective purification method that avoids chromatography altogether.

Part 3: Experimental Protocol Example

This is a representative protocol based on modern Buchwald-Hartwig conditions. Note: This is a starting point and may require optimization.

Palladium-Catalyzed Synthesis of this compound

  • Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-1-phenalenone (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add lithium bis(trimethylsilyl)amide (LiHMDS) (1.3 eq) and anhydrous toluene.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on triethylamine-deactivated silica gel or neutral alumina, eluting with a hexane/ethyl acetate gradient.

References

Technical Support Center: Synthesis of Substituted Phenalenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted phenalenones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these versatile compounds. As a class of polycyclic aromatic hydrocarbons, phenalenones offer a unique scaffold for developing novel photosensitizers and therapeutic agents.[1] However, their synthesis can present specific hurdles. This resource provides in-depth, field-proven insights to help you troubleshoot your experiments and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing substituted phenalenones?

A1: There are two main approaches to synthesizing substituted phenalenones. The first involves the functionalization of a pre-formed phenalenone core.[2] The second, and often more versatile method, is to construct the phenalenone skeleton from functionalized building blocks, such as substituted naphthalenes.[2] The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Q2: How does the substitution on the phenalenone ring affect its properties as a photosensitizer?

A2: The nature and position of substituents significantly influence the photophysical properties of phenalenones. For instance, introducing a methylene bridge between a functional group and the phenalenone core helps to retain the high singlet oxygen quantum yield of the parent molecule.[1][3] Conversely, electron-donating groups or extending the π-conjugation can decrease the singlet oxygen yield.[4]

Q3: Are there any general recommendations for purifying substituted phenalenones?

A3: Purification of substituted phenalenones typically involves standard chromatographic techniques. Column chromatography on silica gel is a common first step.[2] For separating challenging mixtures of isomers or achieving high purity, High-Performance Liquid Chromatography (HPLC), often in a reversed-phase mode, is employed.[5] Due to the planar and often nonpolar nature of the phenalenone core, solubility can be a challenge, particularly with larger or more complex derivatives.[6][7] Careful selection of solvents is crucial for both purification and subsequent applications.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

I. Challenges in Constructing the Phenalenone Core

Q: I am attempting a Friedel-Crafts acylation to form the phenalenone core, but I'm getting a mixture of isomers. How can I improve the regioselectivity?

A: Regioselectivity in Friedel-Crafts reactions on substituted naphthalenes is a common challenge. The formation of multiple isomers is often due to a competition between kinetic and thermodynamic control.

  • Underlying Cause: The activating/deactivating nature and directing effects of the substituents on your naphthalene precursor will dictate the initial sites of acylation. The reaction conditions, however, can allow for isomerization to the thermodynamically most stable product.

  • Troubleshooting & Optimization:

    • Solvent Choice: The polarity of the solvent is a critical factor. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) tend to favor the kinetically controlled product. In contrast, polar solvents such as nitrobenzene can promote the formation of the thermodynamically more stable isomer.[8]

    • Lewis Acid: The strength and amount of the Lewis acid can influence the product distribution. Strong Lewis acids like AlCl₃ may lead to the thermodynamic product due to the potential for reversibility. Milder Lewis acids might provide better kinetic control.[8]

    • Temperature: Lower reaction temperatures generally favor the kinetic product by reducing the likelihood of overcoming the activation energy for isomerization.[8]

II. Issues with Post-Synthesis Functionalization

Q: My Suzuki-Miyaura coupling reaction to introduce an aryl group on a halo-phenalenone is giving low yields. What are the common pitfalls?

A: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success with phenalenone substrates can be sensitive to several factors.

  • Underlying Causes & Solutions:

    • Boronic Acid Instability: Boronic acids can be unstable and degrade upon storage or under the reaction conditions, which is a frequent cause of low yields.[9] It is advisable to use fresh, high-purity boronic acids.

    • Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a common catalyst, it may not be optimal for all substrates. For electron-rich halo-phenalenones, oxidative addition can be slow.[10] Consider screening other catalysts, such as those with more electron-donating phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can be more effective.[11]

    • Base and Solvent System: There is no universal base for Suzuki couplings. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., toluene/water, dioxane/water) should be optimized for your specific substrates to ensure adequate solubility and reactivity.[9][11]

    • Side Reactions with Triflate Substrates: If you are using a phenalenone triflate, hydrolysis of the triflate group can be a significant side reaction, leading to the formation of the corresponding hydroxy-phenalenone.[2] Switching to a less polar, aprotic solvent like dichloromethane can help to suppress this side reaction.[2]

Q: I am performing a nucleophilic substitution on a 2-(chloromethyl)phenalenone, but the reaction is sluggish or gives multiple products. How can I improve the outcome?

A: Nucleophilic substitution at the benzylic-like position of 2-(chloromethyl)phenalenone is a versatile method for introducing a variety of functional groups.[1] However, challenges can arise from the nature of the nucleophile and the reaction conditions.

  • Underlying Causes & Solutions:

    • Nucleophile Strength and Steric Hindrance: Weak nucleophiles will react slowly. If possible, consider converting the nucleophile to its more reactive conjugate base using a suitable non-nucleophilic base. Sterically hindered nucleophiles will also react more slowly.

    • Leaving Group Ability: While chloride is a good leaving group, the corresponding bromide derivative, 2-(bromomethyl)phenalenone, can be more reactive and may be a better choice for sluggish reactions.[3]

    • Solvent Effects: A polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) is generally preferred for Sₙ2 reactions as it can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.

    • Side Reactions with Thiol Nucleophiles: When working with thiol nucleophiles to synthesize 2-(mercaptomethyl)phenalenone derivatives, the resulting thiol is susceptible to oxidation to the disulfide. It is crucial to perform the reaction and subsequent work-up under an inert atmosphere (e.g., argon or nitrogen) and to store the final product under inert conditions at low temperature.[1][3]

III. Purification and Characterization Headaches

Q: I have synthesized a mixture of positional isomers of a substituted phenalenone, and they are co-eluting during column chromatography. What strategies can I use to separate them?

A: The separation of positional isomers of polycyclic aromatic compounds can be notoriously difficult due to their very similar polarities.

  • Underlying Cause: Positional isomers have identical molecular weights and often very similar polarities, making them difficult to resolve with standard chromatographic techniques.

  • Troubleshooting & Optimization:

    • Chromatography System Screening: If standard silica gel chromatography is unsuccessful, a systematic screening of different stationary and mobile phases is recommended.

      • Stationary Phases: Consider using different types of stationary phases, such as alumina or bonded phases (e.g., cyano, diol). For particularly challenging separations, chiral stationary phases can sometimes resolve positional isomers.[5]

      • Mobile Phases: Meticulously screen different solvent systems, varying the polarity with different combinations of non-polar (e.g., hexanes, toluene) and more polar (e.g., ethyl acetate, dichloromethane, acetone) solvents. Even small changes in the mobile phase composition can significantly affect the resolution.[5]

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating challenging isomer mixtures. Reversed-phase columns (e.g., C18, C8) with gradients of acetonitrile or methanol in water are a good starting point.[5]

    • Recrystallization: If the isomers are crystalline solids, fractional recrystallization from a carefully chosen solvent system can be an effective purification method. This often requires screening a range of solvents and solvent mixtures to find conditions where the solubilities of the isomers are sufficiently different.

Experimental Protocols & Data

Protocol 1: Microwave-Assisted Synthesis of 1H-Phenalen-1-one

This protocol provides an optimized, time-efficient method for the synthesis of the parent phenalenone core.[2][3]

  • In a dry reaction vessel, combine naphthalene (1 equivalent) and trans-cinnamoyl chloride (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane.

  • Cool the mixture to 0-4 °C in an ice bath.

  • Slowly add anhydrous AlCl₃ (2.5 equivalents) in portions, keeping the temperature below 10 °C.

  • After the addition is complete, irradiate the reaction mixture in a microwave reactor for 12 minutes at 100 W.[1][2][3]

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Extract the product with dichloromethane (CH₂Cl₂), wash the organic layer with water and brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield the crude product, which is often of sufficient purity for subsequent steps.[2][3]

Protocol 2: Synthesis of 2-(Chloromethyl)-1H-phenalen-1-one

This protocol has been optimized for an increased yield of a key intermediate for further functionalization.[3]

  • To a solution of 1H-phenalen-1-one (1 equivalent) in a mixture of paraformaldehyde (excess) and glacial acetic acid, add concentrated HCl.

  • Stir the mixture at room temperature for 16 hours.[3]

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water and 1 M NaHCO₃ solution.

  • Extract the product with CH₂Cl₂, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography (e.g., CH₂Cl₂/petroleum ether) to yield the pure 2-(chloromethyl)-1H-phenalen-1-one.[1][3]

ParameterMicrowave Synthesis of Phenalenone[1][2][3]Optimized Chloromethylation[3]
Key Reagents Naphthalene, trans-cinnamoyl chloride, AlCl₃1H-Phenalen-1-one, paraformaldehyde, HCl
Reaction Time 12 minutes16 hours
Typical Yield ~57%~51%
Work-up Acidic quench, extractionAqueous precipitation, extraction
Purification Often used crudeColumn chromatography

Table 1: Comparison of optimized reaction parameters for key phenalenone syntheses.

Visualizing Synthetic Pathways

General Synthetic Strategies

The following diagram illustrates the two primary approaches for accessing substituted phenalenones.

G cluster_0 Strategy 1: Core Construction cluster_1 Strategy 2: Core Functionalization A Functionalized Naphthalenes C Substituted Phenalenone Core A->C Friedel-Crafts Acylation / Annulation B Acylating/Annulating Agents B->C D 1H-Phenalen-1-one F Functionalized Phenalenone Intermediate D->F Electrophilic Substitution E Halogenating/Nitrating/Sulfonating Agents E->F G Final Substituted Phenalenone F->G Further Transformations (e.g., Suzuki, SₙAr, Nucleophilic Substitution)

Caption: Overview of primary synthetic routes to substituted phenalenones.

Troubleshooting Workflow for Low-Yield Suzuki Coupling

This workflow provides a logical sequence of steps to diagnose and resolve issues with Suzuki-Miyaura coupling reactions on phenalenone substrates.

G Start Low Yield in Suzuki Coupling CheckReagents 1. Check Reagent Quality - Fresh Boronic Acid? - Anhydrous Solvents? - Active Catalyst? Start->CheckReagents OptimizeBase 2. Optimize Base and Solvent - Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Test different solvent systems (Toluene/H₂O, Dioxane/H₂O) CheckReagents->OptimizeBase Reagents OK Success Improved Yield CheckReagents->Success Reagents were the issue ChangeCatalyst 3. Change Catalyst System - Try more electron-rich phosphine ligands - Consider Pd-NHC catalysts OptimizeBase->ChangeCatalyst No Improvement OptimizeBase->Success Yield Improved ChangeSubstrate 4. Modify Substrate (if applicable) - If using triflate, switch to halide - If halide is unreactive, consider triflate ChangeCatalyst->ChangeSubstrate No Improvement ChangeCatalyst->Success Yield Improved ChangeSubstrate->OptimizeBase Try re-optimizing with new substrate

Caption: A systematic approach to troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: Optimizing the Photostability of 6-Amino-1-phenalenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Amino-1-phenalenone. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound and wish to mitigate issues related to its photostability. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

Introduction: Understanding this compound

This compound is a derivative of phenalenone (PN), a class of compounds known for their potent photosensitizing capabilities.[1][2] The parent PN molecule is an extremely efficient Type II photosensitizer, meaning it readily generates singlet oxygen (¹O₂) with a quantum yield approaching unity upon irradiation.[1][3][4] However, the introduction of an amino group at the 6-position dramatically alters its photophysical properties. This substitution causes a significant bathochromic (red) shift in its absorption spectrum but also drastically reduces its singlet oxygen quantum yield.[1][3] This unique profile makes understanding and controlling its photostability a critical aspect of experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My solution of this compound is rapidly losing its color and/or fluorescence during my experiment. What is happening?

Answer: You are observing photodegradation, also known as photobleaching. This is the irreversible photochemical destruction of the this compound molecule upon exposure to light.[5][6] While it is a derivative of a potent photosensitizer, the 6-amino substitution makes it susceptible to degradation, which can manifest as a visible loss of color or a decrease in fluorescence intensity.[7] This can significantly impact the accuracy and reproducibility of your results, especially in quantitative assays or imaging experiments.[5]

Question 2: What is the primary mechanism behind the photodegradation of this compound?

Answer: The degradation of photosensitizing molecules like phenalenones typically occurs through two main pathways, known as Type I and Type II mechanisms.[1][8]

  • Type II Mechanism: The molecule absorbs a photon, promoting it to an excited singlet state (S₁), followed by intersystem crossing to a longer-lived triplet state (T₁). This triplet state molecule can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][8] This singlet oxygen can then attack and degrade a nearby molecule of this compound.

  • Type I Mechanism: Alternatively, the excited triplet state molecule can react directly with a substrate (including another molecule of itself or the solvent) via electron transfer, producing radical species that initiate further degradation reactions.[1][8][9]

For this compound specifically, the singlet oxygen quantum yield (ΦΔ) is reported to be very low (0.08 in PBS), unlike its parent compound.[3] This suggests that while the Type II pathway may still contribute, Type I reactions or direct photolysis from the excited state may play a more significant role in its degradation compared to other phenalenones.

Below is a diagram illustrating the general mechanism of photosensitizer-induced degradation.

G cluster_type2 Type II Pathway cluster_type1 Type I Pathway S0 Ground State (S₀) This compound S1 Excited Singlet State (S₁) S0->S1 Light Absorption (hν) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_singlet Singlet Oxygen (¹O₂) T1->O2_singlet Energy Transfer Radicals Radical Species T1->Radicals Electron Transfer (to Substrate/Solvent) O2_ground Molecular Oxygen (³O₂) Degradation_II Degradation Products (via Type II) O2_singlet->Degradation_II Oxidation of another This compound molecule Degradation_I Degradation Products (via Type I) Radicals->Degradation_I Reaction Cascade

Caption: General photodegradation pathways for photosensitizers.

Question 3: How does my choice of solvent affect the photostability of this compound?

Answer: Solvent choice is critical and can significantly alter the rate of photodegradation.[7] While specific data for this compound is limited, general principles for similar compounds suggest the following:

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can facilitate photochemical reactions, potentially leading to the formation of solvent-adducts and accelerating degradation, especially under UV or high-energy visible light irradiation.[7]

  • Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Aprotic solvents are often preferred as they are less likely to participate directly in photochemical reactions. Anhydrous aprotic solvents can offer a more stable environment, particularly when protected from light.[7]

  • Oxygen Solubility: The concentration of dissolved oxygen is a key factor in the Type II degradation pathway. Solvents with high oxygen solubility may increase the rate of singlet oxygen production, even if the quantum yield is low. Deoxygenating your solvent system (e.g., by purging with nitrogen or argon) before dissolving the compound can be an effective strategy to improve stability.

Troubleshooting Summary: Solvent Choice

Solvent Type Potential Issue Recommended Action
Protic (Methanol, Water) Higher potential for photochemical reactions. Use with caution. Consider aprotic alternatives if instability is observed.
Aprotic (Anhydrous DMSO, Acetonitrile) Generally more stable environment. Recommended starting point. Ensure solvent is high purity and dry.

| Any Oxygenated Solvent | Provides fuel for Type II photodegradation. | Deoxygenate the solvent by sparging with N₂ or Ar gas prior to use, especially for long-duration experiments. |

Question 4: Are there any chemical additives I can use to improve photostability?

Answer: Yes, incorporating antioxidants or quenchers into your formulation can significantly enhance the photostability of this compound. These additives work by intercepting the reactive species that cause degradation.

  • Singlet Oxygen Quenchers: Compounds like sodium azide (NaN₃) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are well-known physical quenchers of singlet oxygen. They deactivate ¹O₂ without being consumed, effectively breaking the Type II degradation cycle.

  • Free Radical Scavengers (Antioxidants): If a Type I mechanism is contributing, antioxidants can be highly effective.[10] Examples include:

    • Ascorbic Acid (Vitamin C): A water-soluble antioxidant.

    • Trolox: A water-soluble analog of Vitamin E.

    • Butylated Hydroxytoluene (BHT): An antioxidant suitable for organic solvent systems.

Experimental Protocol: Testing Stabilizers

  • Prepare identical stock solutions of this compound in your chosen solvent.

  • To test samples, add a potential stabilizer (e.g., 10 mM DABCO or 1 mM Trolox).

  • Create a control sample with no stabilizer added.

  • Create a "dark control" sample containing the compound and stabilizer, but wrap it in aluminum foil to protect it from light.[11]

  • Expose the test and control samples (but not the dark control) to a controlled light source.

  • Measure the absorbance or fluorescence intensity of all samples at regular intervals.

  • A successful stabilizer will show a significantly slower decay in signal compared to the unprotected control. The dark control should show minimal to no change, confirming that degradation is light-induced.

Question 5: How can I quantitatively measure the photostability of this compound in my system?

Answer: You can quantify photostability by determining the photodegradation quantum yield (Φ_deg), which represents the fraction of molecules that degrade per photon absorbed.[6] A lower Φ_deg value indicates higher photostability. A practical approach is to measure the rate of photobleaching under controlled illumination.

Experimental Workflow: Assessing Photostability

G start Start prep Prepare Solutions 1. Compound in solvent 2. Compound + Stabilizer 3. Dark Control (foil-wrapped) start->prep setup Experimental Setup - Quartz Cuvette - Controlled Light Source (LED/Laser at λ_ex) - Spectrometer/Fluorometer prep->setup measure0 Measure Initial Signal (T₀) (Absorbance or Fluorescence) setup->measure0 irradiate Irradiate Samples (Constant Intensity & Temp) measure0->irradiate measureT Measure Signal at Intervals (T₁, T₂, T₃...) irradiate->measureT Loop plot Plot Data (Signal vs. Time) measureT->plot analyze Analyze Decay Curve (e.g., fit to exponential decay) plot->analyze compare Compare Decay Rates (Compound vs. Compound+Stabilizer) analyze->compare end End compare->end

References

Technical Support Center: Troubleshooting Poor Fluorescence Signal with 6-Amino-1-phenalenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Amino-1-phenalenone. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing experiments and troubleshooting common issues with this unique fluorophore. This resource moves beyond simple checklists to explain the causality behind experimental choices, ensuring you can build robust and reproducible assays.

This compound is a derivative of phenalenone, a compound recognized as a highly efficient Type II photosensitizer with a near-unity singlet oxygen quantum yield but negligible fluorescence.[1][2][3] The strategic addition of an electron-donating amino group at the 6-position dramatically alters its photophysical properties, suppressing the pathway to singlet oxygen production and significantly enhancing its fluorescence, making it a valuable tool for various applications.[4] However, its fluorescence is highly sensitive to its environment, which can lead to challenges in experimental setup. This guide will help you navigate these challenges effectively.

Troubleshooting Guide: Weak or Unstable Fluorescence Signal

This section provides a systematic, question-and-answer approach to diagnosing and resolving specific problems encountered during your experiments.

Question: Why is my fluorescence signal from this compound weak or completely absent?

A weak or nonexistent signal is the most common issue. The cause can range from simple instrument settings to complex photophysical phenomena. Follow this systematic workflow to identify the root cause.

G start Start: Weak or No Signal instrument Step 1: Instrument & Setup Check start->instrument Begin Here reagent Step 2: Reagent & Sample Integrity instrument->reagent If instrument is OK sub_inst1 Verify Ex/Em Wavelengths instrument->sub_inst1 sub_inst2 Check Gain & Slit Widths instrument->sub_inst2 sub_inst3 Clean Optics/Cuvette instrument->sub_inst3 environment Step 3: Environmental Factors reagent->environment If reagents are OK sub_reag1 Confirm Concentration reagent->sub_reag1 sub_reag2 Check for Degradation (Use fresh stock) reagent->sub_reag2 photophysics Step 4: Photophysical Phenomena environment->photophysics If environment is controlled sub_env1 Check pH of Solution (Avoid acidic conditions) environment->sub_env1 sub_env2 Evaluate Solvent Polarity environment->sub_env2 sub_env3 Control Temperature environment->sub_env3 sub_photo1 Test for Photobleaching (Reduce exposure) photophysics->sub_photo1 sub_photo2 Assess Concentration Quenching (Dilute sample) photophysics->sub_photo2 sub_photo3 Identify Potential Quenchers (e.g., dissolved O2) photophysics->sub_photo3

Caption: Systematic workflow for troubleshooting poor fluorescence signal.

Step 1: Instrument & Setup Verification

Before assuming a sample-related problem, always verify your instrument settings. This is often the quickest fix.

  • Cause: Mismatched excitation/emission wavelengths.

    • Explanation: The fluorescence signal is only generated when the fluorophore is excited at a wavelength within its absorption spectrum. The emission must then be collected at a longer wavelength corresponding to its emission spectrum.

    • Solution: Confirm the optimal wavelengths for your specific experimental conditions (solvent, pH). Since these can shift, it is best practice to run a full excitation-emission matrix scan on a reference sample.[5] For phenalenone derivatives, absorption is typically in the 300-429 nm range with emission from 348-578 nm.[6]

  • Cause: Incorrect gain or slit width settings.

    • Explanation: The detector gain amplifies the signal. If it's too low, a real signal might not be detected. Slit widths control the amount of light reaching the detector; narrow slits improve resolution but reduce signal intensity.

    • Solution: Increase the detector gain. If the signal is still weak, try widening the excitation and emission slit widths. Be aware that wider slits can increase background noise.[5]

  • Cause: Dirty or inappropriate sample holder.

    • Explanation: Fingerprints, dust, or residue on a cuvette can scatter excitation light, increasing background and reducing the signal that reaches the detector. Using plates or cuvettes with high autofluorescence will also mask your signal.[5][7]

    • Solution: Thoroughly clean your cuvette with an appropriate solvent. For plate-based assays, use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background fluorescence.[5]

Step 2: Reagent & Sample Integrity
  • Cause: Fluorophore degradation.

    • Explanation: Like all fluorophores, this compound can degrade over time, especially with repeated freeze-thaw cycles or prolonged exposure to light.[7]

    • Solution: Prepare fresh dilutions from a concentrated, properly stored stock solution for every experiment. Aliquot your stock solution upon receipt to minimize freeze-thaw cycles. Always store solutions protected from light.

  • Cause: Incorrect concentration.

    • Explanation: Fluorescence intensity is only proportional to concentration within a limited, low-concentration range.[8] If the concentration is too low, the signal will be weak. Conversely, if it is too high, you may experience aggregation-caused quenching (ACQ).[9][10]

    • Solution: Perform a concentration titration to find the optimal working range for your specific assay. (See Protocol 2 ).

Step 3: Environmental Factors

The chemical environment has a profound impact on the fluorescence of this compound due to its amino group and extended π-system.

G fluor This compound Fluorescence Signal pH pH (Acidity/Alkalinity) pH->fluor Low pH (acidic) quenches fluorescence due to amine protonation solvent Solvent (Polarity/Viscosity) solvent->fluor Polarity affects Ex/Em λ and Quantum Yield (Solvatochromism) concentration Concentration (Dilute vs. Concentrated) concentration->fluor High concentration can cause Aggregation-Caused Quenching (ACQ) temp Temperature temp->fluor Higher temperature decreases signal (Increased molecular collisions) quenchers Quenchers (O₂, Halides, etc.) quenchers->fluor Presence of quenchers reduces signal (Non-radiative energy transfer)

Caption: Environmental and chemical factors affecting fluorescence intensity.

  • Cause: Suboptimal pH.

    • Explanation: The amino group on the phenalenone ring is basic. In acidic solutions, this group becomes protonated (-NH3+). This change in electronic structure can significantly decrease or completely quench fluorescence, a phenomenon observed in similar aromatic amines like aniline.[11][12]

    • Solution: Ensure your buffer system is neutral or slightly alkaline. Perform a pH titration to determine the optimal pH range for your assay. (See Protocol 3 ).

  • Cause: Inappropriate solvent.

    • Explanation: this compound exhibits solvatochromism, meaning its absorption and emission properties are dependent on solvent polarity.[13][14] Polar solvents can stabilize the excited state differently than non-polar solvents, affecting both the emission wavelength and the quantum yield. A solvent that is a poor choice can lead to a very low quantum yield and thus a weak signal.[3]

    • Solution: Test a panel of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, DMSO, Ethanol, Water) to find the one that provides the best signal for your application. Higher viscosity can also increase fluorescence by reducing non-radiative decay pathways.[8][12]

Step 4: Photophysical Phenomena
  • Cause: Photobleaching.

    • Explanation: Prolonged or high-intensity exposure to the excitation light can cause irreversible photochemical destruction of the fluorophore.[15] While some phenalenone derivatives show good photostability, it is never absolute.[16]

    • Solution: Minimize light exposure to your sample. Use the lowest possible excitation intensity and the shortest exposure time necessary for a good signal-to-noise ratio. Include an anti-fade reagent in your buffer if working with fixed samples in microscopy.

  • Cause: Quenching by other molecules.

    • Explanation: Other molecules in your sample can decrease fluorescence through collisional (dynamic) quenching or by forming a non-fluorescent complex (static quenching). Dissolved oxygen is a common collisional quencher.[8][17] Certain amino acids, like tryptophan, cysteine, and methionine, can also act as quenchers.[18][19]

    • Solution: If oxygen quenching is suspected, de-gas your solvent/buffer before use. Be mindful of other components in your sample matrix that could be acting as quenchers. Run a control with the fluorophore in a clean buffer to see if components of your experimental sample are causing the quenching.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound? The exact λex/λem maxima for this compound are highly dependent on the solvent environment due to solvatochromism.[13][14] Generally, phenalenone derivatives with electron-donating groups absorb in the 300-429 nm range and emit between 348-578 nm.[6] It is critical to determine the optimal wavelengths empirically in your specific experimental buffer using a spectrofluorometer. (See Protocol 1 ).

Q2: How does pH affect the fluorescence of this compound? The fluorescence is highly pH-dependent. The exocyclic amino group is susceptible to protonation under acidic conditions (low pH).[11] This alters the intramolecular charge transfer characteristics of the molecule, typically leading to a severe decrease or complete quenching of the fluorescence signal. For a stable signal, maintain a neutral to alkaline pH.

Q3: Is this compound susceptible to photobleaching? Yes. Like virtually all organic fluorophores, it will photobleach under prolonged and/or high-intensity illumination.[7] To mitigate this, always protect samples from ambient light, use neutral density filters to reduce excitation intensity, and minimize exposure times during data acquisition.

Q4: What is concentration quenching and how do I avoid it? Concentration quenching, or aggregation-caused quenching (ACQ), occurs when fluorophore molecules at high concentrations form non-emissive aggregates (dimers or excimers).[9] This leads to a paradoxical decrease in signal as you increase concentration beyond a certain point.[8] To avoid this, perform a concentration titration to identify the linear range where fluorescence intensity is proportional to concentration. (See Protocol 2 ).

Q5: How should I prepare and store a stock solution of this compound? Due to its aromatic structure, this compound is best dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a high-concentration stock (e.g., 1-10 mM). Store this stock solution in small, single-use aliquots in a freezer (-20°C or -80°C), protected from light. This practice minimizes degradation from repeated freeze-thaw cycles and light exposure.[7]

Key Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Spectra

Objective: To find the precise excitation and emission maxima in your experimental buffer.

  • Prepare Sample: Prepare a dilute solution of this compound (e.g., 1 µM) in your final experimental buffer.

  • Emission Scan: Set the spectrofluorometer to an estimated excitation wavelength (e.g., 400 nm). Scan the emission spectrum across a broad range (e.g., 420 nm to 700 nm). Identify the wavelength of maximum emission intensity (λem).

  • Excitation Scan: Set the emission monochromator to the λem you just determined. Scan the excitation spectrum across a relevant range (e.g., 300 nm to 450 nm). Identify the wavelength of maximum excitation intensity (λex).

  • Verification: Repeat the emission scan using the newly determined λex to confirm your λem. The pair of λex and λem values that gives the highest intensity is your optimum.

Protocol 2: Performing a Concentration Titration

Objective: To identify the optimal working concentration range and avoid ACQ.

  • Prepare Dilutions: Create a serial dilution of this compound in your buffer, ranging from nanomolar to high micromolar concentrations (e.g., 10 nM to 50 µM).

  • Measure Fluorescence: Using the optimal λex/λem from Protocol 1, measure the fluorescence intensity of each dilution.

  • Plot Data: Plot fluorescence intensity (Y-axis) versus concentration (X-axis).

  • Analyze: Identify the linear portion of the curve. The signal will plateau and then may decrease at higher concentrations due to ACQ.[8] Your optimal working range is within this linear region.

Protocol 3: Evaluating the Effect of pH on Fluorescence Signal

Objective: To determine the ideal pH for your assay.

  • Prepare Buffers: Prepare a series of buffers with identical ionic strength but varying pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10).

  • Prepare Samples: Add a constant amount of this compound stock solution to each buffer to achieve the same final concentration (use a concentration from the linear range determined in Protocol 2).

  • Measure Fluorescence: Measure the fluorescence intensity for each sample at the optimal λex/λem.

  • Plot Data: Plot fluorescence intensity (Y-axis) versus pH (X-axis). This will reveal the pH range where the signal is maximal and stable.

References

how to increase the solubility of 6-Amino-1-phenalenone for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Solubility for Biological Assays

Welcome to the technical support center for 6-Amino-1-phenalenone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound in biological assays. The following information is curated to provide not just protocols, but a deeper understanding of the chemical principles at play, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound stems from its chemical structure. It is a polycyclic aromatic hydrocarbon, which imparts a significant hydrophobic character. While the amino group adds some polarity, the large, rigid ring system dominates, leading to a low predicted water solubility (logSw: -2.8291).[1]

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[2] Phenalenone derivatives have been successfully dissolved in DMSO for photophysical measurements, indicating good solubility.[3] When preparing stock solutions, it is crucial to use anhydrous DMSO to avoid introducing water that could promote precipitation.[2]

Q3: I've dissolved my this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?

A3: This is a common issue for hydrophobic compounds. The key is to perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[1][2] This minimizes the sudden change in solvent polarity that causes the compound to crash out of solution. Additionally, ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[2][4][5]

Q4: Can I use pH modification to improve the solubility of this compound?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound will not dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.Increase the volume of DMSO. Gentle warming (to 37°C) or sonication can also aid dissolution.[2] Ensure you are using anhydrous, high-purity DMSO.
Precipitation in stock solution upon storage. Absorption of atmospheric moisture by hygroscopic DMSO.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and exposure to air.[2] Store at -20°C or -80°C in tightly sealed vials.
Inconsistent assay results. Compound precipitation at the final assay concentration.Visually inspect the final assay solution for any turbidity or precipitate. Consider including a carrier protein like bovine serum albumin (BSA) in your buffer, as it has been shown to reduce the aggregation of similar phenalenone derivatives.[3]
Observed cytotoxicity in the vehicle control. DMSO concentration is too high.The final DMSO concentration in cell-based assays should ideally be kept below 0.5%.[2][4][5] Perform a dose-response experiment with DMSO alone to determine the tolerance of your specific cell line.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out the required amount of this compound (MW: 195.22 g/mol ) in a sterile microcentrifuge tube.[10]

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Gently vortex the tube until the compound is fully dissolved. If necessary, sonicate in a water bath for 5-10 minutes or warm briefly at 37°C.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[2]

Protocol 2: Serial Dilution for Biological Assays

This protocol is designed to minimize precipitation upon dilution into an aqueous buffer.

  • Prepare Serial Dilutions in DMSO: Using your 10 mM stock solution, perform serial dilutions in 100% anhydrous DMSO to create a range of concentrations (e.g., 1 mM, 100 µM, 10 µM).

  • Final Dilution: Directly add a small volume of the DMSO-diluted compound to your pre-warmed aqueous assay medium with vigorous mixing. The final DMSO concentration should not exceed 0.5%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the assay medium.

Advanced Solubilization Strategies

For particularly challenging assays, consider these advanced formulation approaches:

Cyclodextrin Encapsulation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[11][12][13][14][15]

  • Methodology: Prepare a solution of β-cyclodextrin in your aqueous buffer. Add the this compound DMSO stock solution to the cyclodextrin solution with stirring. The formation of the inclusion complex can be confirmed by spectroscopic methods.

Use of Co-solvents

In some cases, a mixture of solvents can provide better solubility than a single solvent.

  • Considerations: Co-solvents like ethanol or polyethylene glycol (PEG) can be used in combination with DMSO. However, the compatibility of any co-solvent with your specific assay must be validated.

Visualizing the Workflow

The following diagram illustrates the recommended workflow for preparing this compound for biological assays.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay weigh Weigh this compound dissolve Dissolve in 100% Anhydrous DMSO (Vortex/Sonicate/Warm) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store serial_dmso Serial Dilution in 100% DMSO store->serial_dmso Use one aliquot final_dilution Final Dilution into Aqueous Assay Buffer (<0.5% final DMSO) serial_dmso->final_dilution run_assay Perform Biological Assay final_dilution->run_assay vehicle Prepare Vehicle Control (matching DMSO conc.) vehicle->run_assay

Caption: Recommended workflow for preparing this compound.

The decision-making process for troubleshooting solubility issues can be visualized as follows:

G start Precipitation Observed? check_dmso Final DMSO > 0.5%? start->check_dmso Yes serial_dilution Serial Dilution in DMSO? check_dmso->serial_dilution No outcome_good Problem Solved check_dmso->outcome_good Yes, Lower DMSO use_bsa Try adding BSA to buffer serial_dilution->use_bsa Yes serial_dilution->outcome_good No, Implement Serial Dilution use_cd Consider Cyclodextrin use_bsa->use_cd Still Precipitates use_bsa->outcome_good No use_cd->outcome_good No outcome_bad Consult Formulation Specialist use_cd->outcome_bad Still Precipitates

Caption: Troubleshooting flowchart for solubility issues.

References

Technical Support Center: Optimization of 6-Amino-1-phenalenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Amino-1-phenalenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this valuable synthetic intermediate. As a versatile scaffold, 1-phenalenone (PN) and its derivatives are recognized for their exceptional properties as Type II photosensitizers, making them promising candidates for applications in photodynamic therapy (PDT) and materials science.[1][2] The introduction of an amino group at the 6-position can significantly modulate the compound's photophysical properties and provides a key handle for further functionalization.[2]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established literature to ensure the successful and efficient synthesis of this compound.

Synthetic Strategies: An Overview

The synthesis of this compound is typically approached via two primary routes, each with its own set of advantages and challenges. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Nitration and Subsequent Reduction. This is a classical and often straightforward approach that begins with the synthesis of the 1-phenalenone core, followed by electrophilic nitration and then reduction of the nitro group to the desired amine.

  • Route B: Palladium-Catalyzed Cross-Coupling. A more modern approach involves the use of a pre-functionalized phenalenone, such as 6-bromo-1-phenalenone, which is then subjected to a C-N bond-forming reaction like the Buchwald-Hartwig amination.[3][4]

Synthetic_Pathways cluster_0 Route A: Nitration/Reduction cluster_1 Route B: Cross-Coupling Naphthalene Naphthalene 1-Phenalenone 1-Phenalenone Naphthalene->1-Phenalenone Friedel-Crafts Acylation 6-Nitro-1-phenalenone 6-Nitro-1-phenalenone 1-Phenalenone->6-Nitro-1-phenalenone Nitration (e.g., HNO3/H2SO4) This compound This compound 6-Nitro-1-phenalenone->this compound Reduction (e.g., SnCl2) 1-Phenalenone_B 1-Phenalenone 6-Bromo-1-phenalenone 6-Bromo-1-phenalenone 1-Phenalenone_B->6-Bromo-1-phenalenone Bromination (e.g., NBS) 6-Amino-1-phenalenone_B This compound 6-Bromo-1-phenalenone->6-Amino-1-phenalenone_B Buchwald-Hartwig Amination Ammonia Source Ammonia Source Ammonia Source->6-Amino-1-phenalenone_B

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: I am getting a low yield during the initial synthesis of the 1-phenalenone (PN) core via Friedel-Crafts acylation of naphthalene and cinnamoyl chloride. What could be the cause?

Answer: Low yields in this foundational step are common and can typically be attributed to three main factors: reagent quality, reaction conditions, and work-up procedure.

  • Causality & Rationale: The Friedel-Crafts acylation is highly sensitive to moisture and the activity of the Lewis acid catalyst (e.g., AlCl₃). Inactive AlCl₃ or wet solvent will quench the reaction. Furthermore, reaction time and temperature are critical; insufficient time or temperature will lead to incomplete reaction, while excessive temperature can cause side product formation and degradation.[5]

  • Solutions:

    • Reagent and Solvent Preparation:

      • Ensure the solvent (e.g., nitrobenzene or dichloromethane) is anhydrous. Distill from a suitable drying agent if necessary.

      • Use fresh, high-purity aluminum chloride. A freshly opened bottle is ideal. Avoid using old AlCl₃ that has been exposed to air, as it will be hydrated and inactive.

    • Reaction Conditions Optimization:

      • Microwave Activation: Consider using microwave irradiation. This has been shown to drastically reduce the reaction time from hours to minutes and can improve yields by providing rapid, uniform heating.[5][6]

      • Temperature Control: Add the AlCl₃ portion-wise at a low temperature (e.g., 0-4 °C) to control the initial exothermic reaction before allowing it to proceed at the target temperature.[5]

    • Work-Up:

      • Pour the reaction mixture carefully onto an ice/HCl mixture to hydrolyze the aluminum complexes. This step is highly exothermic and should be done slowly in a well-ventilated fume hood.

      • Ensure thorough extraction with a suitable organic solvent (e.g., CH₂Cl₂) to recover all the product from the aqueous layer.

Question 2: My nitration of 1-phenalenone is resulting in a mixture of isomers, not just the desired 6-nitro product. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the electrophilic aromatic substitution of the phenalenone core is challenging due to the presence of multiple activated positions. The formation of other isomers (e.g., 5-nitro) is a common side reaction.[2]

  • Causality & Rationale: The directing effects of the ketone and the polycyclic aromatic system influence the position of nitration. The reaction conditions, particularly temperature and the nature of the nitrating agent, play a crucial role in controlling which isomer is favored kinetically versus thermodynamically.

  • Solutions:

    • Strict Temperature Control: Maintain a low reaction temperature (typically 0 °C or below) during the addition of the nitrating agent. This often favors the formation of one isomer over others by controlling the kinetic pathway of the reaction.

    • Choice of Nitrating Agent: While a standard mixture of concentrated nitric acid and sulfuric acid is often used, you can explore milder or alternative nitrating agents that may offer better selectivity.

    • Purification Strategy: It is highly likely that you will still obtain a mixture. An effective purification by column chromatography is essential. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is typically required to separate the isomers. Careful monitoring by TLC is critical.

Question 3: The reduction of 6-nitro-1-phenalenone to this compound is incomplete or results in degradation of the product.

Answer: This issue usually points to the choice of reducing agent, pH control, or product instability during work-up.

  • Causality & Rationale: The phenalenone core can be sensitive to harsh reductive conditions. Over-reduction or side reactions can occur. The resulting amino-phenalenone can be susceptible to air oxidation, especially under basic conditions, leading to discoloration and the formation of impurities.

  • Solutions:

    • Select an Appropriate Reducing Agent:

      • Tin(II) Chloride (SnCl₂): This is a reliable and commonly used reagent for this transformation.[2] It is effective and generally avoids over-reduction. The reaction is typically run in a solvent like ethanol or ethyl acetate with the addition of concentrated HCl.

      • Catalytic Hydrogenation: While effective, this method (e.g., H₂ with a Pd/C catalyst) requires careful optimization of pressure and temperature to avoid reduction of the ketone or the aromatic rings.

    • pH Control During Work-up: After the reduction with SnCl₂, the reaction mixture will be highly acidic. The product is typically precipitated as a tin salt. To liberate the free amine, a base (e.g., NaOH or NaHCO₃ solution) is added. This must be done carefully:

      • Perform the basification at a low temperature (ice bath) to minimize degradation.

      • Work quickly and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the electron-rich amino-phenalenone.

    • Purification: The crude product should be purified promptly, typically by column chromatography or recrystallization, to remove inorganic salts and any oxidized byproducts.

Question 4: My Buchwald-Hartwig amination of 6-bromo-1-phenalenone is giving low to no yield. What are the critical parameters to check?

Answer: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Failure is often due to catalyst inactivation, inappropriate choice of base or ligand, or poor substrate quality.[7][8]

  • Causality & Rationale: This palladium-catalyzed cycle involves several steps: oxidative addition, ligand exchange, and reductive elimination.[8] Each step is influenced by the electronic and steric properties of the ligand, the strength of the base, and the purity of the reactants. Oxygen can irreversibly oxidize the Pd(0) catalyst, halting the cycle.

  • Troubleshooting Workflow:

Buchwald_Hartwig_Troubleshooting Start Low/No Yield in Buchwald-Hartwig Amination Inert_Atmosphere Is the reaction under a strictly inert atmosphere (Ar/N2)? Start->Inert_Atmosphere Catalyst_Check Is the Pd source/precatalyst and ligand fresh and active? Inert_Atmosphere->Catalyst_Check Yes Fix_Inert Solution: Improve degassing of solvent. Use Schlenk techniques. Inert_Atmosphere->Fix_Inert No Base_Check Is the base strong enough and anhydrous? (e.g., NaOtBu, K3PO4) Catalyst_Check->Base_Check Yes Fix_Catalyst Solution: Use a fresh bottle of ligand. Consider a more active, pre-formed precatalyst (e.g., XPhos-Pd-G3). Catalyst_Check->Fix_Catalyst No Solvent_Check Is the solvent anhydrous and deoxygenated? (e.g., Toluene, Dioxane) Base_Check->Solvent_Check Yes Fix_Base Solution: Use a freshly opened, dry base. Grind solid base before use. Base_Check->Fix_Base No Fix_Solvent Solution: Distill solvent from a drying agent. Purge with Ar/N2 before use. Solvent_Check->Fix_Solvent No Success Reaction Optimized Solvent_Check->Success Yes

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

  • Parameter Optimization Table:

ParameterStandard ConditionOptimization StrategyRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Use a modern, air-stable precatalyst (e.g., XPhos-Pd-G3).Precatalysts ensure efficient generation of the active Pd(0) species and are often more robust.[9]
Ligand XPhos, SPhosScreen a panel of bulky, electron-rich phosphine ligands.The ligand's steric and electronic properties are critical for facilitating both oxidative addition and reductive elimination.[8]
Base NaOtBu, K₃PO₄Test different bases (e.g., LiHMDS, Cs₂CO₃).Base strength affects the rate of amine deprotonation, which is a key step in the catalytic cycle.[7]
Solvent Toluene, DioxaneEnsure the solvent is strictly anhydrous and degassed.Water and oxygen are detrimental to the catalyst's activity.
Temperature 80-110 °COptimize temperature; sometimes lower temperatures can prevent side reactions.Balances reaction rate against potential degradation of reactants or products.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns I should be aware of? A: Key hazards include:

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate PPE.

  • Nitrating Agents (HNO₃/H₂SO₄): Extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood.

  • Palladium Catalysts: Can be pyrophoric, especially finely divided Pd/C. Handle with care.

  • Solvents: Many solvents used (e.g., nitrobenzene, dioxane) are toxic or carcinogenic. Consult the SDS for each reagent before use.

Q: Which analytical techniques are best for monitoring the reaction and characterizing the final product? A:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of starting material and the formation of the product.

  • Purification: Column chromatography is the most common method for purifying the intermediates and the final product.

  • Characterization: The structure and purity of this compound should be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretches for the amine, C=O stretch for the ketone).

Q: How do I choose between the nitration/reduction pathway and a cross-coupling strategy? A:

  • Nitration/Reduction: This is a good choice if you are starting from naphthalene or 1-phenalenone and are comfortable with handling strong acids. It is often more cost-effective for larger-scale synthesis as it avoids expensive palladium catalysts and ligands. However, it may suffer from regioselectivity issues.[2]

  • Cross-Coupling: This route is preferred if you have access to a halogenated phenalenone or if the nitration route proves to be low-yielding or non-selective. While potentially more expensive due to the catalyst, it offers a more direct and often cleaner route to the C-N bond formation with a wide scope of ammonia equivalents.[4]

Detailed Experimental Protocols

(Disclaimer: These are generalized protocols based on literature and must be adapted and optimized for your specific laboratory conditions. All work should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.)

Protocol 1: Synthesis of 1-Phenalenone (PN) [5][6]

  • To a stirred solution of naphthalene (1 equiv.) in anhydrous nitrobenzene, add cinnamoyl chloride (1.1 equiv.).

  • Cool the mixture to 0-4 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃) (2.5 equiv.) in portions, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or use microwave irradiation (100 W) for 10-15 minutes.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-phenalenone as a yellow solid.

Protocol 2: Synthesis of this compound via Nitration/Reduction [2]

  • (Nitration) Dissolve 1-phenalenone (1 equiv.) in concentrated sulfuric acid at 0 °C.

  • Slowly add a solution of concentrated nitric acid (1.1 equiv.) in sulfuric acid dropwise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Pour the reaction mixture onto ice and filter the resulting precipitate. Wash with water until neutral. This crude solid is a mixture of nitro-isomers.

  • Purify by column chromatography to isolate 6-nitro-1-phenalenone.

  • (Reduction) Suspend 6-nitro-1-phenalenone (1 equiv.) in ethanol.

  • Add a solution of SnCl₂·2H₂O (4-5 equiv.) in concentrated HCl.

  • Heat the mixture to reflux and stir for 2-4 hours until TLC shows complete consumption of the starting material.

  • Cool the reaction mixture and neutralize carefully with a cold, concentrated NaOH solution until a pH > 10 is reached.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude this compound by column chromatography.

References

Technical Support Center: Purification of 6-Amino-1-phenalenone and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 6-Amino-1-phenalenone and its diverse family of derivatives. These compounds are of significant interest due to their unique photophysical properties, making them valuable as photosensitizers and fluorescent probes in various research fields, including photodynamic therapy.[1] Achieving high purity is paramount for reliable experimental outcomes and for the development of novel therapeutic agents.

This guide is structured to provide direct, actionable advice for researchers encountering challenges during the purification process. It combines fundamental chemical principles with practical, field-tested solutions in a comprehensive question-and-answer format.

Core Purification Strategies: An Overview

The purification of this compound and its derivatives primarily relies on two robust techniques: Column Chromatography and Recrystallization . The choice between them, or their sequential use, depends on the nature of the impurities, the scale of the reaction, and the specific properties of the target molecule.

A general workflow for purification is outlined below.

Purification_Workflow A Crude Reaction Mixture B Initial Purity Assessment (TLC, LC-MS) A->B C Primary Purification Technique Selection B->C D Column Chromatography C->D  Complex Mixture / Similar Polarity Impurities E Recrystallization C->E  High Purity Crude / Crystalline Solid F Collect & Combine Pure Fractions D->F J Wash & Dry Crystals E->J G Evaporate Solvent F->G H Purity & Identity Confirmation (NMR, LC-MS, Melting Point) G->H I Pure Product H->I J->H

Caption: General purification workflow for this compound derivatives.

Troubleshooting Guide: Column Chromatography

Column chromatography is the most common method for purifying phenalenone derivatives, especially after synthesis.[2][3][4] However, the presence of the basic amino group introduces specific challenges.

Question 1: My this compound derivative is streaking badly on the TLC plate and giving broad, tailing peaks on the column. What's happening and how do I fix it?

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel.

  • The Cause (Expertise & Experience): Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your compound undergoes a strong, often irreversible, acid-base interaction with these sites. This causes a portion of your compound to "stick" to the stationary phase, leading to slow, uneven elution, which manifests as tailing or streaking. This can result in poor separation and low recovery.[5]

  • The Solutions (Trustworthiness):

    • Mobile Phase Modification: The most common and effective solution is to neutralize the acidic sites on the silica gel by modifying your eluent. Add a small amount of a basic modifier to the mobile phase.[5]

      • Triethylamine (Et₃N): Add 0.1-1% (v/v) of triethylamine to your solvent system. The Et₃N is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[5]

      • Ammonia: A solution of 7N ammonia in methanol can also be used, typically by adding 0.5-2% to the eluent. This is particularly useful for more polar derivatives.

    • Alternative Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

      • Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Using neutral or basic alumina can completely prevent the unwanted interaction with your amino compound.[5]

      • Amine-Functionalized Silica: For very challenging separations, pre-functionalized, amine-treated silica gel columns are commercially available and are designed to minimize unwanted interactions with basic analytes.[5]

Troubleshooting_Tailing Problem Problem: Peak Tailing / Streaking Cause Cause: Basic amine interacts with acidic silica gel (Si-OH) Problem->Cause Solution1 Solution 1: Modify Mobile Phase Cause->Solution1 Solution2 Solution 2: Change Stationary Phase Cause->Solution2 Detail1 Add 0.1-1% Triethylamine (Et3N) or Ammonia to eluent Solution1->Detail1 Detail2 Use Neutral/Basic Alumina or Amine-Functionalized Silica Solution2->Detail2

Caption: Decision tree for troubleshooting peak tailing in amine purification.

Question 2: I'm having trouble separating my desired this compound derivative from a very similar, slightly less polar impurity. How can I improve the resolution?

Answer: Poor resolution is typically caused by an unoptimized solvent system, column overloading, or improper packing.[5][6]

  • The Solutions (Trustworthiness):

    • Optimize the Mobile Phase: The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 on a TLC plate.[5] This range provides the best balance for effective separation on a column.

      • Systematic Screening: Use TLC to test various solvent mixtures. For phenalenones, mixtures of hexanes (or petroleum ether) with ethyl acetate or dichloromethane are common starting points.[3]

      • Reduce Polarity: Since the impurity is less polar, it will travel faster. Decrease the polarity of your eluent (e.g., increase the hexane/ethyl acetate ratio). This will increase the retention of both compounds on the silica, exaggerating the small differences in their polarity and improving separation.

    • Reduce the Sample Load: Overloading is a frequent cause of poor separation.[5] A good rule of thumb is to load an amount of crude material that is 1-2% of the mass of the silica gel. For difficult separations, this may need to be reduced to <1%.[5]

    • Consider Gradient Elution: If a single solvent system (isocratic elution) doesn't work, use a gradient. Start with a low-polarity eluent to first wash off the non-polar impurity. Then, gradually increase the polarity of the mobile phase to elute your more polar target compound.[6]

ParameterGuideline for Good ResolutionCommon Solvent Systems for Phenalenones
TLC Rf Value 0.2 - 0.4 for the target compoundHexane / Ethyl Acetate
Sample Load 1-2% of silica mass (w/w)Dichloromethane / Methanol[2]
Column Packing Uniform, free of cracks/channelsChloroform / Methanol[4]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying compounds that are solid at room temperature and when the crude material is already relatively pure (>80-90%).

Question 3: My compound "oils out" of the solution instead of forming crystals. What should I do?

Answer: Oiling out occurs when the solute comes out of the solution at a temperature above its melting point, often due to the presence of impurities or excessive supersaturation.[7]

  • The Cause (Expertise & Experience): The solubility curve of your compound in the chosen solvent is too steep, or impurities are depressing the melting point of your product, causing it to separate as a liquid phase rather than a solid crystal lattice.

  • The Solutions (Trustworthiness):

    • Change the Solvent System:

      • Use a solvent with a lower boiling point.

      • Try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

    • Slower Cooling: Allow the flask to cool to room temperature undisturbed over a longer period before moving it to an ice bath. Slow cooling encourages the formation of well-ordered crystals.[6]

    • Seed the Solution: If you have a small crystal of the pure product, add it to the cooled, supersaturated solution. This seed crystal provides a nucleation site for crystal growth to begin.[7]

    • Crystallize from a More Dilute Solution: Oiling out can be caused by using too little solvent. Add more solvent to the hot solution and re-cool.[7]

Question 4: After recrystallization, my this compound product is still colored, but I expect it to be a bright yellow powder. How can I remove colored impurities?

Answer: Persistent color often indicates the presence of highly conjugated, colored byproducts from the synthesis.

  • The Solution (Trustworthiness):

    • Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing large, flat, conjugated molecules, which are often the source of color.[8]

      • Procedure: After dissolving your crude product in the hot recrystallization solvent, add a very small amount (e.g., 1-2% of the solute mass) of activated charcoal to the hot solution.

      • Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing your yield.[8]

      • Execution: Swirl the hot mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. The resulting filtrate should be colorless or significantly less colored. Allow the filtrate to cool and crystallize as usual.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter? A1: Impurities often stem from the synthesis method. For this compound, which can be synthesized via nitration of phenalenone followed by reduction, common impurities include unreacted starting materials (phenalenone), regioisomers (e.g., other amino-phenalenones if the nitration is not perfectly selective), and byproducts from the reduction step.[1]

Q2: How do I choose a starting solvent system for TLC analysis? A2: Start with a moderately polar solvent system and adjust from there. A 4:1 mixture of Hexane:Ethyl Acetate is a good starting point for many organic compounds.[3] Spot your crude mixture on a TLC plate and run the chromatogram.

  • If the spots remain at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate or switch to a more polar system like Dichloromethane:Methanol.

  • If the spots run with the solvent front (Rf ≈ 1), the eluent is too polar. Increase the proportion of hexane.

Q3: How can I confirm the purity of my final product? A3: A combination of techniques is best.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities. The spectra for many phenalenone derivatives are well-documented.[2][3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides an accurate mass of your compound and can detect impurities at very low levels.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2°C). A broad melting range often indicates the presence of impurities.[6]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for purifying a this compound derivative on a 500 mg scale.

  • Preparation of the Column and Sample: a. Select an appropriate column (e.g., 2 cm diameter). Add a small plug of cotton or glass wool and a thin layer of sand. b. Prepare a slurry of silica gel (approx. 30-50 g for 500 mg of sample) in the initial, low-polarity eluent. c. Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Add another layer of sand on top. d. Pre-elute the column with the mobile phase. e. Dissolve your crude product (~500 mg) in a minimal amount of dichloromethane or the eluent. Add ~1 g of silica gel to this solution and evaporate the solvent to create a dry powder. This is the "dry load."

  • Loading and Elution: a. Carefully add the dry-loaded sample to the top of the packed column. b. Gently add the mobile phase to the column, being careful not to disturb the top layer. c. Begin eluting the column with your chosen solvent system (containing 0.5% Et₃N if tailing is an issue), collecting fractions in test tubes. d. Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.

  • Isolation of the Purified Compound: a. Combine the fractions containing the pure product as determined by TLC. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: a. Place a small amount of your crude product in a test tube. Add a potential solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

  • Dissolution: a. Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid is just dissolved. Do not add excessive solvent.

  • Decolorization (if necessary): a. If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. b. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: a. Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent. c. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for final drying.

References

Technical Support Center: Overcoming Aggregation of 6-Amino-1-phenalenone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Amino-1-phenalenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for overcoming the common challenge of aggregation of this compound in aqueous solutions. Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your experiments.

Introduction: The Challenge of this compound Aggregation

This compound (6-AP) is a versatile phenalenone derivative with significant potential in various applications, including as a photosensitizer in photodynamic therapy and as a fluorescent probe.[1] However, its planar, aromatic structure contributes to low aqueous solubility and a high propensity for self-aggregation through π-π stacking and hydrophobic interactions. This aggregation can lead to several experimental issues, including:

  • Reduced Bioavailability and Efficacy: Aggregates are often too large to be biologically active or to permeate cell membranes effectively.

  • Inaccurate Spectroscopic Measurements: Aggregation can cause shifts in absorption and emission spectra, leading to erroneous quantification and misinterpretation of results.

  • Precipitation and Instability: In aqueous buffers, aggregation can lead to the formation of visible precipitates, compromising the homogeneity and stability of the solution.

This guide provides a structured approach to understanding, identifying, and overcoming these aggregation-related challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution showing inconsistent fluorescence readings?

A1: Inconsistent fluorescence is a classic sign of aggregation. When this compound molecules aggregate, they can form H-type aggregates, which are often non-emissive or exhibit quenched fluorescence.[2] The dynamic nature of aggregation can lead to fluctuating concentrations of the monomeric (fluorescent) species, resulting in variable readings. To confirm if aggregation is the issue, try diluting your sample significantly. If the fluorescence intensity per mole increases upon dilution, it is a strong indicator of aggregation.

Q2: I've dissolved this compound in DMSO first, but it precipitates when I add it to my aqueous buffer. What's happening?

A2: This is a common issue known as "salting out" or precipitation upon solvent change. While this compound may be soluble in a polar aprotic solvent like DMSO, its low aqueous solubility causes it to crash out of solution when introduced to a predominantly aqueous environment. The hydrophobic nature of the molecule drives it to self-associate to minimize contact with water. To mitigate this, you should add the DMSO stock solution to the aqueous buffer slowly and with vigorous stirring. It is also crucial to keep the final DMSO concentration as low as possible, typically below 1-5% (v/v).

Q3: Can the pH of my buffer affect the aggregation of this compound?

A3: Yes, pH can significantly influence the solubility and aggregation of ionizable compounds.[3][4] this compound has an amino group which is basic. At a pH below its pKa, the amino group will be protonated, leading to a net positive charge on the molecule. This electrostatic repulsion between charged molecules can help to reduce aggregation. Conversely, at a pH above the pKa, the molecule will be neutral, promoting hydrophobic interactions and aggregation. Therefore, working at a slightly acidic pH may help to improve solubility and reduce aggregation.

Q4: How can I visually confirm if aggregation is occurring in my solution?

A4: While you may not always see visible precipitates, you can use a simple technique called Dynamic Light Scattering (DLS) . DLS measures the size distribution of particles in a solution.[5][6] Monomeric this compound will have a very small hydrodynamic radius. If DLS detects larger particles, in the nanometer to micrometer range, it is a direct indication of aggregation.

Troubleshooting Guides

Issue 1: Persistent Precipitation in Aqueous Buffers

If you are consistently observing precipitation of this compound in your aqueous buffers, even at low concentrations, follow this troubleshooting workflow.

start Precipitation Observed check_conc Is the concentration as low as experimentally feasible? start->check_conc adjust_ph Adjust Buffer pH check_conc->adjust_ph Yes failure Precipitation Persists check_conc->failure No, limited by assay use_cosolvent Incorporate a Co-solvent adjust_ph->use_cosolvent Precipitation persists success Solution Homogeneous adjust_ph->success Precipitation resolves use_surfactant Add a Surfactant use_cosolvent->use_surfactant Precipitation persists use_cosolvent->success Precipitation resolves use_cyclodextrin Utilize Cyclodextrins use_surfactant->use_cyclodextrin Precipitation persists use_surfactant->success Precipitation resolves use_cyclodextrin->success Precipitation resolves use_cyclodextrin->failure Precipitation persists

Figure 1: Troubleshooting workflow for persistent precipitation.

Detailed Steps:

  • Concentration Optimization: First, ensure you are working at the lowest feasible concentration required for your assay.

  • pH Adjustment: Prepare your buffer at a slightly acidic pH (e.g., pH 5.0-6.5) to promote the protonation of the amino group and increase electrostatic repulsion.

  • Co-solvent Introduction: If pH adjustment is insufficient, consider adding a small percentage of a water-miscible organic co-solvent like ethanol, methanol, or isopropanol (typically 1-10% v/v).

  • Surfactant Addition: Surfactants can prevent aggregation by forming micelles that encapsulate the hydrophobic 6-AP molecules or by adsorbing to the surface of aggregates, preventing further growth.[7][8] Non-ionic surfactants like Tween® 20 or Triton™ X-100 are commonly used.

  • Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9][10][11] They can form inclusion complexes with hydrophobic molecules like 6-AP, effectively shielding them from the aqueous environment and increasing their solubility.[9][12][13]

Issue 2: Poor Reproducibility in Biological Assays

Inconsistent results in cell-based or enzymatic assays are often a downstream effect of 6-AP aggregation.

start Poor Assay Reproducibility verify_stock Verify Stock Solution Clarity start->verify_stock dls_analysis Perform DLS Analysis verify_stock->dls_analysis Visibly Clear formulation_strategy Implement Formulation Strategy verify_stock->formulation_strategy Precipitate/Haze dls_analysis->formulation_strategy Aggregates Detected failure Inconsistency Remains dls_analysis->failure No Aggregates revalidate_assay Re-validate Assay with New Formulation formulation_strategy->revalidate_assay success Reproducible Results revalidate_assay->success Consistent Data revalidate_assay->failure Inconsistent Data

Figure 2: Troubleshooting workflow for poor assay reproducibility.

Detailed Steps:

  • Stock Solution Integrity: Always visually inspect your stock solution before use. If it appears hazy or contains particulates, it should be freshly prepared.

  • Characterize Aggregation State: Use DLS to determine if sub-visible aggregates are present in your final assay buffer.

  • Implement a Formulation Strategy: Based on the troubleshooting guide for precipitation, develop a formulation that maintains 6-AP in a monomeric state. This could involve pH adjustment, the use of surfactants, or cyclodextrins.

  • Assay Re-validation: Once you have a stable formulation, re-validate your assay to ensure that the chosen excipients do not interfere with the biological system you are studying.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes a method to enhance the aqueous solubility and reduce the aggregation of this compound.

Materials:

  • This compound (powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a Concentrated Stock of 6-AP in DMSO:

    • Weigh out a precise amount of 6-AP powder.

    • Dissolve the powder in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Prepare an Aqueous Solution of HP-β-CD:

    • Weigh out the required amount of HP-β-CD to prepare a solution in PBS (e.g., 10% w/v).

    • Add the HP-β-CD to the PBS and stir using a magnetic stirrer until fully dissolved.

  • Form the Inclusion Complex:

    • While stirring the HP-β-CD solution, slowly add the 10 mM 6-AP stock solution dropwise to achieve the desired final concentration of 6-AP (e.g., 100 µM).

    • Continue stirring the mixture at room temperature for at least 1 hour to allow for the formation of the inclusion complex.

  • Final Preparation:

    • Visually inspect the solution for any signs of precipitation.

    • For sterile applications, filter the final solution through a 0.22 µm syringe filter.

Protocol 2: Characterization of this compound Aggregation by Dynamic Light Scattering (DLS)

This protocol outlines the steps to analyze the aggregation state of 6-AP solutions.

Materials:

  • This compound solution (prepared as described above or using other methods)

  • DLS instrument and compatible cuvettes

  • Control buffer (without 6-AP)

Procedure:

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Set the measurement temperature to your experimental temperature (e.g., 25°C).

  • Sample Preparation:

    • Ensure your 6-AP solution is free of dust and other large contaminants by filtering it if necessary.

    • Pipette the sample into a clean, dust-free DLS cuvette.

  • Measurement:

    • Place the cuvette in the DLS instrument.

    • Perform a measurement according to the instrument's software guidelines. Typically, this involves multiple acquisitions to ensure good statistics.

    • As a control, measure the buffer alone to identify any background scattering.

  • Data Analysis:

    • Analyze the size distribution report generated by the software.

    • A monomodal peak at a small hydrodynamic radius (typically < 5 nm) indicates a predominantly monomeric solution.

    • The presence of additional peaks at larger sizes or a high polydispersity index (PDI) is indicative of aggregation.

Data Summary Table

The following table provides a summary of common formulation strategies and their typical effective concentration ranges for mitigating 6-AP aggregation.

Formulation StrategyExcipient ExampleTypical Concentration RangeMechanism of Action
pH Adjustment Citrate or Acetate BufferpH 5.0 - 6.5Increases electrostatic repulsion
Co-solvents Ethanol1 - 10% (v/v)Increases the polarity of the solvent
Surfactants Tween® 200.01 - 0.1% (w/v)Micellar encapsulation, surface adsorption[7][8]
Cyclodextrins HP-β-CD1 - 10% (w/v)Formation of inclusion complexes[9][10][11][12][13]

Note: The optimal concentration for each excipient should be determined empirically for your specific application.

Conclusion

Overcoming the aggregation of this compound in aqueous solutions is a critical step in harnessing its full potential in research and development. By understanding the underlying causes of aggregation and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can ensure the preparation of stable, monomeric solutions of 6-AP, leading to more reliable and reproducible experimental outcomes.

References

Validation & Comparative

A Comparative Guide to 6-Amino-1-phenalenone and Other Fluorescent Dyes: A Call for Direct Experimental Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

In the landscape of fluorescent probes, the quest for novel dyes with superior photophysical properties is perpetual. 6-Amino-1-phenalenone, a derivative of the polycyclic aromatic ketone phenalenone, has emerged as a compound of interest. While the parent phenalenone is a highly efficient photosensitizer with negligible fluorescence, the introduction of an amino group at the 6-position dramatically alters its photophysical behavior, steering it towards a promising future as a fluorescent dye.[1][2]

This guide provides a comparative analysis of this compound against established classes of fluorescent dyes: fluoresceins, rhodamines, and cyanines. It is important to note that while extensive data exists for these established dyes, direct, side-by-side comparative data for this compound is not yet prevalent in the scientific literature. Therefore, this guide will synthesize the available information and, crucially, present detailed experimental protocols to empower researchers to conduct their own definitive comparative studies.

The Dyes: A Structural Overview

A fluorophore's chemical structure is the foundation of its photophysical properties. Below are the representative structures of the dyes discussed in this guide.

Fluorescent_Dye_Structures cluster_phenalenone This compound cluster_fluorescein Fluorescein cluster_rhodamine Rhodamine B cluster_cyanine Cyanine 5 (Cy5) img_phenalenone img_fluorescein img_rhodamine img_cyanine

Caption: Chemical structures of the compared fluorescent dyes.

Core Principles of Fluorescence: A Refresher

To objectively compare these dyes, a firm understanding of the key photophysical parameters is essential. The Jablonski diagram below illustrates the electronic transitions that govern fluorescence.

Jablonski_Diagram cluster_vibrational Vibrational Relaxation (Non-radiative) S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing S1_v Higher vibrational levels of S₁ T1->S0 Phosphorescence T1->S0 Non-radiative Decay S1_v->S1

Caption: Jablonski diagram illustrating the process of fluorescence.

Key Performance Metrics:

  • Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a specific wavelength. A higher ε contributes to greater brightness.

  • Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.[3] A value closer to 1 signifies higher efficiency.

  • Brightness: The product of the molar extinction coefficient and the fluorescence quantum yield (ε × ΦF). This is a practical measure of a fluorophore's intensity in an application.[4]

  • Photostability: The ability of a fluorophore to resist photodegradation or photobleaching upon exposure to excitation light.[5] High photostability is crucial for long-term imaging experiments.

  • Stokes Shift: The difference in wavelength between the absorption maximum and the emission maximum. A larger Stokes shift is generally desirable as it minimizes self-absorption and simplifies filter selection.

  • Solvatochromism: The change in a dye's absorption or emission spectrum with the polarity of the solvent.[6] This property can be exploited for sensing applications.

Comparative Analysis: Synthesizing the Available Data

The following table summarizes the known photophysical properties of this compound and the other dyes. It is critical to note that these values are compiled from various sources and were likely measured under different conditions.

PropertyThis compoundFluorescein (FITC)Rhodamine BCyanine 5 (Cy5)
Excitation Max (λex) ~480-525 nm[1]~495 nm[7]~550 nm~649 nm
Emission Max (λem) ~600 nm[1]~521 nm[7]~573 nm~670 nm
Molar Extinction Coefficient (ε) (M-1cm-1) Data not available~71,000~104,000~250,000[4]
Fluorescence Quantum Yield (ΦF) Data not available (inferred to be significant)~0.925 (in 0.1 N NaOH)[7]~0.31 (in water)~0.20[4]
Brightness (ε x ΦF) Data not available~65,675~32,240~50,000[4]
Photostability Data not availableModerateHigh[8]Moderate to High
Solvatochromism Expected to be significantpH-dependentModerateLow

Insights from the Data:

  • Spectral Range: this compound appears to occupy a useful spectral niche, with excitation in the blue-green region and emission in the orange-red region, suggesting a potentially large Stokes shift. This is advantageous for minimizing spectral overlap in multiplexing experiments.

  • Brightness: While the brightness of this compound cannot be calculated without its molar extinction coefficient and quantum yield, its structural similarity to other bright dyes and the qualitative descriptions in the literature suggest it has the potential to be a bright fluorophore.

  • Photostability: The photostability of phenalenone derivatives can be influenced by substituents.[9] The lack of data for this compound is a significant knowledge gap that needs to be addressed experimentally.

  • Solvatochromism: The push-pull nature of the amino and carbonyl groups on the aromatic phenalenone core suggests that this compound is likely to exhibit significant solvatochromism.[10] This could make it a valuable tool for probing local environments in biological systems.

A Call to Action: Proposed Protocols for a Definitive Comparison

To truly understand the potential of this compound, a direct, rigorous comparison with established dyes is necessary. The following protocols provide a framework for such an investigation.

Experimental Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol details the widely used relative method for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[11][12]

Quantum_Yield_Workflow cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis prep1 Select appropriate standard and solvent prep2 Prepare stock solutions of standard and sample prep1->prep2 prep3 Create a series of dilutions for both prep2->prep3 meas1 Measure absorbance spectra (UV-Vis) prep3->meas1 meas2 Measure fluorescence emission spectra meas1->meas2 anal1 Integrate fluorescence intensity meas2->anal1 anal2 Plot Integrated Intensity vs. Absorbance anal1->anal2 anal3 Determine gradients (slopes) anal2->anal3 anal4 Calculate Quantum Yield (Φs) anal3->anal4

Caption: Workflow for relative fluorescence quantum yield determination.

Methodology:

  • Selection of Standard and Solvent: Choose a fluorescence standard with an absorption range that overlaps with this compound (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).[7] Use a spectroscopic grade solvent in which both the sample and standard are soluble and stable.

  • Preparation of Solutions: Prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[12]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φs) using the following equation:[12] Φs = Φr * (Grads / Gradr) * (ns2 / nr2) Where:

      • Φr is the quantum yield of the reference.

      • Grads and Gradr are the gradients for the sample and reference, respectively.

      • ns and nr are the refractive indices of the sample and reference solvents, respectively.

Experimental Protocol 2: Assessment of Photostability

This protocol outlines a method for quantifying the photostability of a fluorescent dye by determining its photobleaching quantum yield (Φb).[13]

Photostability_Workflow cluster_setup 1. Experimental Setup cluster_irradiate 2. Irradiation and Monitoring cluster_calc 3. Calculation of Photobleaching Quantum Yield setup1 Prepare dye solution in a quartz cuvette setup2 Use a stable, continuous wave light source setup1->setup2 setup3 Monitor fluorescence intensity over time setup2->setup3 irr1 Record initial fluorescence intensity (F₀) setup3->irr1 irr2 Irradiate the sample with constant power irr1->irr2 irr3 Record fluorescence intensity (F(t)) at intervals irr2->irr3 calc1 Plot ln(F(t)/F₀) vs. time irr3->calc1 calc2 Determine the photobleaching rate constant (k) calc1->calc2 calc3 Calculate the photobleaching quantum yield (Φb) calc2->calc3

Caption: Workflow for assessing the photostability of a fluorescent dye.

Methodology:

  • Sample Preparation: Prepare a solution of the fluorescent dye in a quartz cuvette. The concentration should be such that the absorbance at the excitation wavelength is around 0.1.

  • Instrumentation: Use a stable, continuous-wave light source (e.g., a laser or a stabilized lamp) for excitation. The fluorescence emission should be collected at a 90-degree angle and monitored with a suitable detector.

  • Measurement:

    • Record the initial fluorescence intensity (F0).

    • Continuously irradiate the sample with a known and constant light intensity.

    • Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.

  • Data Analysis:

    • The decay of fluorescence due to photobleaching can often be modeled as a first-order process.

    • Plot ln(F(t)/F0) versus time. The slope of this line will give the negative of the photobleaching rate constant (-k).

    • The photobleaching quantum yield (Φb) can then be calculated if the photon flux of the excitation source is known. A simpler, relative comparison can be made by comparing the half-life of the fluorescence intensity under identical irradiation conditions for different dyes.

Discussion and Future Perspectives

The available data, though incomplete, suggests that this compound is a promising fluorescent scaffold. Its large, rigid aromatic system is conducive to high quantum yields, and the amino substituent provides a convenient handle for conjugation to biomolecules, making it attractive for applications in bio-imaging and sensing. The expected solvatochromic properties could also be harnessed for developing probes that report on their local microenvironment, which is of significant interest in drug development and cell biology.

However, the lack of quantitative data on its molar extinction coefficient, fluorescence quantum yield, and photostability is a major barrier to its widespread adoption. The experimental protocols outlined above provide a clear path forward for the research community to fill these knowledge gaps. A systematic study comparing this compound with fluorescein, rhodamine B, and a cyanine dye under identical solvent and pH conditions would be invaluable.

Conclusion

This compound stands at the threshold of becoming a valuable tool in the fluorescent dye arsenal. Its unique spectral properties and potential for high brightness and environmental sensitivity warrant a thorough and direct experimental investigation. By providing the foundational knowledge and the experimental framework to conduct a rigorous comparative analysis, this guide aims to catalyze the research that will unlock the full potential of this intriguing fluorophore.

References

The Unfulfilled Promise: A Comparative Validation Guide for 6-Amino-1-phenalenone as a Singlet Oxygen Sensor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of oxidative stress, the precise detection of singlet oxygen (¹O₂) remains a critical challenge. As a highly reactive and short-lived reactive oxygen species (ROS), ¹O₂ plays a dual role as both a key mediator of cellular damage and a therapeutic agent in photodynamic therapy (PDT)[1]. Its accurate quantification is paramount. While a suite of fluorescent probes has been developed for this purpose, the search for novel sensors with superior photophysical properties continues.

This guide provides a critical evaluation of 6-Amino-1-phenalenone, a compound known for its intriguing photophysics, as a potential sensor for ¹O₂. Rather than presenting it as a validated tool, we will objectively assess its known characteristics against established benchmarks, proposing a rigorous workflow for its validation. This comparative analysis aims to provide a clear, data-driven perspective on its potential and the significant hurdles that must be overcome for its adoption in routine research.

The Ideal Singlet Oxygen Sensor: A Profile of Excellence

Before evaluating a candidate, we must define the benchmarks of an ideal ¹O₂ sensor. Such a molecule should exhibit:

  • High Reactivity and Selectivity: It must react rapidly and specifically with ¹O₂ over other ROS like superoxide (•O₂⁻) or hydroxyl radicals (•OH) to ensure signal fidelity.

  • Robust Optical Response: The reaction with ¹O₂ should induce a significant and stable change in its optical properties, preferably a "turn-on" fluorescence with a high quantum yield.

  • Favorable Photophysical Properties: The sensor and its product should have absorption and emission profiles in the longer wavelength regions (e.g., red or near-infrared) to minimize cellular autofluorescence and light scattering.

  • Photostability: Both the unreacted probe and its reacted product should be photostable to allow for reliable and prolonged imaging.

  • Biological Compatibility: For cellular applications, it must be cell-permeable, non-toxic, and localize to specific organelles if desired.

Contender Under Scrutiny: this compound

Phenalenone (PN) is a well-established and highly efficient Type II photosensitizer, meaning it excels at producing ¹O₂ with a quantum yield approaching unity in many solvents[2][3][4]. This property has made it a reference compound for ¹O₂ generation studies[5][6]. The introduction of an amino group at the 6-position (this compound) modifies its electronic properties, leading to a red-shift in its absorption spectrum and an increase in its fluorescence, but at the cost of significantly reducing its ¹O₂ production capabilities[2].

The very premise of using this compound as a ¹O₂ sensor hinges on its own reactivity with ¹O₂. Indeed, studies have shown that aminophenalenones undergo photodegradation, a process that proceeds mainly with the participation of singlet oxygen[7]. This suggests a chemical reaction occurs. However, for a molecule to be a sensor, this reaction must lead to a stable product with a distinct and quantifiable spectroscopic signature. Currently, the literature characterizes this as a degradation pathway rather than a defined sensing mechanism.

The Established Benchmarks: SOSG and DPBF

To provide a meaningful comparison, we will evaluate this compound against two widely used ¹O₂ probes: Singlet Oxygen Sensor Green® (SOSG) and 1,3-Diphenylisobenzofuran (DPBF).

  • Singlet Oxygen Sensor Green® (SOSG): This is a highly selective fluorogenic probe. Its mechanism involves the reaction of ¹O₂ with an anthracene moiety, which removes a photoinduced electron transfer (PeT) quenching effect and "turns on" a bright green fluorescence[8]. It is valued for its high selectivity for ¹O₂ over other ROS[8].

  • 1,3-Diphenylisobenzofuran (DPBF): DPBF is a fluorescent probe that is chemically trapped by ¹O₂ via a [4+2] cycloaddition reaction. This reaction forms a non-fluorescent endoperoxide, leading to a decrease in DPBF's intrinsic fluorescence. While highly reactive with ¹O₂, its limitation lies in its lack of specificity, as it can also react with other radical species[8].

Comparative Analysis: Potential vs. Proven Performance

The following table summarizes the known properties of this compound alongside the established characteristics of SOSG and DPBF, measured against the criteria for an ideal sensor.

PropertyThis compoundSinglet Oxygen Sensor Green® (SOSG)1,3-Diphenylisobenzofuran (DPBF)
Sensing Mechanism Photodegradation via reaction with ¹O₂ (presumed)[7]¹O₂-induced removal of PeT quenching¹O₂-induced cycloaddition
Signal Type Unknown (potential for fluorescence change)"Turn-on" green fluorescenceFluorescence quenching
Selectivity for ¹O₂ Not determinedHigh; no significant response to •O₂⁻ or •OH[8]Low; reacts with other radical species[8]
Excitation (nm) ~450-500 nm (for amino-PN derivatives)[2]~504 nm (product)~410 nm
Emission (nm) ~550-650 nm (for amino-PN derivatives)[2]~525 nm (product)~450-480 nm
Quantum Yield Fluorescence QY of parent compound is low, but increases with amino substitution[2][9]. QY of ¹O₂ reaction product is unknown.High fluorescence QY of productHigh fluorescence QY of parent compound
Key Advantage Potentially favorable long-wavelength fluorescence.High selectivity and "turn-on" signal.High reactivity with ¹O₂.
Key Disadvantage Mechanism unproven as a sensor; photodegradation suggests instability; selectivity and product characteristics are unknown. Can act as a photosensitizer itself, potentially generating more ¹O₂[8].Lack of selectivity; "turn-off" signal can be prone to artifacts.

As the table starkly illustrates, while this compound possesses intriguing fluorescence properties, the critical data required to validate it as a sensor is absent. Its interaction with ¹O₂ is documented as a degradation process, which raises concerns about the stability of any potential signaling product.

A Proposed Workflow for Validation

To rigorously evaluate this compound as a singlet oxygen sensor, a systematic validation protocol is required. The following workflow outlines the essential experiments and the rationale behind them.

Phase 1: Characterization of the Reaction with Singlet Oxygen

Objective: To confirm that this compound reacts with ¹O₂ and to characterize the resulting product's optical properties.

Methodology:

  • Controlled ¹O₂ Generation:

    • Dissolve this compound and a known photosensitizer (e.g., Rose Bengal or Methylene Blue) in a suitable solvent (e.g., ethanol or acetonitrile).

    • Irradiate the solution with light of a wavelength that excites the photosensitizer but not this compound.

    • Use a cut-off filter to prevent excitation of the test compound.

  • Spectroscopic Monitoring:

    • Record the absorbance and fluorescence spectra of the solution at regular intervals during irradiation.

    • Monitor for a decrease in the this compound signal and the appearance of new absorbance or fluorescence peaks.

  • Product Identification:

    • If a stable product is formed, use techniques such as HPLC-MS and NMR to isolate and identify its chemical structure.

Causality: This phase is critical to establish the fundamental sensing mechanism. By using a photosensitizer, we can ensure ¹O₂ is the primary reactive species. A change in the spectroscopic profile upon controlled ¹O₂ exposure is the first piece of evidence for a potential sensing capability. Identifying the product is crucial to understand if the reaction is a stable transformation or simple degradation.

Phase 2: Quantitative Performance Assessment

Objective: To quantify the sensor's reactivity, selectivity, and the quantum yield of its optical response.

Methodology:

  • Reaction Kinetics:

    • Determine the rate constant of the reaction between this compound and ¹O₂ using time-resolved methods, comparing it to a known ¹O₂ quencher like sodium azide.

  • Selectivity Screening:

    • Generate other ROS (e.g., •OH via Fenton reaction, •O₂⁻ via xanthine/xanthine oxidase).

    • Expose this compound to these species and monitor for any change in its fluorescence or absorbance. Compare this to its response to ¹O₂.

  • Fluorescence Quantum Yield Determination:

    • If a fluorescent product is formed, measure its fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate or fluorescein).

Causality: These experiments provide the quantitative data needed for a meaningful comparison with other probes. A high rate constant indicates sensitivity. High selectivity ensures that the signal is specific to ¹O₂. A high quantum yield for the product is essential for a strong "turn-on" response.

Phase 3: In Vitro Cellular Validation

Objective: To assess the probe's utility in a biological context.

Methodology:

  • Cell Loading and Cytotoxicity:

    • Determine the optimal loading concentration and incubation time in a relevant cell line (e.g., HeLa or macrophages).

    • Perform a cytotoxicity assay (e.g., MTT or LDH) to ensure the probe is non-toxic at working concentrations.

  • Cellular Imaging of ¹O₂:

    • Co-incubate cells with this compound and a photosensitizer that localizes to a specific organelle (e.g., MitoTracker Red for mitochondria).

    • Irradiate the cells to induce ¹O₂ production and capture fluorescence images using confocal microscopy.

    • As a control, pre-treat cells with a known ¹O₂ quencher (e.g., sodium azide) to confirm the signal is ¹O₂-dependent.

Causality: Successful performance in a cell-free system does not guarantee utility in a complex cellular environment. This phase tests for practical challenges like cell permeability, intracellular localization, and potential interference from cellular components.

Visualizing the Path to Validation

The logical flow for validating a novel singlet oxygen sensor can be visualized as follows:

Validation_Workflow cluster_Phase1 Phase 1: Reaction Characterization cluster_Phase2 Phase 2: Quantitative Assessment cluster_Phase3 Phase 3: In Vitro Cellular Validation P1_A Controlled ¹O₂ Generation (Photosensitizer + Light) P1_B Spectroscopic Monitoring (Absorbance & Fluorescence) P1_A->P1_B Irradiation P1_C Product Identification (LC-MS, NMR) P1_B->P1_C Stable Product? P2_A Determine Reaction Rate Constant P1_C->P2_A Proceed if stable product identified P2_B Assess Selectivity vs. other ROS (•OH, •O₂⁻) P2_A->P2_B P2_C Measure Quantum Yield of Product Signal P2_B->P2_C P3_A Assess Cytotoxicity & Cell Loading P2_C->P3_A Proceed if metrics are promising P3_B Image ¹O₂ in Cells (Confocal Microscopy) P3_A->P3_B P3_C Validate with Quenchers (e.g., Sodium Azide) P3_B->P3_C Validated Validated P3_C->Validated Validated Sensor

References

A Comparative Guide to the Specificity and Cross-Reactivity of 6-Amino-1-phenalenone Probes

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of molecular biology and drug development, the ability to detect and quantify specific analytes within a complex biological milieu is paramount. Fluorescent probes are indispensable tools in this pursuit, offering high sensitivity and real-time detection capabilities.[1][2] However, the utility of any probe is fundamentally dictated by its specificity—its ability to interact exclusively with its intended target—and its corollary, a lack of cross-reactivity with other molecules in the environment.[3][4]

This guide provides an in-depth comparison of probes based on the 6-Amino-1-phenalenone (6-AP) scaffold, a highly fluorescent reporter unit, against other common classes of fluorescent probes.[5] We will explore the chemical principles governing their specificity, present supporting experimental data, and provide robust protocols for validation, empowering researchers to make informed decisions for their experimental systems.

The this compound (6-AP) Platform: A "Turn-On" Reporter System

The this compound core is not, in itself, a selective sensor. Instead, it serves as a potent signaling component or "reporter unit".[5] Its native high fluorescence is typically quenched or masked in the probe's inactive state. The specificity is engineered into a separate "receptor unit" that is chemically linked to the 6-AP core. The detection mechanism often relies on a specific chemical reaction triggered by the analyte, which cleaves the receptor from the 6-AP reporter, thereby restoring its fluorescence in a "turn-on" fashion.

A prime example is a probe developed for the selective detection of ferric ions (Fe³⁺). In this design, a thiophene-2-carboxaldehyde receptor unit is linked to the 6-AP core via a C=N bond. The probe exhibits low fluorescence in this state. Upon introduction of Fe³⁺, the ion coordinates to heteroatoms in the receptor, inducing the hydrolysis of the C=N bond. This reaction liberates the highly fluorescent 6-AP, resulting in a detectable signal.[5]

Mechanism of a 6-AP Based "Turn-On" Probe

cluster_0 Probe's Initial State cluster_1 Analyte Interaction & Reaction cluster_2 Probe's Final State Probe Receptor-Linker-6AP Fluorescence_Off Low Fluorescence ('Off' State) Probe->Fluorescence_Off Quenched Reaction Analyte-Induced Reaction (e.g., Hydrolysis) Probe->Reaction Binds to Receptor Analyte Target Analyte (e.g., Fe³⁺) Analyte->Reaction 6AP Free 6-AP Reporter Reaction->6AP Releases Reporter Fluorescence_On High Fluorescence ('On' State) 6AP->Fluorescence_On Unquenched A 1. Prepare Stock Solutions - Probe - Target Analyte - Potential Interferents B 2. Determine Optimal Conditions - pH, Solvent, Temperature - Probe Concentration A->B Standardize Reagents C 3. Titration Experiment (Dose-Response) B->C Use Optimal Conditions D 4. Selectivity Experiment B->D E 5. Competition Experiment B->E F 6. Data Analysis - Calculate LOD - Plot Selectivity & Competition Data C->F Determine Sensitivity D->F Assess Specificity E->F Assess Interference G 7. Conclusion - Assess Specificity - Identify Cross-Reactivity F->G

References

A Guide to the Spectroscopic Confirmation of 6-Amino-1-phenalenone: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. The synthesis of novel compounds, such as derivatives of the versatile phenalenone scaffold, requires rigorous characterization to ensure that the observed biological activity corresponds to the intended molecular architecture. 6-Amino-1-phenalenone, a fluorescent derivative with potential applications in photodynamic therapy, serves as an excellent case study for demonstrating a robust, multi-faceted spectroscopic approach to structural elucidation.[1]

This guide eschews a rigid, templated format in favor of a logical, causality-driven narrative. We will explore how Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are not merely individual data points but interlocking pieces of a puzzle. Each technique provides unique and confirmatory evidence that, when synthesized, leads to an undeniable structural assignment.

The Integrated Strategy: A Self-Validating Workflow

Relying on a single analytical technique for structural confirmation is a precarious approach. An infrared spectrum might confirm the presence of functional groups, but it reveals little about their placement. A mass spectrum confirms the molecular weight but offers no insight into isomerism. A proton NMR might be complex and open to misinterpretation without further data. Therefore, an integrated workflow, where the output of one technique validates the hypothesis drawn from another, is paramount for scientific integrity.

The logical flow of this process involves first confirming the elemental composition, then identifying the core functional components, and finally, mapping the precise atomic connectivity of the molecular skeleton.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Functional Group Identification cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Final Confirmation A Hypothesized Structure: This compound B High-Resolution Mass Spectrometry (HRMS) A->B Sample D FT-IR Spectroscopy A->D Sample F ¹H & ¹³C NMR Spectroscopy A->F Sample C Confirm Molecular Formula (C₁₃H₉NO) B->C Provides m/z H Validated Structure C->H Synthesized Evidence E Identify Key Bonds: N-H (Amine) C=O (Ketone) Aromatic C=C D->E Provides ν (cm⁻¹) E->H Synthesized Evidence G Map Atomic Connectivity: Proton Environment Carbon Skeleton Confirm Isomer F->G Provides δ (ppm) G->H Synthesized Evidence

Caption: Integrated workflow for the structural confirmation of this compound.

High-Resolution Mass Spectrometry (HRMS): Confirming the Foundation

The first step is to confirm that the synthesized compound has the correct elemental composition. Low-resolution mass spectrometry can be misleading, but HRMS provides a highly accurate mass measurement, enabling the confident determination of a molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Utilize positive ion mode (+ESI). The acidic mobile phase (often containing 0.1% formic acid) facilitates the protonation of the basic amino group, forming the [M+H]⁺ ion.

  • Mass Analysis: Acquire the spectrum over a mass range of m/z 100-500. The TOF analyzer will provide high-resolution mass data.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.

Data Presentation & Interpretation

The molecular formula for this compound is C₁₃H₉NO.[2][3] The expected mass is calculated based on the most abundant isotopes of each element.

ParameterTheoretical ValueObserved Value
Molecular Formula C₁₃H₉NO-
Monoisotopic Mass 195.0684 g/mol -
Ion Species [M+H]⁺-
Exact Mass (m/z) 196.0762~196.0760

Causality and Trustworthiness: Observing a peak at m/z ~196.0760 with a mass accuracy of <5 ppm provides extremely strong evidence that the compound has the elemental formula C₁₃H₉NO. This foundational data point rules out numerous potential side products and impurities, allowing us to proceed with confidence to the analysis of its internal structure.

FT-IR Spectroscopy: Identifying the Key Players

With the molecular formula confirmed, the next step is to verify the presence of the key functional groups: the primary amine (-NH₂) and the ketone (C=O) within the aromatic system. FT-IR spectroscopy is the ideal tool for this purpose, as these groups have highly characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (typically diamond). No extensive sample preparation like KBr pellets is needed, which enhances reproducibility.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired immediately before the sample analysis and automatically subtracted.

Data Presentation & Interpretation

The spectrum is analyzed for characteristic absorption bands that correspond to specific bond vibrations.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450-3300 Medium, DoubletN-H StretchThe two distinct peaks are characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂).[4]
~1640 StrongC=O StretchThis frequency is typical for a conjugated ketone, where conjugation to the aromatic system lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[5][6]
1600-1450 Medium-StrongAromatic C=C StretchMultiple sharp bands in this region confirm the presence of the polycyclic aromatic backbone.[6]
~1300 MediumC-N StretchCorresponds to the stretching vibration of the bond between the aromatic ring and the amino group.

Expertise in Action: The observation of a doublet in the 3450-3300 cm⁻¹ region is a critical piece of evidence. A secondary amine would show a single peak, and a tertiary amine would show none. Similarly, the position of the C=O stretch at ~1640 cm⁻¹, lower than a simple ketone, strongly supports its conjugation within the extensive π-system of the phenalenone core. These details provide a high degree of confidence in the presence of the required functional groups.

NMR Spectroscopy: Assembling the Final Structure

NMR is the most powerful technique for elucidating the precise connectivity of atoms. By analyzing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, we can definitively place the amino group at the C6 position and confirm the overall structure, distinguishing it from other possible isomers.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to avoid exchange of the N-H protons.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (several hundred to thousands) and a longer relaxation delay may be required.

Data Presentation & Interpretation

Note: The following data are predicted based on the analysis of the parent phenalenone and related derivatives. Actual experimental values should be referenced from authoritative sources such as the supporting information of relevant publications.[1][7]

Structure for NMR Assignment: this compound with atom numbering

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.5-8.0 m 4H H-2, H-7, H-8, H-9 These protons are in the deshielded region of the aromatic system, influenced by the electron-withdrawing ketone.
~7.8-7.5 m 2H H-3, H-4 Aromatic protons.
~6.8 s 1H H-5 This proton is ortho to the strongly electron-donating amino group, causing a significant upfield shift into a more shielded region.

| ~5.5 | br s | 2H | -NH₂ | The broad singlet is characteristic of amine protons, which can undergo exchange. Its integration for 2H confirms a primary amine. |

Table 4: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~185 C-1 (C=O) The carbonyl carbon is highly deshielded and appears far downfield.
~150 C-6 The carbon directly attached to the electron-donating -NH₂ group is significantly deshielded.
140-120 Aromatic C, CH The remaining 10 aromatic carbons of the phenalenone core.

| ~110 | C-5 | The carbon ortho to the amino group is shielded due to resonance effects. |

Synthesizing the NMR Evidence: The true power of the NMR data lies in its ability to confirm the specific isomer. The key is the upfield shift of the H-5 proton (~6.8 ppm) and C-5 carbon (~110 ppm). This pronounced shielding is a direct consequence of the strong electron-donating resonance effect from the amino group at the C-6 position. If the amino group were at a different position (e.g., C-2 or C-5), a completely different pattern of shielded and deshielded protons and carbons would be observed. The combination of the ¹H and ¹³C data provides an unambiguous fingerprint of the 6-amino isomer.

Conclusion: A Convergence of Evidence

The structural confirmation of this compound is not achieved by a single measurement but by the logical convergence of complementary spectroscopic data.

G A HRMS Data D Molecular Formula is C₁₃H₉NO A->D B FT-IR Data E Contains -NH₂, C=O, and Aromatic Ring B->E C NMR Data (¹H & ¹³C) F -NH₂ is at C6 Position (Isomer Confirmed) C->F G Confirmed Structure: This compound D->G E->G F->G

Caption: The logical synthesis of spectroscopic data to confirm the final structure.

HRMS establishes the elemental formula. FT-IR confirms the presence of the necessary functional building blocks. Finally, NMR spectroscopy provides the detailed blueprint of their connectivity, locking in the specific isomeric form. This self-validating, multi-technique workflow ensures the highest degree of scientific integrity and provides the trustworthy foundation required for subsequent research and development.

References

A Comparative Performance Analysis for Advanced Fluorescence Applications: 6-Amino-1-phenalenone vs. Rhodamine B

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, the selection of the optimal fluorophore is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, objective comparison of the performance characteristics of 6-Amino-1-phenalenone, an emerging contender, against the well-established benchmark, Rhodamine B. By examining their fundamental photophysical properties, supported by experimental data and protocols, this document aims to equip the scientific community with the necessary insights to make informed decisions for their specific applications.

Introduction: The Enduring Quest for Superior Fluorophores

The ideal fluorescent probe possesses a suite of desirable characteristics: high molar absorptivity, exceptional fluorescence quantum yield, robust photostability, and minimal environmental sensitivity, or predictable solvatochromism. Rhodamine B, a member of the xanthene dye family, has long been a workhorse in fluorescence microscopy and biotechnology due to its bright emission and good photostability.[1][2][3][4] However, the relentless pursuit of scientific advancement continually drives the exploration of novel fluorophores with potentially superior performance.

This compound emerges from the phenalenone class of polycyclic aromatic hydrocarbons. The parent compound, phenalenone, is recognized for its remarkable efficiency as a Type II photosensitizer, boasting a near-unity singlet oxygen quantum yield.[5][6][7] The introduction of an amino group at the 6-position of the phenalenone scaffold induces a significant red-shift in its absorption spectrum, positioning it as a potential fluorescent probe in the visible range.[5] This guide will dissect the performance of this promising molecule in relation to the established standard, Rhodamine B.

Core Photophysical Properties: A Head-to-Head Comparison

The efficacy of a fluorophore is fundamentally dictated by its photophysical parameters. The following table summarizes the key performance metrics for this compound and Rhodamine B, compiled from various sources. It is crucial to note that these values can be influenced by the experimental environment, including the solvent, pH, and temperature.

Photophysical ParameterThis compoundRhodamine B
Molar Extinction Coefficient (ε) Data not readily available~106,000 M⁻¹cm⁻¹ in ethanol[8][9]
Absorption Maximum (λabs) ~460-560 nm (in PBS)[5]~543 nm (in ethanol)[8]
Emission Maximum (λem) ~600 nm (in DMSO)[5]~567-580 nm (solvent dependent)[9][10]
Fluorescence Quantum Yield (ΦF) < 0.05 (in DMSO)[5]0.31 (in water)[11], 0.49-0.70 (in ethanol)[8][12][13], 0.43 (in PBS)[13]
Photostability Generally considered high for the phenalenone coreGood, but susceptible to photobleaching under intense illumination[14][15][16]
Solvatochromism Expected, but detailed studies are limited[17][18][19]Well-documented positive solvatochromism[10][20][21]

Deeper Dive into Performance Metrics

Molar Absorptivity and Brightness

The molar extinction coefficient (ε) is a direct measure of how strongly a molecule absorbs light at a specific wavelength. A higher ε contributes to a greater number of excitation events and, consequently, a brighter fluorescent signal. Rhodamine B exhibits a very high molar extinction coefficient of approximately 106,000 M⁻¹cm⁻¹ in ethanol, a key factor in its widespread use.[8][9]

Quantum Yield: The Efficiency of Light Emission

The fluorescence quantum yield (ΦF) is arguably one of the most critical performance indicators, representing the efficiency of converting absorbed photons into emitted fluorescent photons. Rhodamine B is known for its high quantum yield, which can reach up to 0.70 in ethanol.[8][12][13] This high efficiency is a primary contributor to its intense fluorescence.

In contrast, the available data for this compound suggests a significantly lower fluorescence quantum yield, reported to be less than 0.05 in DMSO.[5] This indicates that the majority of the excited state energy is dissipated through non-radiative pathways. This characteristic is consistent with the known behavior of the parent phenalenone molecule, which efficiently populates its triplet state, leading to a high singlet oxygen quantum yield rather than fluorescence.[6][7] This suggests that while this compound absorbs light in the visible spectrum, it is a relatively poor emitter of fluorescence compared to Rhodamine B.

Photostability: The Endurance of the Signal

Photostability, or the resistance of a fluorophore to photochemical degradation upon exposure to excitation light, is crucial for applications requiring long-term or high-intensity imaging. Rhodamine B generally exhibits good photostability, though it can be susceptible to photobleaching, particularly through photo-oxidative dealkylation.[14][16][22]

The phenalenone scaffold is known for its robust chemical and photochemical stability.[23] While specific photobleaching quantum yields for this compound are not available, the inherent stability of the phenalenone core suggests that it may offer advantages in terms of photostability over Rhodamine B, especially in demanding imaging conditions. However, this remains to be experimentally verified in a direct comparative study.

Solvatochromism: Environmental Sensitivity

Solvatochromism, the change in a molecule's absorption or emission spectrum with the polarity of the solvent, can be either a desirable feature for sensing applications or a confounding factor in quantitative imaging. Rhodamine B exhibits well-characterized positive solvatochromism, where the emission maximum shifts to longer wavelengths (a red-shift) in more polar solvents.[10][20][21] This is attributed to the stabilization of the more polar excited state by the solvent.

While detailed solvatochromic studies on this compound are limited, molecules with intramolecular charge-transfer (ICT) character, which is expected in this derivative, typically exhibit solvatochromism.[24] The degree and direction of this shift would need to be experimentally determined to fully understand its environmental sensitivity. The potential for both positive and negative solvatochromism exists depending on the specific electronic transitions and solvent interactions.[17][18]

Experimental Protocols for Performance Evaluation

To facilitate a direct and objective comparison in your own laboratory setting, the following standardized protocols are provided.

Determination of Molar Extinction Coefficient

This protocol follows the principles of the Beer-Lambert law.[25][26]

Workflow for Molar Extinction Coefficient Determination

G prep Prepare Stock Solution (e.g., 1 mM in a suitable solvent) serial Perform Serial Dilutions (to obtain a concentration series) prep->serial measure Measure Absorbance (at λmax for each concentration) serial->measure plot Plot Absorbance vs. Concentration measure->plot calc Calculate ε (from the slope of the linear fit) plot->calc

A schematic workflow for determining the molar extinction coefficient.

Step-by-Step Protocol:

  • Prepare a stock solution of the fluorophore with a precisely known concentration (e.g., 1 mM) in a spectroscopic grade solvent.

  • Perform a series of dilutions to create at least five solutions of different concentrations, ensuring the absorbance values will fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measure the absorbance spectrum for each dilution using a UV-Vis spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax) .

  • Plot the absorbance at λmax against the concentration for each solution.

  • Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a 1 cm path length.

Measurement of Relative Fluorescence Quantum Yield

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a common and reliable approach.[27]

Workflow for Relative Quantum Yield Measurement

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements prep_std Prepare Standard Solution (known ΦF, Abs < 0.1) measure_abs Measure Absorbance Spectra (Standard and Sample) prep_std->measure_abs prep_smp Prepare Sample Solution (Abs < 0.1 at excitation λ) prep_smp->measure_abs measure_em Measure Emission Spectra (Standard and Sample, same ex. λ) measure_abs->measure_em integrate Integrate Emission Spectra measure_em->integrate calc Calculate Relative ΦF integrate->calc

A schematic workflow for the determination of relative fluorescence quantum yield.

Step-by-Step Protocol:

  • Select a suitable quantum yield standard with an emission range that overlaps with the sample. For Rhodamine B, fluorescein can be used as a standard.[27]

  • Prepare dilute solutions of both the standard and the sample in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of both the standard and sample solutions at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of both the standard and the sample using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission spectra for both the standard and the sample.

  • Calculate the relative quantum yield (ΦF,smp) using the following equation:

    ΦF,smp = ΦF,std * (Ismp / Istd) * (Astd / Asmp) * (nsmp² / nstd²)

    Where:

    • ΦF is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • 'smp' refers to the sample and 'std' refers to the standard.

Applications and Suitability

Rhodamine B remains an excellent choice for a wide range of applications due to its high brightness and well-understood properties.[1][3][4] It is particularly well-suited for:

  • Fluorescence Microscopy: For labeling cellular structures and tissues.[1]

  • Flow Cytometry: For cell sorting and analysis.[2]

  • Tracer Studies: In hydrology and environmental science.[12]

This compound , based on its current photophysical profile, appears to be less suitable as a high-performance fluorescent probe for standard imaging applications due to its low fluorescence quantum yield.[5] However, its strong absorption in the visible range and the high propensity of the phenalenone core to generate singlet oxygen make it a very promising candidate for:

  • Photodynamic Therapy (PDT): As a photosensitizer for targeted cell killing.[5]

  • Theranostics: Combining therapeutic (photosensitizing) and diagnostic (fluorescence) capabilities, albeit with a weak fluorescent signal.[5]

Conclusion and Future Perspectives

In this comparative analysis, Rhodamine B reaffirms its position as a superior fluorophore for applications demanding high brightness. Its high molar extinction coefficient and exceptional fluorescence quantum yield make it a robust and reliable tool for a multitude of bio-imaging and sensing applications.

This compound, while exhibiting absorption in a useful spectral range, demonstrates a low fluorescence quantum yield, which currently limits its utility as a conventional fluorescent probe. Its strength lies in the efficient population of the triplet state, a characteristic inherited from its phenalenone core, making it a compelling candidate for development as a photosensitizer in photodynamic therapy.

Future research should focus on the detailed characterization of this compound's photophysical properties, including a definitive measurement of its molar extinction coefficient and a comprehensive study of its photostability and solvatochromic behavior. Furthermore, chemical modifications to the phenalenone structure aimed at increasing the fluorescence quantum yield while retaining its favorable absorption properties could unlock its potential as a novel fluorescent scaffold, potentially offering advantages in photostability over existing dyes. For the discerning researcher, the choice between these two molecules will ultimately depend on the specific demands of the application: the intense fluorescence of Rhodamine B for high-fidelity imaging, or the photosensitizing prowess of this compound for light-activated therapies.

References

A Senior Application Scientist's Comparative Guide to Validating the Purity of Synthesized 6-Amino-1-phenalenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity for 6-Amino-1-phenalenone

This compound is a fluorescent polycyclic aromatic hydrocarbon that serves as a vital structural motif and synthetic intermediate in medicinal chemistry and materials science. Its derivatives have been explored as photosensitizers for photodynamic therapy and as theranostic agents, where both light-induced cytotoxicity and fluorescence are harnessed for cancer treatment.[1][2] The efficacy and safety of such applications are inextricably linked to the purity of the starting material. The presence of unreacted starting materials, reaction byproducts, or degradation products can lead to unpredictable biological activity, altered photophysical properties, and erroneous structure-activity relationship (SAR) data.

This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of synthesized this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the causality behind methodological choices, enabling researchers, scientists, and drug development professionals to design robust, self-validating analytical workflows. We will explore a suite of techniques, from rapid qualitative assessments to rigorous quantitative determinations, ensuring that your synthesized compound meets the stringent purity requirements for its intended application.

Thin-Layer Chromatography (TLC): The First Line of Assessment

Expertise & Experience: TLC is an indispensable, cost-effective technique for real-time reaction monitoring and preliminary purity assessment.[3][4] Its power lies in its simplicity and speed, allowing for the rapid visualization of the primary compound relative to starting materials and major byproducts. The choice of the stationary and mobile phases is critical; for a moderately polar compound like this compound, a silica gel stationary phase provides the necessary polar interactions, while a carefully selected solvent system allows for differential migration based on polarity.[5]

Experimental Protocol: Qualitative Purity by TLC
  • Plate Preparation: Use a silica gel 60 F254 plate. The F254 indicator fluoresces under 254 nm UV light, causing UV-active compounds to appear as dark spots.

  • Sample Preparation: Dissolve a small amount (~1 mg) of your crude and purified this compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to make a ~1 mg/mL solution.

  • Spotting: Using a capillary tube, carefully spot the crude material, the purified product, and if available, the starting materials side-by-side on the baseline of the TLC plate, approximately 1 cm from the bottom.[5]

  • Development: Place the plate in a sealed TLC chamber saturated with a pre-determined mobile phase. A good starting solvent system for this compound would be a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 v/v).[6] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. After the plate has dried, visualize the spots under a UV lamp at 254 nm. A pure sample should ideally show a single, well-defined spot. The presence of multiple spots in the crude lane indicates impurities.[6] Further visualization can be achieved with staining agents like potassium permanganate, which reacts with oxidizable functional groups.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Dissolve Sample (~1 mg/mL in DCM) spot Spot Sample(s) on Silica Plate prep_sample->spot prep_chamber Saturate TLC Chamber (e.g., 7:3 Hexane:EtOAc) develop Develop Plate in Chamber prep_chamber->develop spot->develop dry Dry Plate develop->dry visualize Visualize under UV Light (254 nm) dry->visualize calculate Calculate Rf Values visualize->calculate assess Assess Spot Purity calculate->assess HPLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_mobile Prepare Mobile Phases (A: H2O+FA, B: ACN+FA) equilibrate Equilibrate C18 Column prep_mobile->equilibrate prep_sample Prepare Sample Solution (~100 µg/mL), Filter inject Inject Sample (10 µL) prep_sample->inject equilibrate->inject run Run Gradient Program inject->run detect Detect with DAD run->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area Purity integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh_std Accurately weigh Internal Standard (m_std) dissolve Dissolve both in Deuterated Solvent weigh_std->dissolve weigh_analyte Accurately weigh Analyte (m_analyte) weigh_analyte->dissolve setup Set Quantitative Parameters (Long D1, Small Pulse Angle) dissolve->setup acquire Acquire 1H NMR Spectrum setup->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte and Standard Peaks process->integrate calculate Calculate Absolute Purity using Formula integrate->calculate

References

A Senior Application Scientist's Guide to 6-Amino-1-phenalenone: A Comparative Benchmark for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of cellular biology and drug development, the choice of a fluorescent probe is a critical decision that dictates the quality, reliability, and depth of experimental insights. This guide provides an in-depth, objective comparison of 6-Amino-1-phenalenone (6-AP), a promising fluorophore, against established alternatives. We will delve into its photophysical properties, benchmark its performance with supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The parent molecule, Phenalenone (PN), is a polycyclic aromatic hydrocarbon known for its exceptional ability to generate singlet oxygen upon photoexcitation, with a quantum yield approaching unity in many solvents.[1][2][3] This property makes it an excellent photosensitizer. However, its utility in fluorescence imaging has been severely limited by its absorption in the UV range and negligible fluorescence emission.[1][4] The strategic addition of an electron-donating amino group at the 6-position of the phenalenone scaffold yields this compound, a modification that fundamentally alters its photophysical characteristics. This substitution induces a significant bathochromic (red) shift in its absorption spectrum and, crucially, "switches on" fluorescence, paving the way for its use in cellular imaging.[1][5][6]

Comparative Analysis: 6-AP Derivatives vs. Standard Fluorophores

The true measure of a fluorophore's utility lies in its performance against widely used standards. While 6-AP itself shows promise, its derivatives, such as the brominated analogue OE19, have been engineered for superior performance in biological applications.[1]

Rationale for Comparison: The selected alternatives—Fluorescein isothiocyanate (FITC) and Alexa Fluor 568—represent two major classes of fluorescent dyes. FITC is a traditional, widely used fluorescein-based dye, while Alexa Fluor 568 is a modern, high-performance rhodamine derivative known for its brightness and photostability.[7][8] This comparison provides a realistic benchmark for researchers considering 6-AP for their work.

Parameter 6-AP Derivative (OE19) Fluorescein (FITC) Alexa Fluor 568 Expert Commentary
Excitation Max (nm) ~525 (in DMSO)[1]~495[8]~578[8]OE19's excitation in the green region of the spectrum is advantageous for reducing cellular autofluorescence compared to UV-excitable probes.
Emission Max (nm) ~600 (in DMSO)[1]~521[8]~603[8]Emitting in the red spectrum, OE19 is well-suited for multiplexing with blue or green fluorophores and benefits from lower light scattering.
Quantum Yield (Φf) Similar to parent 6-AP[1]~0.3-0.9 (highly environment-dependent)~0.61While a precise value for OE19 is not stated, its utility in imaging suggests sufficient brightness. The stability of fluorescein's quantum yield is notoriously sensitive to pH.
Photostability Enhanced by bromination[1]Low[7][8]High[8]Halogenation is a proven strategy to increase photostability in fluorescein-type dyes by promoting intersystem crossing.[1][9] The dibromination of OE19 is expected to confer significantly greater photostability than FITC.
Key Feature Theranostic potential (fluorescence + 1O2 generation)[1]Widely available, low costHigh brightness and photostabilityOE19's dual functionality as both an imaging agent and a photosensitizer is a unique advantage for photodynamic therapy (PDT) research.[1]
Cytotoxicity Minimal dark toxicity observed[1]Generally low for imaging concentrationsGenerally low for imaging concentrationsLow toxicity in the absence of light is a critical requirement for any live-cell imaging probe to ensure that observed effects are not artifacts of the dye itself.[1]

Visualizing the Path to a Functional Probe: Synthesis of this compound

The journey from the parent phenalenone molecule to the fluorescent 6-AP derivative is a key example of strategic synthetic chemistry. The workflow below illustrates the nitration and subsequent reduction required to install the crucial amino group.

Synthesis of this compound PN Phenalenone (PN) Nitration Electrophilic Aromatic Substitution (Nitration) PN->Nitration + HNO3/H2SO4 Nitro_PN 5-Nitro-1-phenalenone Nitration->Nitro_PN Reduction Reduction (e.g., SnCl2) Nitro_PN->Reduction AP_6 This compound (6-AP) Reduction->AP_6

Caption: Synthetic route from Phenalenone to this compound.

Experimental Protocols: Ensuring Rigor and Reproducibility

The trustworthiness of any comparative guide rests on the clarity and validity of its experimental methodologies. The following protocols are designed to be self-validating systems for evaluating fluorescent probes in a cellular context.

Protocol 1: Live-Cell Imaging with 6-AP Derivative (OE19)

This protocol details the steps for staining and imaging live cancer cells, based on methodologies used for OE19.[1] The causality behind each step is explained to provide a deeper understanding.

Rationale: Live-cell imaging allows for the study of dynamic cellular processes in real-time, providing insights that are lost with fixed-cell methods.[10][11] Maintaining cell viability is paramount.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate cells (e.g., PANC-1 pancreatic cancer cells) on glass-bottom imaging dishes.

    • Culture in appropriate medium (e.g., DMEM with 10% FBS) until they reach 60-80% confluency.

    • Causality: This confluency ensures a sufficient number of healthy, individual cells for imaging without artifacts from overcrowding.

  • Probe Preparation:

    • Prepare a stock solution of the 6-AP derivative (e.g., 10 mM OE19 in DMSO).

    • On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the final working concentration (e.g., 2 µM).

    • Causality: Using DMSO for the stock solution ensures solubility. Diluting in medium immediately before use prevents precipitation and ensures compatibility with the cellular environment. The presence of serum proteins like albumin can help diminish aggregation of hydrophobic dyes.[1]

  • Cell Staining:

    • Aspirate the old medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the medium containing the 6-AP derivative to the cells.

    • Incubate for a specified time (e.g., 3 hours) at 37°C in a 5% CO₂ incubator.

    • Causality: The incubation period allows for the cell-permeable probe to enter the cells and accumulate in its target compartments.

  • Imaging Preparation:

    • After incubation, remove the staining solution.

    • Wash the cells twice with pre-warmed PBS to remove any unbound probe.

    • Add fresh, pre-warmed, phenol red-free imaging medium to the dish.

    • Causality: Washing is critical to reduce background fluorescence and improve the signal-to-noise ratio. Phenol red-free medium is used because phenol red is fluorescent and can interfere with the signal from the probe.

  • Fluorescence Microscopy:

    • Place the dish on the stage of a fluorescence microscope equipped with appropriate filters (e.g., for OE19, excitation ~520-540 nm, emission ~590-620 nm).

    • Use the lowest possible laser power and exposure time that provides a clear signal to minimize phototoxicity and photobleaching.

    • Acquire images, including bright-field or DIC images to visualize cell morphology.

Protocol 2: Comparative Photostability Assay

This protocol provides a standardized method for comparing the photostability of 6-AP derivatives against other fluorophores.[8][9]

Rationale: Photostability is a critical performance metric. A probe that bleaches quickly under illumination will yield non-quantitative, misleading data over time-lapse experiments.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare samples of cells stained with each fluorophore to be tested (e.g., OE19, FITC-conjugated antibody, Alexa Fluor 568-conjugated antibody) following optimized staining protocols for each.

    • Ensure that the initial fluorescence intensity is comparable across all samples.

  • Imaging Setup:

    • Using a confocal microscope, define an imaging region for each sample.

    • Set the imaging parameters (laser power, gain, pinhole size, pixel dwell time) to achieve a good initial signal (e.g., ~75% of the dynamic range) without saturation.

    • Causality: It is critical to use the exact same acquisition parameters for the duration of the experiment for a given fluorophore.

  • Photobleaching Protocol:

    • Acquire an initial image (Time 0).

    • Continuously illuminate the defined region of interest using the excitation laser at a fixed power.

    • Acquire images at regular intervals (e.g., every 10 seconds) over a prolonged period (e.g., 5-10 minutes).

    • Causality: Continuous exposure to high-intensity light induces photobleaching. Capturing images over time allows for the quantification of the rate of fluorescence decay.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/FIJI) to measure the mean fluorescence intensity of the bleached region in each image over the time course.

    • Normalize the intensity of each time point to the initial intensity at Time 0.

    • Plot the normalized intensity versus time for each fluorophore.

    • The resulting curves will visually and quantitatively represent the rate of photobleaching, with more photostable dyes showing a slower decay.

Workflow for Cellular Imaging Studies

The successful application of any fluorescent probe requires a logical and systematic workflow, from initial cell preparation to final data analysis.

Cellular Imaging Experimental Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A 1. Plate Cells B 2. Prepare Probe Solution A->B C 3. Cell Staining & Incubation B->C D 4. Wash Unbound Probe C->D E 5. Mount on Microscope D->E F 6. Acquire Images E->F G 7. Image Processing F->G H 8. Quantify Fluorescence G->H I 9. Statistical Analysis & Interpretation H->I

Caption: A generalized workflow for fluorescence microscopy experiments.

Conclusion and Future Perspectives

This compound and its derivatives, particularly halogenated versions like OE19, represent a compelling class of fluorophores for cellular imaging. Their key advantages lie in their tunable photophysical properties, red-shifted emission, and unique potential for theranostic applications by combining fluorescence with photosensitizing capabilities.[1] While they may not yet match the sheer brightness and photostability of premium commercial dyes like the Alexa Fluor series, their performance is demonstrably superior to older dyes like FITC, especially concerning photostability.

Future research will likely focus on improving the aqueous solubility and targeting specificity of 6-AP probes. As suggested in the literature, derivatizing the 6-amino group with moieties that are substrates for cancer-specific enzymes or that bear charged groups could lead to next-generation probes with enhanced tumor selectivity and improved biocompatibility.[1] For researchers in photodynamic therapy and those seeking novel scaffolds for fluorescent sensors, the this compound platform offers a versatile and promising foundation for discovery.

References

A Comparative Guide to the Phototoxicity of Phenalenone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract:

Phenalenone (PN), a naturally occurring polycyclic aromatic ketone, is a highly efficient Type II photosensitizer, making it a compound of significant interest for applications ranging from photodynamic therapy (PDT) to antimicrobial treatments.[1][2] Its utility, however, is intrinsically linked to its phototoxicity, a property that is profoundly influenced by chemical modifications to the core phenalenone structure. This guide provides a comprehensive comparative analysis of the phototoxicity of various phenalenone derivatives. We delve into the underlying mechanisms of photosensitization, explore the structure-activity relationships that govern phototoxic potential, and present standardized methodologies for evaluating and comparing these critical parameters. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of this versatile class of molecules.

The Mechanistic Basis of Phenalenone Phototoxicity

The phototoxicity of phenalenone and its derivatives stems from their ability to absorb light energy and transfer it to molecular oxygen, generating highly reactive oxygen species (ROS) that can induce cellular damage and death.[1][3] This process is predominantly mediated through a Type II photosensitization mechanism , although a Type I mechanism can also contribute depending on the molecular environment.[4][5]

Upon absorption of photons, the phenalenone molecule transitions from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing (ISC) to a longer-lived triplet state (T₁). It is from this triplet state that the two primary photosensitization pathways diverge:

  • Type II Mechanism: The excited triplet-state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), resulting in the formation of highly cytotoxic singlet oxygen (¹O₂).[1][4][6] Phenalenone itself exhibits a near-unity quantum yield for singlet oxygen production, making it an exceptionally efficient Type II photosensitizer.[1][7]

  • Type I Mechanism: The excited triplet-state photosensitizer can also react directly with biomolecules through electron transfer, generating radical ions and other reactive species such as superoxide anions (O₂•⁻) and hydroxyl radicals (•OH).[4][6][8]

The prevalence of either mechanism is influenced by the specific phenalenone derivative and the surrounding microenvironment, such as the polarity of the solvent.[4][9] For instance, in lipid-rich environments, the Type II mechanism is generally favored.[4]

G PN Phenalenone (S₀) PN_S1 ¹PN* (S₁) PN->PN_S1 Light Absorption (hν) PN_T1 ³PN* (T₁) PN_S1->PN_T1 Intersystem Crossing O2 ³O₂ (Molecular Oxygen) PN_T1->O2 Energy Transfer (Type II) Biomolecule Biomolecule PN_T1->Biomolecule Electron Transfer (Type I) SO ¹O₂ (Singlet Oxygen) O2->SO CellDeath Cell Death SO->CellDeath Radicals Radical Species Biomolecule->Radicals Radicals->CellDeath G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment & Irradiation cluster_2 Day 3: Viability Assessment cluster_3 Data Analysis Seed Seed Balb/c 3T3 cells into 96-well plates Incubate1 Incubate for 24 hours Seed->Incubate1 Treat Treat cells with serial dilutions of phenalenone derivative Incubate1->Treat Split Prepare two identical plates Treat->Split Irradiate Expose one plate to UVA light (e.g., 5 J/cm²) Split->Irradiate +UV Dark Keep one plate in the dark Split->Dark -UV Incubate2 Incubate both plates for 24 hours Irradiate->Incubate2 Dark->Incubate2 NRU Add Neutral Red dye to all wells Incubate2->NRU Incubate3 Incubate for 3 hours NRU->Incubate3 Extract Extract dye from viable cells Incubate3->Extract Measure Measure absorbance at 540 nm Extract->Measure Calculate Calculate IC50 values for +UV and -UV conditions Measure->Calculate PIF Determine Photo-Irritancy Factor (PIF) Calculate->PIF Result PIF ≥ 5 indicates phototoxicity PIF->Result

References

A Researcher's Guide to 6-Amino-1-phenalenone: Validating Experimental Results Through Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of cellular imaging and phototherapy, the selection of appropriate molecular tools is paramount to the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive analysis of 6-Amino-1-phenalenone, a fluorescent probe and photosensitizer precursor, offering a comparative benchmark against established alternatives. By delving into its photophysical properties, performance metrics, and detailed experimental protocols, this document serves as a critical resource for validating and optimizing research methodologies.

The Phenalenone Scaffold: A Foundation of Photochemical Versatility

Phenalenone and its derivatives are a class of polycyclic aromatic ketones recognized for their potent photosensitizing capabilities. The parent molecule, 1-phenalenone, is a highly efficient Type II photosensitizer, generating singlet oxygen with a quantum yield approaching unity. This characteristic has positioned phenalenones as compelling candidates for applications in photodynamic therapy (PDT), where the light-induced production of reactive oxygen species (ROS) is harnessed to eradicate diseased cells.

The introduction of an amino group at the 6-position of the phenalenone core, yielding this compound, significantly alters the molecule's electronic and photophysical properties. This substitution leads to a bathochromic (red) shift in the absorption spectrum, a desirable feature for biological applications where deeper tissue penetration of light is advantageous. However, this modification also dramatically reduces the singlet oxygen quantum yield, opening avenues for its use in applications where fluorescence is the primary desired output.

This compound: A Tale of Two Applications

The unique characteristics of this compound position it at a crossroads of two distinct applications: as a fluorescent probe for cellular imaging and as a foundational structure for the development of next-generation photosensitizers.

As a Fluorescent Probe: An Alternative for Cellular Imaging?

The significantly quenched singlet oxygen production of this compound, with a reported quantum yield of approximately 0.08 in phosphate-buffered saline (PBS)[1], suggests a redirection of its excited-state energy towards fluorescence emission. This makes it a potential candidate for use as a fluorescent dye in cellular imaging. To validate its performance, a comparison with established fluorescent probes that operate in a similar spectral range is essential. Here, we compare this compound with two widely used solvatochromic dyes: Nile Red and Prodan.

G cluster_imaging Fluorescence Imaging Probes 6-AP This compound Cellular_Imaging Cellular Imaging 6-AP->Cellular_Imaging Potential Application Nile_Red Nile Red Nile_Red->Cellular_Imaging Established Application (Lipid Droplets) Prodan Prodan Prodan->Cellular_Imaging Established Application (Cell Membranes)

Caption: Comparative positioning of this compound against established fluorescent probes.

Table 1: Comparative Analysis of Fluorescent Probes

PropertyThis compoundNile RedProdan
Excitation Max (λex) ~480 nm (in PBS)[1]~552 nm (in Methanol)~361 nm (in Methanol)
Emission Max (λem) Data not readily available~636 nm (in Methanol)~498 nm (in Methanol)
Fluorescence Quantum Yield (Φf) Expected to be fluorescent~0.70 (in Dioxane)Data not readily available
Singlet Oxygen Quantum Yield (ΦΔ) ~0.08 (in PBS)[1]LowLow
Primary Application Potential for cellular imagingStaining of intracellular lipid dropletsProbing cell membrane properties
Cytotoxicity Expected to be low for imagingGenerally low at imaging concentrationsGenerally low at imaging concentrations
Commercial Availability & Cost Available from several suppliersWidely available, relatively low costAvailable from several suppliers

Causality Behind Experimental Choices: The choice between these probes depends on the specific research question. This compound's red-shifted absorption compared to Prodan could be advantageous in reducing cellular autofluorescence. However, its utility is hampered by the lack of comprehensive characterization of its fluorescence quantum yield and photostability in various cellular environments. Nile Red is a go-to probe for lipid droplet staining due to its strong fluorescence enhancement in hydrophobic environments. Prodan's sensitivity to solvent polarity makes it an excellent tool for studying membrane fluidity and organization.

As a Photosensitizer Precursor: Restoring Phototoxicity

While this compound itself is a poor photosensitizer, its core structure can be chemically modified to enhance its singlet oxygen generating capabilities. The addition of heavy atoms, such as bromine, can promote intersystem crossing to the triplet state, thereby increasing the singlet oxygen quantum yield. A notable example is the derivative OE19 (a dibrominated version of this compound), which exhibits both red fluorescence and efficient singlet oxygen production, making it a promising theranostic agent for fluorescence-guided photodynamic therapy.[2]

To evaluate the potential of such derivatives, a comparison with a clinically relevant photosensitizer like Rose Bengal is instructive.

G cluster_pdt Photosensitizers for PDT 6-AP_Derivative 6-AP Derivative (e.g., OE19) PDT Photodynamic Therapy 6-AP_Derivative->PDT Emerging Application Rose_Bengal Rose Bengal Rose_Bengal->PDT Established Application

Caption: this compound derivatives as emerging photosensitizers compared to Rose Bengal.

Table 2: Comparative Analysis of Photosensitizers

Property6-AP Derivative (OE19)Rose Bengal
Absorption Max (λmax) ~525 nm (in PBS)[2]~549 nm (in water)
Singlet Oxygen Quantum Yield (ΦΔ) ~0.57 (in DMSO)[2]~0.76 (in water)
Fluorescence Yes (red emission)[2]Very weak
Application Potential for theranostic PDTPDT for cancer and microbial infections
In Vitro Efficacy (IC50) 166 nM (PANC-1 cells, with light)[2]µM range (cell line dependent, with light)
Dark Toxicity > 2 µM (PANC-1 cells)[2]Minimal without irradiation
Commercial Availability & Cost Research chemicalWidely available, low cost

Causality Behind Experimental Choices: The key advantage of a theranostic agent like OE19 is its intrinsic fluorescence, which allows for imaging and localization of the photosensitizer within the target tissue, enabling more precise application of light for PDT. Rose Bengal, while a highly efficient photosensitizer, lacks this imaging capability. The choice of photosensitizer will depend on whether this theranostic property is required for the specific application.

Experimental Protocols

To ensure the validity of experimental results, standardized and well-documented protocols are essential. The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Live-Cell Imaging with a this compound Analog (General Protocol)

This protocol is a general guideline for staining live cells with a fluorescent probe like this compound. Optimization of concentration and incubation time is recommended for each cell type.

G Start Start Cell_Culture Culture cells to 70-80% confluency Start->Cell_Culture Prepare_Staining_Solution Prepare staining solution (e.g., 1-10 µM in DMSO/PBS) Cell_Culture->Prepare_Staining_Solution Incubate Incubate cells with staining solution (e.g., 15-30 min at 37°C) Prepare_Staining_Solution->Incubate Wash Wash cells with PBS Incubate->Wash Image Image cells using fluorescence microscope Wash->Image End End Image->End

Caption: Workflow for live-cell imaging with a fluorescent probe.

Materials:

  • This compound (or derivative)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 1-10 mM.

  • Prepare a working solution: Dilute the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (typically 1-10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the staining solution.

    • Gently wash the cells two to three times with pre-warmed PBS.

  • Imaging:

    • Add fresh pre-warmed culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with excitation and emission filters appropriate for the dye.

Protocol 2: In Vitro Photodynamic Therapy Assay

This protocol outlines a method to assess the photocytotoxicity of a photosensitizer like a this compound derivative.

G Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Add_Photosensitizer Add photosensitizer at various concentrations Seed_Cells->Add_Photosensitizer Incubate_Dark Incubate in the dark Add_Photosensitizer->Incubate_Dark Irradiate Irradiate with light of appropriate wavelength and dose Incubate_Dark->Irradiate Incubate_Post_Irradiation Incubate for 24-48 hours Irradiate->Incubate_Post_Irradiation Assess_Viability Assess cell viability (e.g., MTT assay) Incubate_Post_Irradiation->Assess_Viability End End Assess_Viability->End

Caption: Workflow for in vitro photodynamic therapy assay.

Materials:

  • Photosensitizer (e.g., OE19)

  • Cell line of interest

  • 96-well plates

  • Cell culture medium

  • Light source with a specific wavelength and power output

  • MTT assay kit or other cell viability assay

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Photosensitizer Incubation:

    • Prepare serial dilutions of the photosensitizer in cell culture medium.

    • Replace the medium in the wells with the photosensitizer-containing medium.

    • Incubate the plate in the dark for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

  • Irradiation:

    • Remove the photosensitizer-containing medium and replace it with fresh medium.

    • Expose the cells to a light source at the appropriate wavelength and for a duration to deliver a specific light dose (J/cm²). A parallel plate should be kept in the dark to assess dark toxicity.

  • Post-Irradiation Incubation: Incubate the plates for 24-48 hours.

  • Cell Viability Assessment:

    • Perform an MTT assay or other viability assay according to the manufacturer's instructions.

    • Measure the absorbance and calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 value (the concentration of photosensitizer that causes 50% cell death upon irradiation).

Conclusion: A Promising Scaffold with Untapped Potential

This compound stands as a versatile molecular scaffold with significant potential in both cellular imaging and photodynamic therapy. Its utility as a fluorescent probe requires further in-depth characterization to rival established dyes. However, the true promise of this molecule may lie in its role as a precursor for the development of advanced theranostic agents. By understanding its fundamental properties and rigorously comparing its performance against existing tools, researchers can confidently validate their experimental results and pave the way for new discoveries in biological and biomedical sciences.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Amino-1-phenalenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel compounds are daily occurrences. With this innovation comes the critical responsibility of ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-Amino-1-phenalenone, a specialized aromatic amino ketone. By understanding the underlying principles of chemical safety and waste management, laboratories can not only maintain compliance but also foster a culture of safety that extends beyond the product itself.

I. Immediate Safety and Handling Precautions

Before beginning any work with this compound, a thorough understanding of its potential hazards is essential. Based on data from analogous aromatic amines and ketones, the following personal protective equipment (PPE) is mandatory.[2][3][4][5]

Protection Type Specification Standard Compliance
Eye and Face Protection Chemical safety goggles or a face shield where splashing is a risk.OSHA 29 CFR 1910.133 or European Standard EN166.[6]
Skin Protection Chemical-resistant gloves (consult manufacturer's data for compatibility) and a lab coat.OSHA 29 CFR 1910.138.
Respiratory Protection A NIOSH-approved respirator is recommended if dust or aerosols may be generated.Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]

Core Handling Principles:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][3][9]

  • Minimize Dust and Aerosols: Handle the solid compound carefully to avoid generating dust.

  • Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.[2][5][6][7][8][9]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2][4][5][9] Do not eat, drink, or smoke in the laboratory.[2][4][5]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound is not merely a suggestion but a requirement for regulatory compliance and environmental protection. Under no circumstances should this compound be disposed of down the drain.[4][10][11]

Step 1: Waste Identification and Classification

All waste containing this compound must be treated as hazardous waste. This includes the pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and weighing papers. The EPA requires that each waste container be properly labeled with the words "Hazardous Waste," the chemical name, and a clear indication of the associated hazards.[12]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound waste and contaminated disposables in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

    • Solvent Compatibility: If dissolved in a flammable solvent, the waste must be stored in a flammable waste container. Do not mix incompatible chemical categories.[11] For instance, avoid mixing with strong oxidizing agents or acids.[3][6]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs).[10][12] These are designated locations at or near the point of waste generation.

  • Container Management: Waste containers in the SAA must be kept closed except when adding waste.

  • Storage Limits: An SAA can accumulate up to 55 gallons of non-acutely hazardous waste or one quart of acutely hazardous waste.

  • Labeling: Ensure all containers in the SAA are accurately labeled.

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Waste This compound Waste Solid Solid Waste (powder, contaminated items) Waste->Solid Liquid Liquid Waste (solutions) Waste->Liquid SolidContainer Designated Solid Hazardous Waste Container Solid->SolidContainer Flammable Is the solvent flammable? Liquid->Flammable Incompatible Is the solvent incompatible with other waste streams? FlammableContainer Flammable Liquid Waste Container Incompatible->FlammableContainer No SeparateContainer Collect in a separate, dedicated container Incompatible->SeparateContainer Yes Flammable->Incompatible Yes NonFlammableContainer Non-Flammable Liquid Waste Container Flammable->NonFlammableContainer No

Caption: Waste segregation workflow for this compound.

Step 4: Arranging for Final Disposal

Once the waste container is full or has been in the SAA for up to one year, it must be moved to a central accumulation area (CAA) and disposed of through a licensed hazardous waste disposal vendor.[10][12][13] Your institution's Environmental Health and Safety (EHS) department will coordinate this process.

III. Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.

Spill Response
  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: For small spills, use an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Avoid raising dust.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

The following diagram outlines the general workflow for responding to a chemical spill:

SpillResponse Spill Chemical Spill Occurs Assess Assess the Situation (Size, Location, Hazards) Spill->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Minor LargeSpill Large or Hazardous Spill Assess->LargeSpill Major Evacuate Evacuate and Alert Others PPE Don Appropriate PPE SmallSpill->PPE LargeSpill->Evacuate Contain Contain the Spill PPE->Contain Cleanup Clean Up with Absorbent Material Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: General workflow for responding to a chemical spill.

Exposure Response
  • Inhalation: Move the individual to fresh air immediately.[2][5] Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][4][5][6] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][4][5][6] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][4][5] Seek immediate medical attention.

In all cases of exposure, refer to the available safety data for the compound or analogous compounds and provide this information to medical personnel. All laboratories are required by OSHA to have a written Chemical Hygiene Plan (CHP) that details specific safety and emergency procedures.[7][8][14][15]

By adhering to these rigorous disposal procedures, researchers can ensure the safe handling of this compound, protecting themselves, their colleagues, and the environment. This commitment to safety is the bedrock of responsible scientific advancement.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Amino-1-phenalenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 6-Amino-1-phenalenone. As researchers and drug development professionals, our work with novel compounds like this compound is critical. This guide is designed to provide you with the essential safety and logistical information needed to handle this compound responsibly, ensuring both your protection and the integrity of your research. While comprehensive toxicological data for this compound is not extensively documented, its chemical structure as an aromatic amine warrants a cautious approach due to the potential hazards associated with this class of compounds. This guide is built on established safety protocols for similar chemical structures and general laboratory best practices.

Understanding the Risks: A Proactive Approach to Safety

This compound is an aromatic amine. Aromatic amines as a class of compounds can present significant health risks. For instance, some aromatic amines are known to be skin irritants, sensitizers, and in some cases, are suspected carcinogens.[1] The general toxicological properties of many aromatic amines include risks of methaemoglobinaemia, which can lead to symptoms like headache, cardiac dysrhythmia, and cyanosis (a blue discoloration of the blood).[1] Given the limited specific data on this compound, a risk-based approach necessitates treating it with a high degree of caution.

The primary routes of exposure in a laboratory setting are inhalation of airborne particles, skin contact, and eye contact.[2][3] Therefore, our personal protective equipment (PPE) strategy is designed to create a comprehensive barrier against these potential exposures.

Core Personal Protective Equipment (PPE) Protocol

The following is a step-by-step guide to selecting and using the appropriate PPE for handling this compound. This protocol is designed to be a self-validating system of protection.

Eye and Face Protection: Your First Line of Defense

Direct contact of chemical powders or solutions with the eyes can cause serious and irreversible damage.

  • Procedure:

    • Mandatory Eye Protection: At a minimum, chemical splash goggles that conform to the ANSI Z.87.1 standard (in the US) or EN166 (in Europe) must be worn at all times when handling this compound.[3][4]

    • Face Shield for Enhanced Protection: When there is a significant risk of splashing, such as when handling larger quantities (typically >100 mL of a solution) or during vigorous mixing, a face shield must be worn in addition to chemical splash goggles.[5][6] A face shield provides a secondary barrier, protecting the entire face from splashes.[6]

Skin and Body Protection: An Impermeable Barrier

Preventing skin contact is crucial, as many aromatic amines can be absorbed through the skin or cause local irritation and sensitization.[1]

  • Procedure:

    • Glove Selection:

      • Due to the lack of specific glove breakthrough data for this compound, it is recommended to use double gloving.

      • The inner glove should be a nitrile glove, providing a good balance of chemical resistance and dexterity.[5]

      • The outer glove should be a thicker, chemical-resistant glove such as butyl rubber or Viton®. For occasional splashes, neoprene may be suitable.[6]

      • Crucially, always inspect gloves for any signs of degradation or perforation before use. [7]

    • Glove Usage:

      • Change gloves immediately if you suspect contamination.

      • Remove gloves using a technique that avoids skin contact with the contaminated outer surface.

    • Laboratory Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[5] This provides a removable barrier to protect your personal clothing and skin from contamination.

    • Full Body Protection: For tasks with a high risk of splashing or aerosol generation, consider using a chemical-resistant apron or disposable coveralls over your lab coat.[8]

    • Footwear: Closed-toe, closed-heel shoes are mandatory in the laboratory. For handling larger quantities of hazardous materials, chemical-resistant boots or shoe covers should be considered.[5][6]

Respiratory Protection: Safeguarding Against Inhalation

Fine powders of this compound can become airborne, posing an inhalation hazard.

  • Procedure:

    • Engineering Controls as the Primary Measure: All handling of solid this compound that could generate dust should be performed in a certified chemical fume hood, a glove box, or another ventilated enclosure.[2][4]

    • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, or as a precaution during weighing and transferring of the solid material, respiratory protection is necessary.

      • A NIOSH-approved N95 or P1 (EN 143) respirator filter is the minimum recommendation for protection against airborne particulates.[9]

      • For higher-risk procedures or where vapor exposure from a solution is possible, a half-mask or full-face air-purifying respirator with organic vapor/particulate combination cartridges should be used.[10][11]

      • Note: The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA 29 CFR 1910.134.[4][5]

PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (in designated area) A Assess Task-Specific Risks (e.g., quantity, dust/splash potential) B Select Appropriate PPE (Refer to Table 1) A->B C Inspect All PPE for Integrity B->C D 1. Inner Nitrile Gloves C->D E 2. Lab Coat / Coveralls D->E F 3. Respirator (if required) E->F G 4. Goggles & Face Shield F->G H 5. Outer Chemical-Resistant Gloves G->H I 1. Outer Gloves H->I Proceed to Handling Task J 2. Face Shield & Goggles I->J K 3. Lab Coat / Coveralls J->K L 4. Inner Gloves K->L M 5. Respirator (if used) L->M N Wash Hands Thoroughly M->N

Caption: PPE selection and donning/doffing workflow for this compound.

Summary of Recommended PPE

The table below provides a quick reference for the recommended PPE for handling this compound in various laboratory scenarios.

Protection Type Specification Applicable Standard
Eye and Face Protection Chemical splash goggles. A face shield is required for significant splash hazards.OSHA 29 CFR 1910.133 or EN166[3][4]
Skin Protection Double gloves (inner: nitrile, outer: chemical-resistant e.g., butyl rubber). Flame-resistant lab coat. Chemical-resistant apron for splash hazards.General laboratory best practices[5][6]
Respiratory Protection Work in a chemical fume hood. For handling solids, a minimum of a NIOSH-approved N95 or P1 (EN 143) respirator is recommended.OSHA 29 CFR 1910.134 or EN 149[4][9]

Disposal Plan for Contaminated PPE

Proper disposal of contaminated PPE is as critical as its selection and use to prevent secondary exposure.

  • Procedure:

    • Designated Waste Stream: All disposable PPE (gloves, shoe covers, disposable coveralls) that has come into contact with this compound must be considered hazardous waste.[7]

    • Collection: Place contaminated disposable PPE in a designated, labeled, and sealed hazardous waste container. Do not dispose of it in regular trash.

    • Reusable PPE:

      • Non-disposable items like face shields and goggles should be decontaminated after each use according to your institution's established procedures.

      • Contaminated lab coats should not be taken home. They must be laundered by a professional service that is equipped to handle chemically contaminated clothing.[1]

    • Regulatory Compliance: Ensure all waste is disposed of in accordance with local, state, and federal regulations.[4] Do not allow the chemical or contaminated materials to enter drains or waterways.[2]

By adhering to these rigorous PPE protocols, you are not only ensuring your personal safety but also fostering a culture of safety and excellence within your laboratory. Your commitment to these practices is fundamental to the advancement of science and drug development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.